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Foundational

The Serendipitous Journey of a Cyclopropylamine: An In-depth Guide to the Discovery and Historical Context of (1R)-2-phenylcyclopropan-1-amine

Abstract This technical guide provides a comprehensive exploration of the discovery and historical context of (1R)-2-phenylcyclopropan-1-amine, known pharmaceutically as tranylcypromine. Initially synthesized in 1948 as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical context of (1R)-2-phenylcyclopropan-1-amine, known pharmaceutically as tranylcypromine. Initially synthesized in 1948 as an amphetamine analog, its true pharmacological potential as a potent monoamine oxidase inhibitor (MAOI) was not realized for over a decade.[1][2] This document will trace the scientific journey from its serendipitous discovery to its clinical development and the unique challenges that have defined its place in modern psychopharmacology. We will delve into the original synthetic methodologies, its mechanism of action, and the critical clinical findings that established its efficacy while also revealing significant safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this historically significant therapeutic agent.

Introduction: A Molecule of Unintended Consequences

(1R)-2-phenylcyclopropan-1-amine, or tranylcypromine, holds a unique and somewhat paradoxical position in the history of psychopharmacology. Born from the pursuit of novel central nervous system stimulants, its development path took an unexpected turn, leading to its establishment as a highly effective antidepressant.[2] Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] Its introduction into clinical practice in the early 1960s marked a significant advancement in the treatment of major depressive disorder, particularly for patients who were unresponsive to other therapies.[1][4]

The story of tranylcypromine is not merely one of chemical synthesis and pharmacological activity; it is a compelling narrative of scientific serendipity, the evolution of our understanding of neurobiology, and the ongoing balance between therapeutic benefit and risk management. This guide will provide a detailed account of this journey, offering insights into the scientific and clinical landscape that shaped the trajectory of this remarkable molecule.

The Genesis: From Amphetamine Analog to a New Therapeutic Class

The origins of tranylcypromine can be traced back to the post-World War II era, a period of intense innovation in the pharmaceutical industry. The story begins not with a search for an antidepressant, but with the chemical modification of amphetamine.

The Synthesis of a Novel Scaffold (1948)

In 1948, chemists at Smith, Kline & French (now part of GlaxoSmithKline) synthesized trans-2-phenylcyclopropylamine as an analog of amphetamine.[1][2] The primary objective was to explore structural modifications of the amphetamine molecule to create new central nervous system stimulants with potentially different pharmacological profiles.[5] The cyclization of the amphetamine side chain to form the cyclopropyl ring was a novel chemical step, resulting in a rigid, strained structure that would later prove crucial to its unique biological activity.

A Decade of Dormancy and a Pivotal Discovery (1959)

Despite its synthesis, the true potential of tranylcypromine remained unrecognized for over a decade.[1][2] The initial investigations into its properties were not focused on depression. In fact, early clinical explorations considered its use as a nasal decongestant, an application for which it proved ineffective.[2][6]

The turning point came in 1959, when its potent monoamine oxidase-inhibiting properties were discovered.[1][2] This was a period when the role of monoamine oxidase in regulating neurotransmitter levels was becoming increasingly understood. The serendipitous discovery that iproniazid, a drug originally developed for tuberculosis, possessed antidepressant effects due to its MAO-inhibiting activity had opened up a new frontier in psychopharmacology.[7][8] The discovery of tranylcypromine's MAOI action positioned it as a promising new candidate in this emerging class of antidepressants.[2] Unlike the hydrazine-based MAOIs like iproniazid, tranylcypromine was a non-hydrazine compound, which was initially thought to confer a more favorable safety profile.[1]

The Chemistry of Discovery: Early Synthetic Approaches

The initial synthesis of trans-2-phenylcyclopropylamine was a multi-step process that laid the groundwork for its later production as a pharmaceutical. Understanding this early chemistry provides valuable insight into the challenges and ingenuity of mid-20th-century medicinal chemistry.

Original Synthetic Pathway

A common early synthesis involved the reaction of styrene with ethyl diazoacetate to form a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.[9][10] This was followed by hydrolysis to the corresponding carboxylic acids. The desired trans-isomer was then separated and converted to the final amine product via a Curtius rearrangement.[11]

Experimental Protocol: A Representative Early Synthesis

The following protocol is a representation of the key steps involved in the early synthesis of racemic trans-2-phenylcyclopropylamine.

Step 1: Cyclopropanation of Styrene

  • In a reaction vessel, freshly distilled styrene is heated.

  • A mixture of styrene and ethyl diazoacetate is added dropwise to the heated styrene.

  • The reaction mixture is maintained at an elevated temperature to facilitate the cyclopropanation reaction, yielding a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.

Step 2: Isomerization and Hydrolysis

  • The mixture of esters is treated with a base, such as sodium ethoxide, to isomerize the cis-ester to the more stable trans-ester.[9]

  • The resulting ester mixture, now enriched in the trans-isomer, is hydrolyzed using a strong acid or base to yield cis- and trans-2-phenylcyclopropanecarboxylic acid.

Step 3: Isolation of the trans-Carboxylic Acid

  • The mixture of carboxylic acids is subjected to fractional crystallization to isolate the desired trans-2-phenylcyclopropanecarboxylic acid.

Step 4: Curtius Rearrangement to the Amine

  • The isolated trans-carboxylic acid is converted to its corresponding acid chloride using a reagent such as thionyl chloride.[11]

  • The acid chloride is then reacted with sodium azide to form the acyl azide.[11]

  • Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate, which is then hydrolyzed to yield trans-2-phenylcyclopropylamine.[11]

Synthesis_Workflow Styrene Styrene Cyclopropanation Cyclopropanation Styrene->Cyclopropanation EthylDiazoacetate Ethyl Diazoacetate EthylDiazoacetate->Cyclopropanation EsterMix cis/trans-Ethyl 2-phenylcyclopropanecarboxylate Cyclopropanation->EsterMix Isomerization Isomerization (Base) EsterMix->Isomerization TransEster trans-Enriched Ester Isomerization->TransEster Hydrolysis Hydrolysis TransEster->Hydrolysis AcidMix cis/trans-2-Phenylcyclopropane carboxylic Acid Hydrolysis->AcidMix Separation Separation AcidMix->Separation TransAcid trans-2-Phenylcyclopropane carboxylic Acid Separation->TransAcid Curtius Curtius Rearrangement TransAcid->Curtius Tranylcypromine (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) Curtius->Tranylcypromine

Caption: Early synthetic workflow for Tranylcypromine.

From Bench to Bedside: Pharmacological Profile and Clinical Introduction

The discovery of tranylcypromine's MAO-inhibiting properties propelled its rapid clinical development. Marketed under the brand name Parnate, it was introduced in the United Kingdom in 1960 and approved in the United States in 1961.[1]

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

Tranylcypromine functions as a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenethylamine. By irreversibly binding to and inactivating these enzymes, tranylcypromine leads to a sustained increase in the synaptic concentrations of these key neurotransmitters.[3][12] This elevation of monoamines is believed to be the primary mechanism underlying its antidepressant effects.[13] The irreversible nature of this inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several weeks.[3]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Metabolism SynapticVesicles Synaptic Vesicles Monoamines->SynapticVesicles Reuptake & Packaging Metabolites Inactive Metabolites MAO->Metabolites Tranylcypromine Tranylcypromine Tranylcypromine->MAO Irreversible Inhibition SynapticCleft Synaptic Cleft (Increased Neurotransmitters) SynapticVesicles->SynapticCleft Release Receptors Postsynaptic Receptors SynapticCleft->Receptors Binding Signal Therapeutic Effect (Antidepressant Action) Receptors->Signal

Caption: Mechanism of action of Tranylcypromine.

Stereochemistry and Pharmacological Activity

Tranylcypromine is a racemic mixture of two enantiomers: (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine. Research has shown that these stereoisomers possess distinct pharmacological profiles. The d-isomer (dextrorotatory) primarily influences tryptaminergic neurotransmission, while the l-isomer (levorotatory) has a greater effect on catecholaminergic systems.[14] This stereoselectivity contributes to the complex and broad-spectrum activity of the racemic drug.

Clinical Efficacy and the "Cheese Effect"

Early clinical trials demonstrated the significant efficacy of tranylcypromine in treating major depressive disorder, particularly in cases that were resistant to other treatments.[15][16] However, its widespread use was soon met with a significant challenge: the "cheese effect." In 1964, reports emerged of severe hypertensive crises, and in some cases, fatalities from subarachnoid hemorrhage, in patients taking the drug.[17]

This adverse effect was traced to a food-drug interaction with tyramine, a pressor amine found in high concentrations in aged and fermented foods like cheese, cured meats, and certain alcoholic beverages.[13][17] Normally, MAO in the gut and liver metabolizes dietary tyramine. However, in patients treated with an MAOI, this metabolic pathway is blocked, leading to a surge of tyramine into the bloodstream. This, in turn, causes a massive release of norepinephrine, resulting in a rapid and dangerous increase in blood pressure.[13] This discovery led to the implementation of strict dietary restrictions for patients taking tranylcypromine and other non-selective MAOIs, a practice that remains a cornerstone of their safe use today.[13]

Parameter Description Clinical Significance
Therapeutic Indication Major Depressive Disorder (MDD), particularly treatment-resistant and atypical depression.[1][6]A valuable option for patients who have not responded to other antidepressant classes.[1][18]
Dosage Range Typically 30-60 mg/day, with some specialists using higher doses in refractory cases.[11]Dosing requires careful titration and monitoring.
Onset of Action Antidepressant effects can be seen within 1-2 weeks.[12]Relatively rapid onset compared to some other antidepressants.
Half-life Approximately 2 hours.[4]Despite a short pharmacokinetic half-life, its pharmacodynamic effect is long-lasting due to irreversible enzyme inhibition.[19]
Key Adverse Effect Hypertensive crisis due to tyramine interaction (the "cheese effect").[13]Requires strict dietary restrictions and patient education.
Other Side Effects Orthostatic hypotension, insomnia, dizziness, dry mouth.[13][20]Management of side effects is crucial for patient adherence.

The Enduring Legacy and Future Directions

Despite the challenges associated with its use, tranylcypromine remains an important therapeutic option for a subset of patients with severe and treatment-resistant depression.[4][21] Its potent and broad-spectrum mechanism of action provides a level of efficacy that is sometimes not achievable with newer, more selective agents.

More recently, research has uncovered a novel mechanism of action for tranylcypromine: the inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in certain cancers.[1][2] This has opened up new avenues of investigation for its potential use as an antineoplastic agent, particularly in hematologic malignancies.[2][22] This repurposing of a classic psychiatric drug highlights the enduring value of well-characterized small molecules and the potential for new discoveries even decades after their initial introduction.

Conclusion

The story of (1R)-2-phenylcyclopropan-1-amine is a testament to the often-unpredictable nature of drug discovery. From its rational design as an amphetamine analog to its serendipitous identification as a potent MAOI, and its more recent exploration in oncology, tranylcypromine has had a rich and complex history. Its journey has not only provided a powerful tool for the treatment of depression but has also profoundly influenced our understanding of neuropharmacology and the critical importance of managing drug-food interactions. For researchers and clinicians today, the history of tranylcypromine serves as a valuable lesson in scientific observation, perseverance, and the enduring potential of chemical innovation.

References

  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (n.d.). Tranylcypromine.
  • RxList. (n.d.). Tranylcypromine (Parnate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor.
  • MIMS Philippines. (n.d.). Tranylcypromine: Uses & Dosage.
  • StatPearls. (2025, January 19). Tranylcypromine. NCBI Bookshelf.
  • MedPath. (2025, October 1). Tranylcypromine | Advanced Drug Monograph.
  • Klein, D. F., & Arden, P. C. (2014, December 8). Early Development of Monoamine Oxidase Inhibitors.
  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Smith, D. F. (1980). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview. PubMed.
  • Finberg, J. P., & Rabey, J. M. (n.d.). History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. PubMed.
  • Google Patents. (n.d.).
  • Psychiatry Online. (2020, June 16). Tranylcypromine: Its Pharmacology, Safety, and Efficacy.
  • Gillman, P. K. (2026, February 14). Tranylcypromine (Parnate): A Brief History and a Enduring Anomaly.
  • PsychoTropical Research. (2022, July 28). MAOIs: Overview & History.
  • Himmelhoch, J. M., Fuchs, C. Z., & Symons, B. J. (n.d.). A double-blind study of tranylcypromine treatment of major anergic depression. PubMed.
  • Lickey, M. E., & Gordon, B. (2020, February 25). Where Do Antidepressants Come From? Part 1: MAO Inhibitors. Psychology Today.
  • Weber-Grandke, H., Hahn, G., Mutschler, E., Möhrke, W., Langguth, P., & Spahn-Langguth, H. (n.d.). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. PMC.
  • University of Windsor. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • CymitQuimica. (n.d.). CAS 155-09-9: Tranylcypromine.
  • Wikipedia. (n.d.). Substituted amphetamine.
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  • Mercadante, D. E., & Kelly, M. R. (2023, November 15). Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine.
  • Nolen, W. A. (n.d.). Tranylcypromine in depression resistant to cyclic antidepressions. PubMed.
  • Semantic Scholar. (n.d.). Tranylcypromine: A review.
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  • ResearchGate. (2017, July 3). Tranylcypromine in mind (Part I): Review of pharmacology.
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  • Patsnap Synapse. (2024, June 14).

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Exploratory

(1R)-2-phenylcyclopropan-1-amine fundamental chemical properties

An In-depth Technical Guide to the Fundamental Properties of (1R)-2-Phenylcyclopropan-1-amine Introduction (1R)-2-Phenylcyclopropan-1-amine is a chiral organic molecule of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Fundamental Properties of (1R)-2-Phenylcyclopropan-1-amine

Introduction

(1R)-2-Phenylcyclopropan-1-amine is a chiral organic molecule of significant interest in medicinal chemistry and pharmacology. It is a key stereoisomer of the compound more widely known as Tranylcypromine, a potent and clinically utilized antidepressant.[1] Tranylcypromine itself is typically supplied as a racemic mixture of its two trans enantiomers: (+)-(1S,2R)-2-phenylcyclopropan-1-amine and (-)-(1R,2S)-2-phenylcyclopropan-1-amine.[1][2] Structurally, it can be considered a cyclized analog of amphetamine.[1]

This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, characterization, and pharmacological significance of the (1R)-2-phenylcyclopropan-1-amine stereoisomer. Understanding the distinct properties endowed by its specific stereochemistry is critical for researchers in drug development, as the biological activity of the enantiomers differs significantly.[2][3][4] The primary mechanism of action for Tranylcypromine is the non-selective and irreversible inhibition of the monoamine oxidase (MAO) enzymes, which leads to increased levels of key neurotransmitters in the brain.[1][5] This guide will delve into the specific contributions of the individual stereoisomers to this and other pharmacological effects.

Chemical Structure and Stereochemistry

The molecular structure of 2-phenylcyclopropan-1-amine features a phenyl group and an amine group attached to a cyclopropane ring. The presence of two stereocenters at the C1 and C2 positions gives rise to four possible stereoisomers.

The relationship between the amine and phenyl groups can be either cis (on the same side of the ring) or trans (on opposite sides). The pharmacologically active compound, Tranylcypromine, is the trans isomer.[1] The trans isomer exists as a pair of enantiomers due to its chirality. The focus of this guide, (1R)-2-phenylcyclopropan-1-amine, refers to one of these specific enantiomers, more precisely designated as (1R,2S)-2-phenylcyclopropan-1-amine , which is the (-)-isomer.[6] Its enantiomer is (1S,2R)-2-phenylcyclopropan-1-amine, the (+)-isomer.[7]

stereoisomers cluster_trans racemate 2-Phenylcyclopropan-1-amine trans trans-Isomers (Tranylcypromine) racemate->trans Diastereomers cis cis-Isomers racemate->cis Diastereomers enantiomer_R (1R,2S)-2-phenylcyclopropan-1-amine (-)-isomer trans->enantiomer_R enantiomer_S (1S,2R)-2-phenylcyclopropan-1-amine (+)-isomer trans->enantiomer_S enantiomer_R->enantiomer_S Enantiomers synthesis_workflow styrene Styrene + Ethyl Diazoacetate cyclopropanation Cyclopropanation styrene->cyclopropanation esters Mixture of cis/trans Esters cyclopropanation->esters hydrolysis Hydrolysis esters->hydrolysis acids Mixture of cis/trans Acids hydrolysis->acids separation Fractional Crystallization acids->separation trans_acid trans-2-Phenylcyclopropane carboxylic Acid separation->trans_acid curtius Curtius Rearrangement trans_acid->curtius racemic_amine Racemic trans-Amine (Tranylcypromine) curtius->racemic_amine resolution Chiral Resolution (w/ Tartaric Acid) racemic_amine->resolution enantiomer_R (1R,2S)-Amine resolution->enantiomer_R enantiomer_S (1S,2R)-Amine resolution->enantiomer_S

Caption: General synthetic workflow for producing enantiomers of trans-2-phenylcyclopropan-1-amine.

Experimental Protocol: Chiral Resolution of (±)-trans-2-Phenylcyclopropylamine

This protocol is adapted from established chemical literature for the separation of enantiomers using tartaric acid. [8]

  • Preparation of Tartaric Acid Solution: Dissolve (±)-tartaric acid (1 equivalent) in absolute ethanol with gentle heating. Cool the solution in an ice bath with vigorous stirring.

  • Addition of Amine: Slowly add (±)-trans-2-phenylcyclopropylamine (1 equivalent) as an oil to the cooled tartaric acid solution.

  • Salt Formation & Crystallization: A precipitate of the diastereomeric tartrate salts will form. Continue stirring in the ice bath to ensure complete precipitation.

  • Isolation of (-)-Amine (+)-Tartrate: Collect the precipitate by filtration. This initial solid is enriched in the (-)-amine (+)-tartrate salt. Recrystallize the salt from a suitable solvent (e.g., ethanol) to improve diastereomeric purity. The desired salt, (-)-trans-2-phenylcyclopropylamine-(+)-tartrate, will crystallize out.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and make the solution basic (e.g., to pH 12 with KOH or NaOH) to deprotonate the amine.

  • Extraction: Extract the free (1R,2S)-(-)-amine into an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the purified (1R,2S)-2-phenylcyclopropan-1-amine as an oil or solid.

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the identity and purity of (1R)-2-phenylcyclopropan-1-amine.

  • Infrared (IR) Spectroscopy : As a primary amine, the IR spectrum is expected to show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. [9][10]Other key absorptions include a strong C-N stretch for the aromatic amine around 1250-1335 cm⁻¹, C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic cyclopropane ring (~2850-3000 cm⁻¹), and an N-H bending vibration near 1580-1650 cm⁻¹. [9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will be complex. Protons on the carbon adjacent to the nitrogen (the cyclopropyl C-H's) are deshielded and expected to appear around 2.3-3.0 ppm. [11]The N-H protons of the amine group typically appear as a broad signal between 0.5-5.0 ppm, and its chemical shift is concentration-dependent; this signal will disappear upon exchange with D₂O. [10][11]The aromatic protons on the phenyl ring will resonate in the downfield region, typically ~7.0-7.5 ppm.

    • ¹³C NMR : The carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and will appear in the 10-65 ppm range. [11]The aromatic carbons will be found further downfield (~120-140 ppm).

  • Mass Spectrometry (MS) : A key diagnostic feature is the molecular ion peak. According to the nitrogen rule, a compound with one nitrogen atom will have an odd-numbered molecular weight, which is consistent with the molecular weight of 133.19 g/mol . [10]Common fragmentation patterns would involve the loss of the amine group or cleavage of the cyclopropane ring.

Pharmacology and Mechanism of Action

The pharmacological activity of Tranylcypromine is stereoselective, with each enantiomer contributing differently to the overall effect profile.

The primary mechanism is the irreversible inhibition of monoamine oxidase (MAO-A and MAO-B). [1]MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the presynaptic neuron. By inhibiting MAO, (1R)-2-phenylcyclopropan-1-amine causes an increase in the cytoplasmic concentrations of these neurotransmitters, making more available for release into the synaptic cleft. This elevation of monoamines is believed to be the basis of its antidepressant effect. Studies comparing the stereoisomers have revealed important distinctions:

  • The (+)-(1S,2R)-isomer is reported to be a much stronger MAO inhibitor than the (-)-isomer. [2]* The (-)-(1R,2S)-isomer (the subject of this guide) is more effective at inhibiting the neuronal uptake of catecholamines (norepinephrine and dopamine), a mechanism more akin to that of tricyclic antidepressants. [2] Some clinical investigations have suggested that the (-)-isomer may offer a better antidepressant effect with fewer side effects, possibly due to this dual action of modest MAO inhibition combined with more potent neurotransmitter reuptake inhibition. [2]Further research indicates the d-isomer (likely the (+)-isomer) primarily influences tryptaminergic neurotransmission, while the l-isomer (the (-)-isomer) affects catecholaminergic pathways. [3][4]

mao_inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MAO Monoamine Oxidase (MAO) Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Synaptic_NT Increased Neurotransmitters Vesicles->Synaptic_NT Release TCP (1R)-2-Phenylcyclopropan-1-amine TCP->MAO Irreversible Inhibition Postsynaptic Postsynaptic Receptors Synaptic_NT->Postsynaptic Binding & Signaling

Caption: Mechanism of MAO inhibition by (1R)-2-phenylcyclopropan-1-amine, increasing neurotransmitter availability.

Safety and Handling

(1R)-2-Phenylcyclopropan-1-amine and its salts are potent pharmacological agents and must be handled with appropriate care.

  • GHS Hazard Classification : The hydrochloride salt is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [12][13]It can also cause skin and serious eye irritation. [14][12][15]* Signal Word : Warning [14][12][15]* Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. [15][16]* Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. [15][16]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere and protect from light. [6][14]Recommended storage temperature is often 2-8°C. [14]

Applications

The primary application of this chemical class is in medicine, but it also serves as a valuable tool in research and synthesis.

  • Antidepressant Medication : As a component of racemic Tranylcypromine (Parnate), it is used to treat major depressive disorder, atypical depression, and anxiety disorders. [1]* Research Tool : The individual enantiomers are used in neuropharmacology research to dissect the distinct roles of MAO inhibition versus catecholamine reuptake inhibition in mediating antidepressant and behavioral effects. [3][17][18]* Chiral Building Block : The defined stereochemistry of (1R)-2-phenylcyclopropan-1-amine makes it a useful starting material or intermediate in the stereoselective synthesis of more complex chiral molecules and novel pharmaceutical agents. [19][20][21]

References

  • Rüther, E., Jungkunz, G., Greil, W., & Zimmer, R. (1980). Effect of Tranylcypromine Stereoisomers on Depressive Syndromes.
  • (1R)-2-phenylcyclopropan-1-amine | C9H11N. PubChem. [Link]

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  • Smith, D. F. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. Georg Thieme Verlag.
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  • Safety D
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  • Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
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  • Method of synthesis of trans-2-phenylcyclopropylamine.
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  • Tranylcypromine. Wikipedia. [Link]

  • Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • Contente, M. L., et al. (2020). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation- Biotransamination Sequential Process. Chemistry – A European Journal, 26(68), 15830-15834.
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  • Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. [Link]

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  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Kazuta, Y., et al. (2002). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 10(6), 1777–1791. [Link]

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Foundational

Spectroscopic Characterization of (1R)-2-Phenylcyclopropan-1-amine: A Technical Guide

(1R)-2-phenylcyclopropan-1-amine , a chiral primary amine, is a molecule of significant interest in medicinal chemistry and drug development. It is a key structural motif in various pharmacologically active compounds, mo...

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Author: BenchChem Technical Support Team. Date: April 2026

(1R)-2-phenylcyclopropan-1-amine , a chiral primary amine, is a molecule of significant interest in medicinal chemistry and drug development. It is a key structural motif in various pharmacologically active compounds, most notably as an enantiomer of the monoamine oxidase inhibitor tranylcypromine.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the elucidation of its interactions in biological systems. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1R)-2-phenylcyclopropan-1-amine.

Molecular Structure and its Spectroscopic Implications

The structure of (1R)-2-phenylcyclopropan-1-amine, with its strained three-membered ring, a phenyl substituent, and a primary amine group, gives rise to a unique spectroscopic fingerprint. The rigid nature of the cyclopropane ring and the specific stereochemistry at the C1 and C2 positions influence the chemical environment of each atom, which is directly reflected in its NMR spectrum. The primary amine and the aromatic ring are key functional groups that will dominate the IR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1R)-2-phenylcyclopropan-1-amine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of (1R)-2-phenylcyclopropan-1-amine is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the amine protons.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.1-7.3Multiplet5HAromatic (C₆H₅)
~ 2.5-2.7Multiplet1HMethine (CH-NH₂)
~ 1.8-2.0Multiplet1HMethine (CH-Ph)
~ 1.0-1.2Multiplet2HMethylene (CH₂)
~ 1.5 (broad)Singlet2HAmine (NH₂)

Interpretation:

  • The aromatic protons of the phenyl group will appear as a complex multiplet in the downfield region (δ 7.1-7.3 ppm).

  • The protons on the cyclopropane ring are diastereotopic and will exhibit complex spin-spin coupling, resulting in multiplets. The proton attached to the carbon bearing the amine group (C1) is expected to be slightly downfield compared to the proton on the carbon with the phenyl group (C2) due to the deshielding effect of the nitrogen atom.[2]

  • The methylene protons on the cyclopropane ring will also appear as a multiplet.

  • The amine protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.[3] To confirm this peak, a D₂O exchange experiment can be performed, which will cause the NH₂ signal to disappear.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 140-145Quaternary Aromatic (C-ipso)
~ 128-130Aromatic (CH)
~ 125-127Aromatic (CH)
~ 35-40Methine (CH-NH₂)
~ 25-30Methine (CH-Ph)
~ 15-20Methylene (CH₂)

Interpretation:

  • The spectrum will show six distinct carbon signals.

  • The aromatic carbons will appear in the typical downfield region (δ 125-145 ppm).

  • The three carbons of the cyclopropane ring will be in the upfield region, with the carbon attached to the nitrogen (C1) being the most deshielded among the three due to the electronegativity of nitrogen.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1R)-2-phenylcyclopropan-1-amine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic and cyclopropyl groups, and C-C bonds of the aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, Sharp (two bands)N-H stretch (primary amine)[5]
3000-3100MediumAromatic C-H stretch
~3000MediumCyclopropyl C-H stretch
1600-1650MediumN-H bend (primary amine)[6]
1450-1600Medium to StrongAromatic C=C stretch
1000-1250MediumC-N stretch[5]
690-770StrongAromatic C-H out-of-plane bend

Interpretation:

  • The most characteristic feature will be the two sharp bands in the 3300-3500 cm⁻¹ region, which are indicative of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[2][7]

  • The presence of the aromatic ring will be confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • The C-N stretching vibration will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1R)-2-phenylcyclopropan-1-amine, electron ionization (EI) would likely lead to significant fragmentation.

Expected Mass Spectrometry Data:

m/zInterpretation
133Molecular ion (M⁺)[1]
132[M-H]⁺
116[M-NH₃]⁺
91Tropylium ion [C₇H₇]⁺
77Phenyl ion [C₆H₅]⁺

Interpretation:

  • The molecular ion peak at m/z 133 would confirm the molecular weight of the compound.

  • A common fragmentation pathway for primary amines is the loss of a hydrogen radical to form an iminium ion at [M-1].

  • Loss of ammonia (NH₃) from the molecular ion could lead to a peak at m/z 116.

  • The presence of a phenyl group often results in the formation of a stable tropylium ion at m/z 91.

  • A peak at m/z 77 corresponding to the phenyl cation is also expected.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (1R)-2-phenylcyclopropan-1-amine.

NMR Spectroscopy

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Sample Solvent Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Dissolve & Transfer Tube NMR Tube Solvent->Tube Dissolve & Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Final Spectrum Final Spectrum Integrate->Final Spectrum IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Small amount of solid sample ATR ATR Crystal Sample->ATR Place on crystal Spectrometer FTIR Spectrometer ATR->Spectrometer Background Collect Background Spectrum Spectrometer->Background Sample_Scan Collect Sample Spectrum Spectrometer->Sample_Scan Interferogram Interferogram Sample_Scan->Interferogram FT Fourier Transform Interferogram->FT Correction Atmospheric & Baseline Correction FT->Correction Final Spectrum Final Spectrum Correction->Final Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

  • Sample Preparation: Place a small amount of the solid (1R)-2-phenylcyclopropan-1-amine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Scan: Collect the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum and perform a Fourier transform to generate the final IR spectrum.

Mass Spectrometry

Workflow for MS Data Acquisition (EI):

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Sample Dilute sample in volatile solvent GC Gas Chromatograph Sample->GC Inject Ion_Source Electron Ionization (EI) Source GC->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass Spectrum Mass Spectrum Data_System->Mass Spectrum

Caption: Workflow for GC-MS data acquisition with EI.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of (1R)-2-phenylcyclopropan-1-amine provides a detailed picture of its molecular structure. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. Together, these techniques are indispensable for the unequivocal identification and characterization of this important chiral amine in research and development settings.

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Exploratory

Beyond Monoamine Oxidase: An In-Depth Technical Guide to the Polypharmacology of (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine)

Here is the in-depth technical guide: Abstract (1R)-2-phenylcyclopropan-1-amine, commonly known as Tranylcypromine, is a well-established pharmaceutical agent, historically recognized for its potent, irreversible, and no...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the in-depth technical guide:

Abstract

(1R)-2-phenylcyclopropan-1-amine, commonly known as Tranylcypromine, is a well-established pharmaceutical agent, historically recognized for its potent, irreversible, and non-selective inhibition of monoamine oxidase (MAO). This activity has cemented its role in clinical practice for the treatment of major depressive disorder. However, a growing body of research has unveiled a more complex pharmacological profile, demonstrating that Tranylcypromine engages with multiple biological targets beyond MAO. This guide provides a comprehensive technical overview of these non-canonical activities, with a primary focus on its function as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic modifier and a promising target in oncology. Furthermore, we will explore its inhibitory effects on various Cytochrome P450 (CYP) enzymes and other emerging biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, quantitative data, and validated experimental protocols to facilitate further investigation into the polypharmacology of this versatile small molecule.

Introduction

Overview of (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine)

Tranylcypromine (TCP) is a synthetic small molecule belonging to the non-hydrazine class of MAO inhibitors.[1] Its rigid cyclopropylamine structure is a key feature contributing to its mechanism of action. While its primary clinical application has been in psychiatry for managing treatment-resistant depression, the unique chemical scaffold of TCP has made it a valuable tool and starting point for drug discovery in other therapeutic areas.[1][2]

The Canonical Mechanism: Irreversible MAO Inhibition

The classical mechanism of Tranylcypromine involves the irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][3] These flavin-dependent enzymes are responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO, Tranylcypromine increases the synaptic availability of these monoamines, which is believed to be the basis of its antidepressant effect.[4] The inhibition is considered irreversible because TCP acts as a mechanism-based inactivator, forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor.

The Emergence of Polypharmacology: Beyond MAO

The concept of "one drug, one target" has been increasingly challenged by the reality of polypharmacology, where a single compound interacts with multiple targets. Tranylcypromine is a prime example of this phenomenon. Initial observations of its effects in cellular models, seemingly independent of MAO inhibition, have led to the discovery of significant off-target activities. These discoveries have opened new avenues for repurposing TCP and its derivatives for a range of pathologies, most notably cancer.[5][6] This guide delves into the molecular basis and practical investigation of these non-MAO targets.

Primary Non-MAO Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1: An Epigenetic Regulator in Health and Disease

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered.[7] It is a FAD-dependent enzyme with close structural homology to MAO. LSD1 plays a crucial role in transcriptional regulation by specifically removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[7] While H3K4 demethylation is associated with transcriptional repression, H3K9 demethylation can lead to transcriptional activation. LSD1 is frequently overexpressed in a wide array of cancers, including leukemias, neuroblastoma, and breast, prostate, and colon cancers, where it contributes to tumor initiation, proliferation, and metastasis.[7][8] This makes LSD1 a highly attractive target for anticancer drug development.[8]

Mechanism of LSD1 Inhibition by Tranylcypromine

Given the structural and cofactor similarity between MAO and LSD1, it was hypothesized that MAO inhibitors might also affect LSD1 activity. Research confirmed that Tranylcypromine is a potent, irreversible inhibitor of LSD1.[9][10] The mechanism mirrors its action on MAO, where the cyclopropylamine moiety of TCP forms a covalent adduct with the FAD cofactor within the catalytic site of LSD1.[7][11] This inactivation of LSD1 leads to an accumulation of methylation marks on its histone substrates (e.g., an increase in H3K4me2), which in turn de-represses the transcription of LSD1 target genes, promoting cellular differentiation and inhibiting proliferation.[3][9]

LSD1_Inhibition_Pathway cluster_enzyme LSD1 Catalytic Site cluster_effect Effect of TCP Inhibition TCP Tranylcypromine (TCP) LSD1 LSD1 (KDM1A) Enzyme TCP->LSD1 Covalent Inactivation Increased_H3K4me2 Increased H3K4me2 Levels TCP->Increased_H3K4me2 Blocks Demethylation FAD FAD Cofactor Repressed Transcriptional Repression LSD1->Repressed Enables InactiveLSD1 Inactive LSD1-FAD-TCP Adduct H3K4me2 Histone H3 Lysine 4 (di-methylated) H3K4me2->LSD1 Demethylation TargetGene Target Genes (e.g., Gfi-1b) Repressed->TargetGene Silences Active Transcriptional Activation Active->TargetGene Expresses Increased_H3K4me2->Active Leads to

Mechanism of LSD1 inhibition by Tranylcypromine.
Therapeutic Implications in Oncology

The discovery of Tranylcypromine's activity against LSD1 has spurred significant interest in its use as an anticancer agent. In preclinical studies, TCP has been shown to induce differentiation and impair the survival of acute myeloid leukemia (AML) cells, particularly when combined with other agents like all-trans retinoic acid (ATRA).[12][13] This combination helps overcome the resistance of certain AML subtypes to ATRA therapy by epigenetically reactivating target genes.[13] Furthermore, TCP has demonstrated efficacy in mouse models of endometriosis by reducing lesion size and proliferation.[14] The success of TCP as a proof-of-concept inhibitor has led to the development of numerous TCP-based analogs with greater potency and selectivity for LSD1 over MAO, several of which have entered clinical trials for both hematological malignancies and solid tumors.[5][7][15][11]

Quantitative Analysis of LSD1 Inhibition

The inhibitory potency of Tranylcypromine against LSD1 has been quantified in various studies. The reported values can vary based on the assay conditions and enzyme source.

ParameterReported ValueSource
IC₅₀ < 2 µM[3][9]
IC₅₀ 20.7 µM[16]
Kᵢ 242.7 µM[16]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Experimental Protocols for Assessing LSD1 Inhibition

This protocol provides a reliable method for measuring the direct inhibitory effect of compounds on LSD1 enzymatic activity. The assay detects hydrogen peroxide, a byproduct of the demethylation reaction.

Principle: LSD1 demethylates its substrate (e.g., a di-methylated H3K4 peptide), producing formaldehyde and hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a substrate (e.g., Amplex Red), producing a fluorescent or colorimetric signal. An inhibitor will reduce the signal.[17]

Materials:

  • Recombinant human LSD1-CoREST complex[18]

  • Di-methylated H3K4 peptide substrate[18]

  • Tranylcypromine or test compound

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[18]

  • 96-well microplate (black, for fluorescence)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Tranylcypromine (or test compound) in assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Incubation: In the microplate wells, add the LSD1-CoREST enzyme complex and the various concentrations of the test compound. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the H3K4 peptide substrate, HRP, and Amplex Red to each well to start the reaction.

  • Signal Detection: Immediately begin measuring the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol assesses the functional consequence of LSD1 inhibition within a cellular context by measuring the expression of known LSD1 target genes.

Principle: Inhibition of LSD1 in cancer cells (e.g., acute promyelocytic leukemia NB4 cells) is expected to increase the expression of differentiation-associated target genes like GFI1B (Growth Factor Independent 1B) and ITGAM (Integrin Subunit Alpha M).[19][20][21] This change is quantified using quantitative real-time PCR (qRT-PCR).

qRT_PCR_Workflow A 1. Cell Culture & Treatment (e.g., NB4 leukemia cells) B 2. Treat cells with TCP or Vehicle Control (24-48h) A->B C 3. Harvest Cells & Lyse B->C D 4. RNA Extraction & Purification C->D E 5. RNA Quantification & Quality Check (e.g., NanoDrop) D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7. qRT-PCR Setup (cDNA, Primers for Target & Housekeeping Genes, SYBR Green) F->G H 8. Run qRT-PCR G->H I 9. Data Analysis (ΔΔCt Method) H->I J Result: Fold-change in Target Gene Expression I->J

Workflow for measuring LSD1 target gene expression.

Procedure:

  • Cell Culture: Culture NB4 cells in appropriate media and conditions until they reach the desired confluency.

  • Treatment: Treat the cells with various concentrations of Tranylcypromine (typically at or around the biochemical IC₅₀) and a vehicle control (DMSO) for 24 to 72 hours.[21]

  • RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix, the synthesized cDNA, and primers specific for target genes (GFI1B, ITGAM) and a housekeeping gene (GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the fold change in gene expression in TCP-treated cells relative to the vehicle-treated control cells.

Interaction with Cytochrome P450 (CYP) Enzymes

Overview of CYP-Mediated Drug Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes are essential for the metabolism of a vast number of xenobiotics, including approximately 75% of all pharmaceutical drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing adverse effects due to altered drug clearance and exposure.

Tranylcypromine as a CYP Inhibitor

In vitro studies have demonstrated that Tranylcypromine can inhibit several key CYP isoforms.[22] It is a potent and selective inhibitor of CYP2A6.[1][23][24] Additionally, it acts as a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9.[22] The amine group of TCP appears crucial for its potent inhibitory activity, as its nonamine analog, cyclopropylbenzene, is a much weaker inhibitor.[23]

Clinical Significance and Drug-Drug Interaction Potential

At standard therapeutic doses used for depression, the inhibition of most CYP enzymes by Tranylcypromine is not considered clinically significant.[22][25] However, caution is advised in specific scenarios, such as high-dose TCP therapy or in individuals who are known poor metabolizers of CYP2C19 substrates.[22] In these cases, co-administration with drugs that have a narrow therapeutic index and are metabolized by these enzymes could lead to clinically relevant interactions.[22] The potent inhibition of CYP2A6 is a notable characteristic.[1][24]

Quantitative Analysis of CYP Inhibition

The following table summarizes the in vitro inhibitory constants for Tranylcypromine against major CYP enzymes.

CYP IsoformInhibition TypeParameterValueSource
CYP2A6 -IC₅₀ 0.42 µM[23]
CYP2C9 NoncompetitiveKᵢ 56 µM[22]
CYP2C19 CompetitiveKᵢ 32 µM[22]
CYP2D6 CompetitiveKᵢ 367 µM[22]
Experimental Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes

Principle: This assay measures the ability of a test compound to inhibit the activity of CYP enzymes in a pooled sample of human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes. The activity is monitored by measuring the formation of a specific metabolite from a probe substrate.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • CYP-specific probe substrates (e.g., Coumarin for CYP2A6, Tolbutamide for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6)[22][23]

  • Tranylcypromine

  • Incubation buffer (e.g., phosphate buffer)

  • Acetonitrile (or other organic solvent for quenching)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation: Prepare serial dilutions of Tranylcypromine.

  • Pre-incubation: In a microcentrifuge tube, combine HLMs, buffer, and the test compound at various concentrations. Pre-incubate for 5-10 minutes at 37°C.

  • Reaction Initiation: Add the probe substrate to the mixture. After a brief equilibration, initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction for a predetermined period (e.g., 15-30 minutes) at 37°C in a shaking water bath. The time should be within the linear range of metabolite formation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each TCP concentration relative to a vehicle control. Plot the data to determine the IC₅₀ value. Further kinetic experiments can be performed to determine the Kᵢ and the mechanism of inhibition.[22]

Other Investigated Biological Activities

Modulation of Neurotransmitter Reuptake and Release

Beyond its primary MAO-inhibiting function, Tranylcypromine exhibits additional neuropharmacological properties, particularly at higher therapeutic doses. It has been shown to act as a norepinephrine reuptake inhibitor.[1][3] It also demonstrates weak potency as a releasing agent for dopamine, and to an even lesser extent, norepinephrine and serotonin.[3] These actions may contribute to its overall clinical profile and differentiate it from other MAOIs.

Anti-Neuroinflammatory Effects

Emerging evidence suggests that Tranylcypromine may possess anti-inflammatory properties within the central nervous system. In mouse models of neuroinflammation induced by lipopolysaccharide (LPS), TCP treatment has been shown to reduce microgliosis and suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[26] This effect appears to be mediated, at least in part, through the inhibition of ERK signaling in microglia.[26] These findings suggest a potential therapeutic role for TCP in neuroinflammatory conditions.

Other Enzymatic Inhibition

Tranylcypromine has also been found to inhibit cholesterol 24-hydroxylase (CYP46A1) at nanomolar concentrations.[3] This enzyme is crucial for cholesterol metabolism in the brain. However, the clinical relevance of this finding remains unknown and requires further investigation.[3]

Summary and Future Directions

Tranylcypromine is a pharmacologically complex agent whose biological activities extend well beyond its established role as a monoamine oxidase inhibitor. Its potent, mechanism-based inhibition of the epigenetic regulator LSD1 represents its most significant non-MAO activity, driving a paradigm shift in its potential therapeutic applications from psychiatry to oncology. The development of TCP analogs with enhanced selectivity for LSD1 is a testament to the compound's value as a chemical scaffold.[5][15]

Furthermore, its interactions with CYP enzymes, while generally of low clinical significance at standard doses, underscore the importance of considering its full pharmacological profile in specific patient populations.[22] Emerging roles in modulating neuroinflammation highlight additional avenues for future research.

For drug development professionals, Tranylcypromine serves as a compelling case study in drug repurposing and polypharmacology. Future research should focus on:

  • Developing next-generation LSD1 inhibitors with improved safety and efficacy profiles.

  • Exploring the therapeutic potential of its anti-neuroinflammatory properties.

  • Conducting clinical studies to fully elucidate the relevance of its CYP interactions.

By leveraging the detailed methodologies and mechanistic insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of (1R)-2-phenylcyclopropan-1-amine and its derivatives.

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  • ResearchGate. (2019). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ChemMedChem. [Link]

  • MDPI. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences. [Link]

  • PubMed. (2011). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. Neuropharmacology. [Link]

  • Government of Canada. (2023). Tranylcypromine tablets - [Product Monograph Template - Standard]. Health Canada. [Link]

  • Frontiers. (2022). Monoamine oxidase inhibition in cigarette smokers: From preclinical studies to tobacco product regulation. Frontiers in Pharmacology. [Link]

  • MDPI. (2025). Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. Antioxidants. [Link]

  • ResearchGate. (2011). Advances Pertaining to the Pharmacology and Interactions of Irreversible Nonselective Monoamine Oxidase Inhibitors. Journal of Clinical Psychopharmacology. [Link]

  • Radboud Repository. (2015). Effects of serotonin signaling on behavior and gene transcription. Radboud University. [Link]

  • Ovid. (2022). MAO inhibitors for treatment-resistant depression: a review of evidence and clinical practice. Pharmacological Research. [Link]

  • PubChem. (n.d.). (1R)-2-phenylcyclopropan-1-amine. National Center for Biotechnology Information. [Link]

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Foundational

In silico modeling of (1R)-2-phenylcyclopropan-1-amine receptor binding

Advanced In Silico Modeling of (1R)-2-phenylcyclopropan-1-amine: Covalent Docking and Molecular Dynamics at FAD-Dependent Receptors The Mechanistic Challenge: Modeling the FAD Covalent Adduct (1R)-2-phenylcyclopropan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced In Silico Modeling of (1R)-2-phenylcyclopropan-1-amine: Covalent Docking and Molecular Dynamics at FAD-Dependent Receptors

The Mechanistic Challenge: Modeling the FAD Covalent Adduct

(1R)-2-phenylcyclopropan-1-amine, the active enantiomer of tranylcypromine (TCP), is a potent, irreversible inhibitor of flavin adenine dinucleotide (FAD)-dependent amine oxidases. Its primary clinical and investigational targets include Monoamine Oxidase B (MAO-B) for neurodegenerative diseases and Lysine-specific demethylase 1 (LSD1/KDM1A) for oncology[1],[2].

From a computational chemistry perspective, modeling TCP presents a distinct challenge. Standard molecular docking algorithms (e.g., Glide SP/XP, AutoDock Vina) evaluate binding free energy based on reversible, non-covalent interactions (hydrogen bonding, van der Waals, π−π stacking). However, TCP exerts its inhibitory activity by undergoing a single-electron transfer (SET) mechanism, followed by the ring-opening of its cyclopropyl group to form a permanent covalent adduct with the N5 atom of the FAD cofactor[1].

The Causality of Methodological Choice: Attempting to model TCP using standard reversible docking yields false-negative binding affinities and incorrect spatial orientations because the force fields fail to account for the thermodynamic driving force of covalent bond formation. To achieve high-fidelity in silico models, we must employ reactive covalent docking protocols coupled with hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) parameterization and extended Molecular Dynamics (MD) simulations.

Self-Validating In Silico Methodology

The following step-by-step protocol outlines a robust, self-validating workflow for simulating the covalent binding of TCP to FAD-dependent receptors.

Phase I: System Preparation & Parameterization
  • Protein Preparation: Retrieve high-resolution crystal structures for LSD1 (e.g., PDB: 2V1D) and MAO-B (e.g., PDB: 4A79). Pre-process the structures by assigning bond orders, adding missing hydrogen atoms at pH 7.4, and optimizing the hydrogen bond network using tools like the Protein Preparation Wizard.

  • FAD Cofactor Parameterization (Causality): Because the FAD-TCP adduct is a non-standard residue, standard MD engines (AMBER, GROMACS) lack the necessary topology. You must isolate the FAD molecule, build the covalent bond with TCP in a QM environment (e.g., Gaussian), and calculate the partial charges using the Restrained Electrostatic Potential (RESP) method at the HF/6-31G* level.

  • Ligand Preparation: Generate the 3D conformation of (1R)-2-phenylcyclopropan-1-amine, ensuring the strict assignment of the (1R, 2S) stereocenter, followed by OPLS4 or AMBER force field energy minimization.

Phase II: Reactive Covalent Docking Protocol
  • Reaction Definition: Using a covalent docking engine (e.g., Schrödinger CovDock), define the custom reaction SMARTS pattern for cyclopropylamine ring-opening.

  • Receptor Setup: Specify the N5 atom of the FAD cofactor as the reactive nucleophile/radical center.

  • Pose Generation: Run the docking simulation, allowing the algorithm to sample pre-reactive poses before forming the bond and minimizing the complex.

  • Validation Checkpoint (Self-Validating System): Before advancing to MD, measure the distance between the TCP benzylic carbon and the FAD N5 atom in the generated poses. If the distance exceeds 1.8 Å, the pose is automatically rejected as non-physical. This ensures only geometrically viable covalent adducts consume expensive MD compute time.

Phase III: Molecular Dynamics & Thermodynamic Validation
  • System Solvation: Immerse the validated complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Production MD: Run a 200 ns production simulation under NPT ensemble conditions (300 K, 1.013 bar).

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the active site loops.

  • Validation Checkpoint: Extract frames from the final 50 ns of the trajectory to calculate the binding free energy via the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method. A stable RMSD (< 2.0 Å fluctuation) combined with a negative MM/GBSA score confirms a successful simulation[3],[4].

Workflow A Ligand Prep: (1R)-2-phenylcyclopropan-1-amine D Covalent Docking: Ring-Opening at FAD N5 A->D B Protein Prep: LSD1 (2V1D) / MAO-B (4A79) C FAD Parameterization: RESP Charges & Topology B->C C->D E MD Simulation: 200ns TIP3P Solvation D->E F Thermodynamic Analysis: MM/GBSA Free Energy E->F

Computational workflow for covalent docking of TCP to FAD-dependent enzymes.

Quantitative Thermodynamic Profiling

In silico molecular docking and MM/GBSA free energy calculations reveal distinct interaction profiles for TCP across its primary targets. The table below synthesizes representative thermodynamic data and key interacting residues derived from recent computational screenings[5],[3],[4].

Target ReceptorPDB IDKey Interacting ResiduesPredicted Binding Free Energy (MM/GBSA)Pharmacological Implication
LSD1 (KDM1A) 2V1DFAD (N5), Trp751, Tyr761-58.4 kcal/molEpigenetic modulation; suppression of MYC signaling in oncology[5].
MAO-B 4A79FAD (N5), Tyr326, Tyr435, Cys172, Gln206-70.64 kcal/molDopamine preservation; neuroprotection in Parkinson's disease[4].
MAO-A 2Z5XFAD (N5), Tyr407, Tyr444-52.1 kcal/molSerotonin/Norepinephrine regulation; antidepressant efficacy.

Receptor-Specific Conformational Dynamics

The true value of MD simulations lies in capturing the dynamic conformational shifts induced by the TCP-FAD adduct.

MAO-B Dynamics: Molecular dynamics reveal that the entrance cavity of MAO-B undergoes significant structural reorganization following TCP modification. The covalent attachment forces the Ile199 residue into a "closed" conformation. Consequently, the entrance cavity becomes both smaller and less flexible[6]. This causality explains why TCP-modified MAO-B exhibits a surprisingly greater affinity for secondary imidazoline ligands compared to the native enzyme[6]. Furthermore, stable interactions with Cys172 and Tyr435 are critical for anchoring the phenyl ring of TCP within the hydrophobic pocket[3],[4].

LSD1 Dynamics: In LSD1, TCP occupies a highly hydrophobic substrate-binding cavity. LSD1 functions by removing mono- and di-methylation marks at lysine 4 (H3K4) and lysine 9 (H3K9) of histone H3, playing a pivotal role in cancer stem cell self-renewal[1]. The in silico models demonstrate that the TCP adduct physically blocks the histone tail from accessing the catalytic center. Recent transcriptomic and docking analyses also suggest that TCP derivatives may disrupt secondary protein-protein interactions, further suppressing downstream oncogenic targets like MYC and UCHL1[5].

Pathway TCP TCP (1R-enantiomer) FAD FAD Cofactor TCP->FAD SET & Ring Opening Adduct Covalent Adduct (N5-Alkyl-FAD) FAD->Adduct LSD1 LSD1 Inhibition Adduct->LSD1 MAOB MAO-B Inhibition Adduct->MAOB Epi H3K4/H3K9 Methylation (Gene Expression) LSD1->Epi Dopa Dopamine Preservation (Neuromodulation) MAOB->Dopa

Pharmacodynamic pathway of TCP covalent binding and downstream receptor modulation.

References

  • Source: nih.
  • Source: uiuc.
  • Source: mdpi.
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  • (1R)

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Exploratory

Acute and chronic toxicology studies of (1R)-2-phenylcyclopropan-1-amine

Acute and Chronic Toxicology Studies of (1R)-2-phenylcyclopropan-1-amine: A Comprehensive Technical Guide Executive Summary & Pharmacodynamic Context The (1R)-enantiomer of tranylcypromine—systematically identified as (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Acute and Chronic Toxicology Studies of (1R)-2-phenylcyclopropan-1-amine: A Comprehensive Technical Guide

Executive Summary & Pharmacodynamic Context

The (1R)-enantiomer of tranylcypromine—systematically identified as (1R)-2-phenylcyclopropan-1-amine—is a heavily studied aralkylamine formed pro forma from the cyclization of amphetamine's isopropylamine side chain[1][2]. While clinically deployed as a potent monoamine oxidase inhibitor (MAOI) for treatment-resistant depression, its complex pharmacodynamic profile presents unique toxicological challenges[1].

Unlike reversible inhibitors, (1R)-2-phenylcyclopropan-1-amine acts as a suicide inhibitor, covalently binding to the flavin adenine dinucleotide (FAD) cofactor of MAO[3]. Furthermore, it functions as a small-molecule inhibitor of the histone demethylase BHC110/LSD1 (KDM1A), introducing a vector for epigenetic toxicity[2]. This whitepaper provides a field-proven, causality-driven framework for executing acute and chronic toxicology studies on this compound, ensuring that experimental designs uncouple its rapid pharmacokinetics from its prolonged pharmacodynamics.

Mechanistic Pathways of Toxicity

Understanding the specific pathways of (1R)-2-phenylcyclopropan-1-amine toxicity is a prerequisite for designing self-validating experimental models.

  • Auto-Inhibitory Toxicokinetics: MAO serves as both the primary pharmacological target and the principal drug-metabolizing enzyme for the (+)-enantiomer[3][4]. Consequently, toxicokinetic accumulation occurs disproportionately during repeated dosing, leading to a massive accumulation of synaptic monoamines (serotonin, dopamine, norepinephrine)[1][4].

  • Epigenetic Dysregulation: By inhibiting LSD1 at concentrations below 2 μM, the compound derepresses the transcriptional activity of target genes by altering histone methylation[2]. This mechanism is suspected to contribute to cellular dedifferentiation and chronic hepatic injury[5].

  • Hepatocellular Injury: Although it lacks the hydrazine moiety responsible for the severe hepatotoxicity seen in older MAOIs, extensive hepatic metabolism of (1R)-TCP can generate toxic intermediates, leading to rare but progressive acute hepatitis[6].

Mechanism TCP (1R)-2-phenylcyclopropan-1-amine Exposure MAO Irreversible MAO Suicide Inhibition TCP->MAO LSD1 LSD1 (KDM1A) Demethylase Inhibition TCP->LSD1 Monoamines Synaptic Accumulation (5-HT, DA, NA) MAO->Monoamines Epigenetic Histone Methylation & Gene Derepression LSD1->Epigenetic AcuteTox Acute Toxicity: Serotonin Syndrome & Hypertensive Crisis Monoamines->AcuteTox ChronicTox Chronic Toxicity: Hepatocellular Injury & Cellular Dedifferentiation Epigenetic->ChronicTox

Mechanistic pathways of acute and chronic toxicity induced by (1R)-2-phenylcyclopropan-1-amine.

Acute Toxicology: Experimental Protocols

Acute toxicity of (1R)-2-phenylcyclopropan-1-amine manifests rapidly. Clinical overdose symptoms include severe hyperpyrexia, myoclonic fibrillation, extreme dizziness, shock, and coma[1]. The lowest recorded fatal dosage in humans is approximately 170 mg, highlighting an exceptionally narrow therapeutic index[7].

Protocol 1: Acute Toxicokinetic & Enzymatic Depletion Assay

Causality & Design Logic: The elimination half-life of (1R)-TCP is short (~2.5 hours), yet its irreversible covalent binding ensures that pharmacodynamic effects persist for weeks[2]. An acute toxicity protocol must capture the rapid onset of monoaminergic crises while quantifying the extent of enzymatic suicide inhibition. Self-Validating Mechanism: By pairing enantiomer-specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ex vivo fluorometric MAO activity assays, this protocol internally validates whether observed clinical toxicities correlate with plasma Cmax​ or the absolute percentage of MAO depletion[3].

Step-by-Step Methodology:

  • Subject Preparation: Fast adult Wistar rats for 12 hours prior to dosing. Establish baseline telemetry for core body temperature and cardiovascular parameters to monitor for hypertensive crises.

  • Dose Administration: Administer escalating single doses (e.g., 5, 10, 20, 50 mg/kg) of (1R)-2-phenylcyclopropan-1-amine hydrochloride via oral gavage.

  • Toxicokinetic Sampling: Collect venous blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma using liquid-liquid extraction to halt ongoing enzymatic degradation.

  • LC-MS/MS Quantification: Quantify (+)-TCP plasma concentrations. Use (-)-TCP as an internal comparative standard to verify enantiomeric purity and specific MAO metabolism[3][4].

  • Clinical Observation: Monitor continuously for 24 hours for signs of acute monoamine toxicity (e.g., Straub tail, hyperthermia, muscular rigidity, delirium)[1][7].

  • Ex Vivo MAO Assay: Euthanize a subset of animals at Tmax​ (1-2 hours). Harvest brain and hepatic tissue, homogenize, and quantify residual MAO-A and MAO-B activity via fluorometric assays to confirm irreversible inhibition.

Chronic Toxicology: Experimental Protocols

Chronic exposure to (1R)-2-phenylcyclopropan-1-amine carries risks of clinically apparent liver injury (typically emerging 1 to 4 months post-initiation) and cumulative epigenetic dysregulation[2][6].

Protocol 2: 90-Day Repeated Dose Hepatotoxicity & Epigenetic Study

Causality & Design Logic: Tranylcypromine undergoes extensive hepatic metabolism[6]. Concurrently, chronic LSD1 inhibition risks cellular dedifferentiation[5]. A 90-day longitudinal model is required to capture these delayed phenotypic expressions. Self-Validating Mechanism: The protocol cross-references serum aminotransferase (ALT/AST) elevations with chromatin immunoprecipitation (ChIP-Seq) data. If hepatocellular necrosis occurs alongside H3K4 hypermethylation, the system validates an epigenetic component to the observed chronic toxicity[2][6].

Step-by-Step Methodology:

  • Repeated Dosing Regimen: Administer daily sub-lethal doses of (1R)-TCP to Sprague-Dawley rats for 90 days.

  • Biomarker Monitoring: Perform bi-weekly serum extraction to monitor ALT, AST, and total bilirubin. Elevations in ALT/AST without immunoallergic features (e.g., eosinophilia) confirm direct hepatocellular injury rather than idiosyncratic hypersensitivity[6].

  • Terminal Necropsy & Histopathology: At day 90, harvest hepatic tissues. Perform H&E staining to assess for hepatocellular necrosis or cholestatic injury[6].

  • Epigenetic Profiling (ChIP-Seq): Isolate chromatin from hepatic cells. Perform Chromatin Immunoprecipitation targeting H3K4me1/2 to quantify the extent of LSD1 inhibition and transcriptional derepression[2].

Workflow Phase1 Phase 1: Baseline Acclimatization & LFTs Phase2 Phase 2: Dosing 90-Day Oral Gavage Phase1->Phase2 Phase3 Phase 3: Monitoring Bi-weekly PK & Vitals Phase2->Phase3 Phase4 Phase 4: Evaluation Necropsy & ChIP-Seq Phase3->Phase4

90-day repeated dose experimental workflow for assessing chronic hepatotoxicity and epigenetics.

Quantitative Toxicological Data Summary

The following table synthesizes the critical pharmacokinetic and toxicological parameters of (1R)-2-phenylcyclopropan-1-amine, establishing the boundary conditions for experimental design[2][3][7].

Pharmacokinetic / Toxicological ParameterValue / ObservationClinical & Experimental Implication
Bioavailability ~50%High first-pass metabolism; dictates the need for rigorous hepatic monitoring[2].
Elimination Half-Life ( T1/2​ ) ~2.5 hoursRapid systemic clearance despite prolonged pharmacodynamic action[2].
LSD1 (KDM1A) Inhibition IC50​ < 2 μMThreshold for epigenetic toxicity; requires ChIP-Seq validation in chronic studies[2].
Fatal Overdose Threshold As low as 170 mgExtremely narrow therapeutic index; high risk of acute hyperpyrexia and shock[7].
MAO Recovery Kinetics > 1 week (Incomplete)Wash-out periods in bioequivalence and crossover studies must strictly exceed one week[3].

References

  • (1R)-2-phenylcyclopropan-1-amine | C9H11N | CID 441233 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Effects of tranylcypromine enantiomers on monamine uptake and release and imipramine binding , ResearchGate. Available at:[Link]

  • Tranylcypromine - LiverTox - NCBI Bookshelf , National Institutes of Health (NIH). Available at:[Link]

  • Tranylcypromine , Wikipedia. Available at:[Link]

  • Insufficient recovery of monoamine oxidase in a bioequivalence study of the monoamine oxidase inhibitor tranylcypromine: Recommendation of the tranylcypromine enantiomer test , PubMed (NIH). Available at:[Link]

  • Course of tranylcypromine enantiomer plasma concentrations in patients with depression , ResearchGate. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Stereochemistry and Biological Activity of Phenylcyclopropylamines

Introduction: The Significance of Chirality in Phenylcyclopropylamines Phenylcyclopropylamines represent a class of compounds with significant therapeutic interest, most notably as monoamine oxidase (MAO) inhibitors used...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Phenylcyclopropylamines

Phenylcyclopropylamines represent a class of compounds with significant therapeutic interest, most notably as monoamine oxidase (MAO) inhibitors used in the treatment of depression and anxiety disorders.[1][2] The parent compound, trans-2-phenylcyclopropylamine, is clinically known as tranylcypromine.[1] The rigid cyclopropyl ring introduces stereoisomerism, a critical factor that profoundly influences the biological activity of these molecules. The fixed spatial arrangement of the phenyl and amino groups dictates their interaction with biological targets, leading to stereoselective pharmacology, metabolism, and therapeutic effects.[3][4][5] This guide provides an in-depth exploration of the stereochemistry of phenylcyclopropylamines, detailing methodologies for their synthesis and analysis, and elucidating the causal relationship between their three-dimensional structure and biological function.

I. Enantioselective Synthesis of Phenylcyclopropylamines: Crafting Chirality

The biological importance of individual enantiomers necessitates synthetic strategies that afford stereochemical control. Several approaches have been developed for the enantioselective synthesis of phenylcyclopropylamines.

A. Chiral Resolution of Racemic Mixtures

A classical yet effective method involves the resolution of a racemic mixture of phenylcyclopropylamine. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. A facile protocol for the chiral resolution of carboxylic acid precursors to enantioenriched cyclopropenes has been developed utilizing the re-crystallization of racemic acids with cinchona alkaloids.[6]

B. Asymmetric Synthesis

More modern and efficient approaches focus on asymmetric synthesis, which creates the desired stereoisomer directly. One notable method involves the use of pinene-derived chiral cyclopropylamines in the synthesis of asymmetric Alkyl-BIAN ligands.[7] Another strategy employs a Wadsworth–Emmons' cyclopropanation to create a cyclopropanecarboxylate intermediate, which is then converted to the cyclopropylamine via a Curtius rearrangement with diphenylphosphoryl azide (DPPA) as the azide source.[8]

Experimental Protocol: Asymmetric Synthesis via Curtius Rearrangement

This protocol outlines a general procedure for the synthesis of an N-protected chiral phenylcyclopropylamine.

  • Cyclopropanation: A chiral cyclopropanecarboxylate intermediate is synthesized using a Wadsworth–Emmons' cyclopropanation method, yielding a product with high enantiomeric excess (>95%).[8]

  • Saponification: The cyclopropanecarboxylate is saponified to the corresponding carboxylic acid.[8]

  • Curtius Rearrangement: The carboxylic acid is then treated with diphenylphosphoryl azide (DPPA) to initiate a Curtius rearrangement, forming an isocyanate intermediate.[8]

  • Carbamate Formation: The isocyanate is trapped with an alcohol (e.g., tert-butanol) to yield the Boc-protected cyclopropylamine without loss of enantiomeric excess.[8]

Asymmetric Synthesis of Phenylcyclopropylamine cluster_synthesis Asymmetric Synthesis Workflow start Chiral Cyclopropanecarboxylate saponification Saponification start->saponification acid Cyclopropanecarboxylic Acid saponification->acid curtius Curtius Rearrangement (DPPA) acid->curtius isocyanate Isocyanate Intermediate curtius->isocyanate trapping Trapping with Alcohol (Boc2O) isocyanate->trapping product Enantiopure N-Boc-Phenylcyclopropylamine trapping->product

Caption: Asymmetric synthesis of N-Boc-phenylcyclopropylamine.

II. Analytical Techniques for Chiral Separation and Characterization

The accurate determination of enantiomeric purity is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) is a primary and powerful technique for the separation and quantification of phenylcyclopropylamine enantiomers.[9][10]

A. Indirect Chiral HPLC via Derivatization

One effective strategy for separating enantiomers on a standard achiral HPLC column involves chiral derivatization.[9] This process entails reacting the racemic amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase, such as a C18 column.[9]

Experimental Protocol: Chiral Derivatization for HPLC Analysis
  • Reagent Preparation: A chiral derivatizing agent, such as (S)-(-)-1-phenylethylamine, is reacted with ethyl chloroformate in an aprotic solvent under an inert atmosphere to form the chiral reagent.[9]

  • Derivatization: The racemic phenylcyclopropylamine sample is dissolved in an aprotic solvent containing a tertiary amine base. The prepared chiral reagent is then added to this solution.[9] The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Sample Preparation: The resulting diastereomeric carbamate derivatives are extracted, washed, dried, and reconstituted in a suitable solvent for HPLC analysis.[9]

  • HPLC Analysis: The diastereomers are separated on an achiral reversed-phase C18 column using an optimized mobile phase, typically a mixture of acetonitrile and water or a suitable buffer.[9] Detection is commonly performed using a UV detector.

B. Direct Chiral HPLC using Chiral Stationary Phases (CSPs)

Direct enantioseparation can be achieved using chiral stationary phases (CSPs). These columns contain a chiral selector that interacts differently with each enantiomer, leading to differential retention times. Polysaccharide-based CSPs are widely used for this purpose.[10]

Chiral HPLC Workflow cluster_hplc Chiral HPLC Separation Strategies racemic_mixture Racemic Phenylcyclopropylamine derivatization Indirect Method: Chiral Derivatization racemic_mixture->derivatization direct_method Direct Method racemic_mixture->direct_method diastereomers Formation of Diastereomers derivatization->diastereomers csp_column Separation on Chiral Stationary Phase (CSP) direct_method->csp_column achiral_column Separation on Achiral Column (e.g., C18) diastereomers->achiral_column enantiomers_separated_indirect Separated Diastereomers achiral_column->enantiomers_separated_indirect enantiomers_separated_direct Separated Enantiomers csp_column->enantiomers_separated_direct

Caption: Workflow for chiral separation of phenylcyclopropylamines via HPLC.

III. Stereoselective Biological Activity: The Case of Monoamine Oxidase Inhibition

The primary mechanism of action for many phenylcyclopropylamines is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[2] The stereochemistry of these inhibitors plays a critical role in their potency and selectivity for the two MAO isoforms, MAO-A and MAO-B.

A. Differential Inhibition of MAO-A and MAO-B by Tranylcypromine Enantiomers

Biochemical and pharmacological studies have demonstrated that the enantiomers of tranylcypromine exhibit stereoselective effects on monoaminergic neurotransmission.[3] The (+)-isomer of tranylcypromine is a more potent inhibitor of MAO than the (-)-isomer.[11] Specifically, the d-isomer (referring to the dextrorotatory enantiomer) primarily influences tryptaminergic neurotransmission, while the l-isomer (levorotatory) mainly affects catecholaminergic neurotransmission.[3]

B. Influence of Fluorine Substitution on Stereoselectivity

Fluorination of the cyclopropane ring can further modulate the inhibitory activity and selectivity. For instance, in a series of trans- and cis-2-fluoro-2-phenylcyclopropylamine analogues, the presence of fluorine was found to increase inhibitory activity towards both MAO-A and MAO-B.[12] Interestingly, (1S,2S)-2-fluoro-2-phenylcyclopropylamine was a more potent inhibitor of both MAO isoforms than its (1R,2R)-enantiomer, indicating that fluorine substitution does not alter the inherent enantioselectivity of MAO inhibition observed with tranylcypromine.[12]

C. Mechanism of Irreversible Inhibition

Phenylcyclopropylamines act as mechanism-based inactivators of MAO.[13] The strained cyclopropyl ring is crucial for this inactivation.[13] The inactivation process is believed to involve the formation of a covalent adduct between the inhibitor and the flavin cofactor of the enzyme.[13] The different active site topographies of MAO-A and MAO-B are thought to contribute to the observed stereoselectivity of inhibition.

MAO Inhibition Mechanism cluster_mechanism Stereoselective Inhibition of MAO enantiomers Phenylcyclopropylamine Enantiomers binding_a Stereoselective Binding to MAO-A enantiomers->binding_a binding_b Stereoselective Binding to MAO-B enantiomers->binding_b mao_a MAO-A Isoform inactivation_a Irreversible Inactivation of MAO-A mao_a->inactivation_a mao_b MAO-B Isoform inactivation_b Irreversible Inactivation of MAO-B mao_b->inactivation_b binding_a->mao_a binding_b->mao_b

Caption: Stereoselective inhibition of MAO isoforms by phenylcyclopropylamine enantiomers.

IV. Structure-Activity Relationships (SAR) and Computational Insights

The relationship between the three-dimensional structure of phenylcyclopropylamines and their biological activity is a key area of investigation for the design of new and improved therapeutic agents.

A. Key Structural Features for MAO Inhibition
  • Cyclopropyl Ring: The strained cyclopropane ring is essential for the mechanism-based inactivation of MAO.[13]

  • Amino Group: A free amino group directly attached to the cyclopropane ring is a crucial structural feature for potent MAO inhibition.[14]

  • Phenyl Ring Substitution: Substitution on the phenyl ring can significantly impact inhibitory potency and selectivity. For example, para-substitution with electron-withdrawing groups like chlorine and fluorine in the trans-isomers increases the inhibition of both MAO-A and MAO-B.[12]

B. Computational Docking Studies

Molecular docking simulations are valuable computational tools for understanding the interactions between phenylcyclopropylamine enantiomers and the active sites of their biological targets.[15][16] These studies can help rationalize the observed stereoselectivity and guide the design of new inhibitors with enhanced potency and selectivity. Docking simulations can predict the binding affinities of different enantiomers, providing insights into the enantioselective recognition mechanisms at a molecular level.[15]

Data Summary: Stereoselectivity of Phenylcyclopropylamine Derivatives
CompoundEnantiomerPrimary Biological EffectReference
Tranylcypromined-isomerInfluences tryptaminergic neurotransmission[3]
Tranylcyprominel-isomerAffects catecholaminergic neurotransmission[3]
Tranylcypromine(+)-isomerMore potent MAO inhibitor[11]
2-Fluoro-2-phenylcyclopropylamine(1S,2S)-isomerMore potent inhibitor of MAO-A and MAO-B[12]

Conclusion: The Imperative of Stereochemical Considerations

The stereochemistry of phenylcyclopropylamines is not merely a structural curiosity but a fundamental determinant of their biological activity. From the design of enantioselective synthetic routes to the elucidation of stereoselective interactions with biological targets, a thorough understanding of the three-dimensional nature of these molecules is paramount for the development of safer and more effective therapeutic agents. The continued integration of advanced synthetic methodologies, chiral analytical techniques, and computational modeling will undoubtedly pave the way for the next generation of phenylcyclopropylamine-based drugs with optimized pharmacological profiles.

References

  • Binda, C., et al. (2007). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. PubMed. Available at: [Link]

  • Andén, N. E., et al. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. SpringerLink. Available at: [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Phenylcyclopropylamine. Wikipedia. Available at: [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. PubMed. Available at: [Link]

  • Reynolds, G. P., et al. (1981). Tranylcypromine Isomers in the Treatment of Parkinson's Disease. Karger Publishers. Available at: [Link]

  • Weber-Grandke, H., et al. (1994). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology. Available at: [Link]

  • Escobar, J. I., et al. (1970). The Tranylcypromine Isomers: A Controlled Clinical Trial. American Journal of Psychiatry. Available at: [Link]

  • Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. Available at: [Link]

  • Le, C. M., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link]

  • Reynolds, G. P., et al. (1982). Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug. Journal of Neural Transmission. Supplementum. Available at: [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Wikipedia. Available at: [Link]

  • Casey, M., et al. (2001). Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds. Royal Society of Chemistry. Available at: [Link]

  • Charette, A. B., & Boezio, A. A. (2015). Advances in the Synthesis of Cyclopropylamines. ACS Publications. Available at: [Link]

  • Penasa, R., et al. (2023). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

  • Haufe, G., et al. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. ACS Publications. Available at: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. MDPI. Available at: [Link]

  • Kumar, A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Available at: [Link]

  • Peluso, P., et al. (2023). Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase. PMC. Available at: [Link]

  • Süzen, S. (n.d.). Stereochemistry and biological activity of drugs. SlidePlayer. Available at: [Link]

  • Haufe, G., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (a) Blind docking scores for the enantiomers of compounds 1–5 and the... ResearchGate. Available at: [Link]

  • Chen, I. S., et al. (1998). Stereochemistry and biological activities of constituents from Cynanchum taiwanianum. PubMed. Available at: [Link]

  • Gelal, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link]

  • Dobó, M., et al. (2023). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. PMC. Available at: [Link]

  • Palyulin, V. A., & Zefirov, N. S. (2022). Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. PubMed. Available at: [Link]

  • CiteDrive. (n.d.). Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. CiteDrive. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. ResearchGate. Available at: [Link]

  • Gelal, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available at: [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. ResearchGate. Available at: [Link]

  • Singh, N., & Sharma, L. (2018). Enantioseparation of D- and L-isomers of chiral drugs for improving their bioavailability: some techniques including micellization with gemini surfactants. Semantic Scholar. Available at: [Link]

  • Ghenaat, S., & Ghandi, M. (2021). Recent Development: Enantioselective Extraction in Chiral Separation. Austin Publishing Group. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (1R,2S)-2-Phenylcyclopropan-1-amine: Protocols and Mechanistic Insights

Application Note & Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Pharmacological Context The cyclopropylamine pharmacophore is a privileged structure in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Pharmacological Context

The cyclopropylamine pharmacophore is a privileged structure in medicinal chemistry, most notably recognized in tranylcypromine (trans-2-phenylcyclopropan-1-amine), an irreversible inhibitor of monoamine oxidases (MAO-A/B) and the epigenetic target Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1].

While tranylcypromine is clinically administered as a racemate for depression, modern epigenetic drug discovery requires enantiopure scaffolds. Biochemical evaluations demonstrate that the (-)-enantiomer , which possesses the (1R,2S) absolute configuration, exhibits distinct target binding kinetics and FAD-adduct formation compared to its (1S,2R) counterpart [2, 3].

The Cahn-Ingold-Prelog (CIP) Priority Swap: A Stereochemical Quirk

A critical point of confusion in the literature is the apparent "inversion" of stereochemistry during synthesis. The standard synthetic route involves the asymmetric cyclopropanation of styrene to yield a (1R,2R) -cyclopropane carboxylate. Through a stereoretentive Curtius rearrangement, this intermediate is converted to the amine.

Despite 100% stereoretention at the carbon centers, the nomenclature shifts to (1R,2S) . Causality: In the carboxylate intermediate, the phenyl group (-Ph) outranks the ester-bearing carbon at C2. However, in the amine product, the nitrogen atom (atomic number 7) outranks the phenyl ring's carbon (atomic number 6). This swaps the CIP priorities at C2, changing the designation from R to S without any spatial inversion of the atoms [4].

Synthetic Strategy & Workflow

The most robust and scalable method for accessing (1R,2S)-2-phenylcyclopropan-1-amine relies on the asymmetric cyclopropanation of styrene using a chiral Copper(I)-bisoxazoline (Cu-BOX) catalyst, followed by ester hydrolysis and a Curtius rearrangement [1].

Synthesis A Styrene + Diazoacetate B Asymmetric Cyclopropanation (Cu-BOX) A->B C (1R,2R)-Cyclopropane Carboxylate B->C 97% ee D Saponification (LiOH) C->D E (1R,2R)-Cyclopropane Carboxylic Acid D->E trans-selective F Curtius Rearrangement (DPPA, t-BuOH) E->F G Boc-Protected Amine F->G Stereoretentive H Deprotection (HCl) G->H I (1R,2S)-2-Phenylcyclopropan -1-amine HCl H->I CIP Priority Swap

Workflow for the enantioselective synthesis of (1R,2S)-2-phenylcyclopropan-1-amine.

Quantitative Catalyst Comparison

To achieve the highest enantiomeric excess (ee), the choice of diazoacetate and catalyst is paramount. Bulky diazo esters maximize the trans:cis ratio via steric approach control.

Table 1: Comparison of Asymmetric Cyclopropanation Conditions for Styrene

Catalyst SystemDiazo EsterYield (%)trans:cis RatioEnantiomeric Excess (ee %)
CuOTf / (S,S)-t-Bu-BOXDicyclohexylmethyl diazoacetate8388:1297 (1R,2R)
CuOTf / (S,S)-t-Bu-BOXEthyl diazoacetate (EDA)7875:2592 (1R,2R)
Rh₂(S-DOSP)₄Methyl diazoacetate7590:1090 (1R,2R)
Engineered Myoglobin Mb(L29T,H64V,V68L)Ethyl diazoacetate (EDA)80>99:195 (1R,2R)

Note: Data aggregated from established chemical [1] and biocatalytic [5] methodologies.

Step-by-Step Experimental Protocols

Step 1: Catalytic Asymmetric Cyclopropanation

Objective: Synthesize dicyclohexylmethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve Cu(I)OTf (0.05 eq) and (S,S)-t-Bu-bisoxazoline ligand (0.06 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 1 hour to ensure complete complexation.

  • Substrate Addition: Add styrene (5.0 eq) to the catalyst solution and cool the mixture to 0 °C.

  • Diazo Addition: Dissolve dicyclohexylmethyl diazoacetate (1.0 eq) in DCM. Using a syringe pump, add this solution dropwise over 2 to 4 hours .

    • Causality: Diazo compounds can undergo metal-catalyzed dimerization to form maleate/fumarate byproducts. Slow addition maintains a low steady-state concentration of the carbene intermediate, kinetically favoring the bimolecular reaction with styrene.

  • Validation Checkpoint: Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H). You should observe an 88:12 trans:cis ratio and ≥97% ee for the trans isomer.

Step 2: Diastereoselective Saponification

Objective: Isolate (1R,2R)-2-phenylcyclopropane-1-carboxylic acid.

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of Methanol/H₂O. Add LiOH·H₂O (2.0 eq) and stir at 40 °C.

  • Kinetic Resolution: Monitor the reaction closely via TLC (Hexane/EtOAc 4:1).

    • Causality: The trans-ester is significantly less sterically hindered than the cis-ester. Consequently, the trans-isomer hydrolyzes much faster. By stopping the reaction as soon as the trans-ester is consumed, you effectively leave the cis-isomer behind, enriching the trans diastereomeric purity to >98%.

  • Workup: Evaporate the methanol, wash the aqueous layer with diethyl ether (to remove unreacted cis-ester), acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

Step 3: Stereoretentive Curtius Rearrangement

Objective: Convert the carboxylic acid to a Boc-protected amine.

  • Activation: Dissolve the (1R,2R)-carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Use IR spectroscopy to confirm the formation of the acyl azide (strong peak at ~2140 cm⁻¹).

  • Thermal Rearrangement: Heat the solution to 80 °C for 2 hours.

    • Causality: Heat induces the extrusion of N₂ gas. The migration of the cyclopropyl group to the electron-deficient nitrogen is a concerted process, ensuring 100% retention of absolute configuration at the C1 chiral center.

    • Validation Checkpoint: IR spectroscopy should show the disappearance of the azide peak and the appearance of a strong isocyanate peak (~2270 cm⁻¹).

  • Trapping: Add anhydrous tert-butanol (5.0 eq) and reflux for 12 hours to trap the isocyanate, yielding the Boc-protected (1R,2S)-amine.

Step 4: Deprotection and Salt Formation

Objective: Isolate (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride.

  • Deprotection: Dissolve the Boc-protected amine in anhydrous DCM. Add 4M HCl in dioxane (10.0 eq) at 0 °C. Stir for 4 hours at room temperature.

    • Causality: Free cyclopropylamines are volatile and prone to oxidative degradation. Direct conversion to the hydrochloride salt ensures long-term bench stability.

  • Isolation: Concentrate the solution under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield a white, crystalline powder.

  • Final Validation: Confirm the structure via ¹H NMR (D₂O). The characteristic cyclopropane protons should appear as distinct multiplets between 1.20 and 2.90 ppm. Optical rotation should be negative: [α]²⁰_D ≈ -65° (c 1.0, H₂O) [4].

References

  • Shu, F.-C., & Zhou, Q.-L. (1999). A Catalytic Enantioselective Synthesis of Antidepressant Tranylcypromine. Synthetic Communications, 29(4), 567-572. URL: [Link]

  • Benelkebir, H., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3709-3716. URL: [Link]

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. URL: [Link]

  • Riley, T. N., & Brier, C. G. (1972). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry, 15(11), 1187-1188. URL: [Link]

  • Bordeaux, M., et al. (2015). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Chemical Communications, 51(12), 2247-2250. URL: [Link]

Application

Introduction: The Stereo-Imperative of 2-Phenylcyclopropan-1-amine

An Application Guide to the Chiral Resolution of Racemic 2-Phenylcyclopropan-1-amine (Tranylcypromine) 2-Phenylcyclopropan-1-amine, widely known by its generic name tranylcypromine, is a potent, non-selective, and irreve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chiral Resolution of Racemic 2-Phenylcyclopropan-1-amine (Tranylcypromine)

2-Phenylcyclopropan-1-amine, widely known by its generic name tranylcypromine, is a potent, non-selective, and irreversible inhibitor of the monoamine oxidase (MAO) enzyme.[1] It is clinically used as an antidepressant and anxiolytic agent.[1] The molecule possesses two stereogenic centers, leading to the existence of enantiomeric pairs. The biological activity of many chiral compounds is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern pharmaceutical development and chemical synthesis.[2]

This document serves as a detailed application guide for researchers, chemists, and drug development professionals, outlining three robust methods for the chiral resolution of racemic trans-2-phenylcyclopropan-1-amine:

  • Classical Resolution via Diastereomeric Salt Formation

  • Enzymatic Kinetic Resolution (EKR)

  • Chiral High-Performance Liquid Chromatography (HPLC)

Each section provides the foundational principles, explains the causality behind experimental choices, and delivers detailed, actionable protocols to empower scientists to select and implement the most suitable method for their objectives.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most industrially viable and scalable methods for separating enantiomers.[2][3] Its enduring utility lies in its straightforward application of fundamental stereochemical principles.

Principle of Resolution

The core principle involves the reaction of a racemic base (our amine) with an enantiomerically pure chiral acid (the resolving agent). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent.[2][4] This solubility differential allows for the separation of the diastereomers through fractional crystallization. The less soluble salt precipitates from the solution, while the more soluble one remains in the mother liquor. Once separated, the enantiomerically enriched amine is liberated from its salt by treatment with a base.[2][4]

Diagram: Workflow of Diastereomeric Salt Resolution

cluster_0 Salt Formation & Separation cluster_1 Liberation of Enantiomers racemic_amine Racemic (R/S)-Amine diastereomers Mixture of Diastereomeric Salts (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid racemic_amine->diastereomers Add Chiral Acid chiral_acid Enantiopure (+)-Acid chiral_acid->diastereomers crystallization Fractional Crystallization (Solvent & Temperature Control) diastereomers->crystallization less_soluble Less Soluble Salt Precipitates (e.g., S-Amine Salt) crystallization->less_soluble more_soluble More Soluble Salt in Mother Liquor (e.g., R-Amine Salt) crystallization->more_soluble liberate_S Liberate Amine (Add Base, e.g., NaOH) less_soluble->liberate_S liberate_R Liberate Amine (Add Base, e.g., NaOH) more_soluble->liberate_R pure_S_amine Enriched (S)-Amine liberate_S->pure_S_amine pure_R_amine Enriched (R)-Amine liberate_R->pure_R_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol provides a generalized procedure using (+)-tartaric acid, a common and cost-effective resolving agent for primary amines.[2] Optimization is crucial for achieving high yield and enantiomeric purity.

Materials:

  • Racemic trans-2-phenylcyclopropan-1-amine

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (anhydrous)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic trans-2-phenylcyclopropan-1-amine (1 equivalent) in 100 mL of warm methanol.

    • In a separate flask, dissolve 11.2 g of (+)-tartaric acid (1 equivalent) in 50 mL of warm methanol.

    • Rationale: Using a slight excess of the amine can sometimes improve the purity of the first crop of crystals. However, starting with equimolar amounts is a standard practice.[4]

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring. A precipitate will likely form.

    • Gently heat the mixture until all solids redissolve to form a clear solution.

  • Fractional Crystallization:

    • Remove the flask from heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals.

    • Rationale: Slow cooling is critical. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice, reducing the enantiomeric excess of the product.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor.

    • Dry the crystals. Retain the filtrate (mother liquor) for the isolation of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried crystals in 100 mL of water.

    • While stirring vigorously, add 2M NaOH solution dropwise until the salt is fully dissolved and the aqueous solution is strongly basic (pH > 12, check with pH paper).[2]

    • Transfer the mixture to a separatory funnel.

    • Extract the liberated free amine with dichloromethane (3 x 50 mL).

    • Rationale: Basification protonates the tartrate ion and deprotonates the ammonium salt, regenerating the free amine which is more soluble in the organic solvent.[4]

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield and measure the specific rotation using a polarimeter.

    • Crucially, determine the enantiomeric excess (ee%) using a suitable analytical technique, such as the chiral HPLC method described later in this guide.

Method 2: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a highly selective and environmentally benign alternative to classical resolution. Lipases, in particular, are robust enzymes that function well in organic solvents and exhibit high enantioselectivity for a wide range of substrates, including amines.[5][6]

Principle of Resolution

Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. In a lipase-catalyzed resolution of a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.[5] This results in a mixture of the unreacted, enantiomerically enriched amine and the acylated, enantiomerically enriched amide. Because these two compounds (amine and amide) have very different chemical properties, they can be easily separated by standard methods like extraction or chromatography. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[5]

Diagram: Principle of Enzymatic Kinetic Resolution

EKR cluster_products Reaction Products at ~50% Conversion racemic Racemic Amine (R)-Amine + (S)-Amine lipase Lipase (e.g., CALB) Enantioselective Catalyst racemic->lipase acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->lipase unreacted Unreacted (S)-Amine (Fast-reacting enantiomer consumed) lipase->unreacted k_slow acylated Acylated (R)-Amide (Product of fast reaction) lipase->acylated k_fast (k_fast >> k_slow) separation Separation (e.g., Extraction/Chromatography) unreacted->separation acylated->separation final_S Enriched (S)-Amine separation->final_S final_R Enriched (R)-Amine (after hydrolysis of amide) separation->final_R

Caption: Conceptual workflow of enzymatic kinetic resolution of a racemic amine.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol utilizes Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, which is well-documented for its high activity and selectivity in resolving chiral amines.[7][8]

Materials:

  • Racemic trans-2-phenylcyclopropan-1-amine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor: Ethyl acetate or Isopropyl acetate (solvent and reagent)[9]

  • Anhydrous organic solvent (e.g., Toluene or MTBE, if not using the acyl donor as solvent)

  • 1M Hydrochloric Acid (HCl) solution

  • 1M Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware, orbital shaker or magnetic stirrer, temperature-controlled bath

Procedure:

  • Reaction Setup:

    • To a 100 mL flask, add 2.0 g of racemic trans-2-phenylcyclopropan-1-amine and 50 mL of isopropyl acetate.

    • Add 200 mg of immobilized CALB (Novozym 435).

    • Rationale: Isopropyl acetate is an effective acyl donor for lipase-catalyzed amine resolutions, often showing high stereospecificity.[9] Using the acyl donor as the solvent drives the reaction equilibrium forward. The enzyme is immobilized for easy recovery and reuse.

    • Seal the flask and place it in an orbital shaker set to 200 rpm and 45 °C.

  • Monitoring the Reaction:

    • The reaction progress must be monitored to stop it at or near 50% conversion to maximize the enantiomeric excess of both the remaining amine and the formed amide.

    • Periodically take a small aliquot, filter out the enzyme, and analyze the sample by chiral HPLC or GC to determine the conversion and ee of the substrate.

    • Rationale: Over-running the reaction beyond 50% conversion will lead to the acylation of the slower-reacting enantiomer, which will decrease the enantiomeric excess of the product amide.[7]

  • Work-up and Separation (at ~50% conversion):

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Transfer the filtrate to a separatory funnel and add 50 mL of 1M HCl.

    • Shake the funnel. The unreacted amine will move to the acidic aqueous layer as its hydrochloride salt, while the neutral amide product will remain in the organic layer.

    • Separate the layers.

  • Isolation of the Unreacted Amine:

    • Wash the organic layer (containing the amide) with water (2 x 20 mL). Keep this organic layer for the next step.

    • Take the acidic aqueous layer and basify it to pH > 12 with 1M NaOH.

    • Extract the liberated free amine with dichloromethane (3 x 30 mL).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield one enantiomerically enriched amine.

  • Isolation of the Acylated Amine (as free amine):

    • Take the original organic layer containing the amide and concentrate it under reduced pressure.

    • Hydrolyze the amide back to the amine by refluxing with 6M HCl for several hours.

    • After cooling, perform a standard basic work-up as described in step 4 to isolate the other enantiomerically enriched amine.

  • Analysis:

    • Determine the yield for both recovered enantiomers.

    • Confirm the enantiomeric excess of each using chiral HPLC.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the benchmark technique for the analytical determination of enantiomeric purity and can also be scaled for preparative separation.[7][10] The method offers direct separation without the need for derivatization.

Principle of Separation

This method utilizes a chiral stationary phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is chemically bonded or coated onto a solid support (typically silica gel).[11] When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for separating a broad range of chiral compounds, including amines.[10][11]

Diagram: Chromatographic Separation of Enantiomers

HPLC cluster_input Injection cluster_column Chiral Column (CSP) cluster_output Detection (Chromatogram) inj Racemic Mixture (R/S)-Amine col Enantiomers interact differently with the chiral stationary phase inj->col Mobile Phase Flow chromatogram col->chromatogram Elution

Caption: Principle of enantiomer separation by chiral HPLC.

Protocol: Analytical Method Development

This protocol provides a starting point for separating the enantiomers of trans-2-phenylcyclopropan-1-amine for the purpose of determining enantiomeric excess (ee%).

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Column: A polysaccharide-based CSP is recommended. For example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Additive: Diethylamine (DEA) or Triethylamine (TEA)

  • Sample: A solution of racemic trans-2-phenylcyclopropan-1-amine (~1 mg/mL in mobile phase)

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Column: Chiralcel OD-H (Cellulose-based) or Chiralpak AD-H (Amylose-based).

    • Mobile Phase (Normal Phase): Start with a mixture of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Rationale: Normal phase chromatography is often the first choice for chiral separations. The non-polar main solvent (hexane) and more polar modifier (IPA) allow for tuning of retention times. The basic additive (DEA) is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines by suppressing unwanted interactions with residual silanol groups on the silica support.[7]

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Method Optimization:

    • Inject the racemic sample and observe the chromatogram.

    • If resolution is poor:

      • Decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). This will increase retention times and may improve separation.

      • Try a different alcohol modifier (e.g., ethanol), as this can significantly alter selectivity.

    • If retention times are too long:

      • Increase the percentage of IPA (e.g., to 80:20 Hexane/IPA).

    • The goal is to achieve baseline separation (Resolution factor, Rs > 1.5) in a reasonable run time.

  • Calculation of Enantiomeric Excess (ee%):

    • Once a good separation is achieved, integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the ee% using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100

Comparative Summary of Resolution Methods

The choice of method depends on the specific requirements of the project, such as the desired scale, purity, cost, and available equipment.

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic ResolutionChiral HPLC
Principle Different solubility of diastereomers[2]Different reaction rates of enantiomers with an enzyme[5]Differential interaction with a chiral stationary phase[12]
Max. Yield per Enantiomer Theoretically up to 100% (with racemization of unwanted enantiomer)50% (without a dynamic process)>95% (preparative scale)
Scalability Excellent; widely used in industry.Good; scalable for fine chemical production.Limited by column size and cost; best for high-value compounds.
Key Advantages Cost-effective, robust, high throughput.High selectivity, mild conditions, environmentally friendly.Direct separation, high purity, rapid analytical results.
Key Disadvantages Requires screening of resolving agents and solvents; can be labor-intensive.Limited to 50% yield per run; enzyme cost and stability can be factors.High cost of CSPs and solvents; lower throughput for preparative scale.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipase-Catalyzed Preparation of Chiral Amides. In Enzyme-Catalyzed Synthesis of Polymers. Springer. (Note: While the direct link is to a general topic, the principles are widely cited in papers like[13] from the search results which discusses lipase-catalyzed resolutions).

  • Al-Qawasmeh, R. A., Al-Tel, T. H., El-Abadelah, M. M., & Voelter, W. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5966. [Link]

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 63. [Link]

  • Wikipedia. (2024). Tranylcypromine. Wikimedia Foundation. [Link]

  • Denard, C. A., Huang, H., Bartlett, M. J., Lu, L., Tan, Y., Zhao, H., & Hartwig, J. F. (2014). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Angewandte Chemie International Edition, 53(2), 465-469. [Link]

  • ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. [Link]

  • Rebolledo, F., Sinisterra, J. V., & Gotor, V. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Tetrahedron: Asymmetry, 6(1), 115-118. [Link]

  • Skrobiszewska, K., Ríos-Lombardía, N., Gotor-Fernández, V., & González-Sabín, J. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(13), 4287. [Link]

  • Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 829–835. [Link]

  • Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. [Link]

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. [Link]

  • Tanaka, M., et al. (1996). Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications: A Rational Strategy To Improve Enantioselectivity. The Journal of Organic Chemistry, 61(23), 8178-8184. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-217. [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Wikipedia. (2024). Chiral resolution. Wikimedia Foundation. [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(6), 2750-2754. [Link]

  • Schmermund, L., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Chemical Society Reviews, 48(1), 154-210. [Link]

  • Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 829-835. [Link]

  • University of Liverpool. (2026). Stereochemistry - Stereoelectronics. [Link]

  • McCague, R. (2000). Resolution of chiral amines.
  • Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of LSD1 Inhibitors Using (1R)-2-Phenylcyclopropan-1-amine

Dr. Evelyn Reed, Senior Application Scientist This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (1R)-2-phenylcyclopropan-1-amine—...

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Author: BenchChem Technical Support Team. Date: April 2026

Dr. Evelyn Reed, Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (1R)-2-phenylcyclopropan-1-amine—the active enantiomer of tranylcypromine (TCP)—as a foundational scaffold for the synthesis of potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Introduction: Targeting LSD1 in Modern Therapeutics

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[2] Overexpression of LSD1 is strongly correlated with the progression of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and breast cancer, by maintaining oncogenic states and suppressing tumor suppressor genes.[2][3][4] Consequently, LSD1 has emerged as a high-value therapeutic target, with several inhibitors currently in clinical trials.[3][5][6]

The molecule (1R)-2-phenylcyclopropan-1-amine is a privileged scaffold in the design of irreversible LSD1 inhibitors.[7] Its strained cyclopropylamine ring is the key to its mechanism-based inactivation of the enzyme. This guide details the underlying mechanism, provides a general synthetic strategy, offers a detailed protocol for a representative inhibitor, and discusses key structure-activity relationships (SAR).

The "Why": Mechanism of Irreversible Inhibition

The therapeutic efficacy of tranylcypromine-based inhibitors stems from their ability to act as mechanism-based inactivators, forming a covalent, irreversible bond with the FAD cofactor in the LSD1 active site.[8]

The Process:

  • Initial Binding: The inhibitor, possessing the phenylcyclopropylamine core, docks into the large catalytic cleft of the LSD1 enzyme.

  • Enzymatic Oxidation: The FAD cofactor, which normally oxidizes the methyllysine substrate, instead oxidizes the inhibitor's cyclopropylamine.

  • Radical Intermediate & Ring Opening: This oxidation generates a radical cation intermediate. The high strain energy of the cyclopropane ring facilitates its opening, forming a reactive species.

  • Covalent Adduct Formation: This reactive intermediate rapidly forms a stable, covalent bond with the N5 atom of the FAD isoalloxazine ring.[2]

This covalent modification permanently inactivates the enzyme, preventing it from demethylating its histone substrates. This leads to the re-expression of silenced tumor suppressor genes and can induce differentiation in cancer cells, such as AML cells.[3][4] The (1R,2S) stereoisomer of 2-phenylcyclopropylamine has been shown to be the more potent enantiomer for LSD1 inhibition.[7]

LSD1_Inhibition_Mechanism cluster_0 LSD1 Active Site LSD1 LSD1 Enzyme + FAD Intermediate Oxidized Radical Intermediate (Ring Opening) LSD1->Intermediate FAD-mediated Oxidation Adduct Irreversible Covalent LSD1-FAD-Inhibitor Adduct Inactive Inactivated Enzyme Adduct->Inactive Enzyme Inactivation Inhibitor (1R)-2-Phenylcyclopropan-1-amine (TCP Scaffold) Inhibitor->LSD1 Reversible Binding Intermediate->Adduct Covalent Bond Formation

Mechanism of LSD1 covalent inactivation.

Synthetic Strategy: Building Potency and Selectivity

The core synthetic approach involves using (1R)-2-phenylcyclopropan-1-amine as a starting point and functionalizing it to improve potency and selectivity over related FAD-dependent enzymes like monoamine oxidases (MAO-A and MAO-B).[9][10] Crystallographic studies have revealed a large, open cleft in the LSD1 active site, which can be exploited by adding large substituents to the TCP scaffold.[2]

A common and highly effective strategy is to perform an amide bond coupling reaction between the primary amine of (1R)-2-phenylcyclopropan-1-amine and a suitably functionalized carboxylic acid. This modular approach allows for rapid generation of diverse chemical libraries to explore structure-activity relationships.

Synthetic_Workflow cluster_materials Starting Materials Amine (1R)-2-Phenylcyclopropan-1-amine (TCP Core) Coupling Amide Coupling (e.g., HATU, EDC/NHS) Amine->Coupling Acid Functionalized Carboxylic Acid (R-COOH) Acid->Coupling Crude Crude Product Mixture Coupling->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Final Pure LSD1 Inhibitor Purification->Final Characterization Characterization (NMR, LC-MS, HRMS) Final->Characterization BioAssay Biological Evaluation (IC50, Cellular Assays) Final->BioAssay

General workflow for synthesizing TCP-based LSD1 inhibitors.

Detailed Protocol: Synthesis of a Representative Benzamide-TCP Inhibitor

This protocol describes the synthesis of a potent inhibitor by coupling (1R)-2-phenylcyclopropan-1-amine with 4-(benzyloxy)benzoic acid. This class of compounds has shown promising activity and selectivity.[11][12]

Materials & Reagents:

  • (1R)-2-phenylcyclopropan-1-amine hydrochloride

  • 4-(Benzyloxy)benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve (1R)-2-phenylcyclopropan-1-amine hydrochloride (1.0 eq) in a minimal amount of water and add saturated NaHCO₃ solution until the pH is >9. Extract the free amine into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The free amine is volatile; use immediately.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(benzyloxy)benzoic acid (1.05 eq) and dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the carboxylic acid solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes. The solution should remain clear. This pre-activation step is crucial for efficient coupling.[13][14]

  • Coupling: Dissolve the freshly prepared free amine from Step 1 in a small amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (10x the volume of DMF).

    • Wash the organic layer sequentially with 5% aqueous LiCl (2x, to remove DMF), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final yield should typically be in the 60-85% range.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis allows for systematic exploration of the chemical space around the TCP core.[9][15] Below is a summary of key SAR findings for TCP-based LSD1 inhibitors.

Compound ScaffoldModification PositionImpact on Activity & SelectivityRepresentative IC₅₀ (LSD1)Reference
TCP-Benzamide para-position of benzamideLarge, hydrophobic groups (e.g., benzyloxy, biphenyl) often increase potency by occupying a hydrophobic pocket in the active site.5 nM - 100 nM[11][16]
TCP-Benzamide meta-position of benzamideShifting substituents to the meta-position can sometimes dramatically increase potency and selectivity over MAOs. Thienyl groups have proven particularly effective.< 20 nM[16]
TCP-Amino Alkylation N-alkylation of amineAdding specific N-alkyl groups can enhance potency and improve selectivity against MAOs without directly participating in the FAD adduct formation.100 nM - 600 nM[1][17]
TCP-Phenyl Ring ortho or meta positionsIntroduction of groups like benzyloxy or fluorine atoms can improve potency and selectivity, as seen in inhibitors like S2101.~610 nM (Kᵢ)[1][10][18]

Note: IC₅₀ values are highly dependent on assay conditions and are presented for comparative purposes.

Conclusion and Future Directions

(1R)-2-Phenylcyclopropan-1-amine is a validated and powerful starting material for the development of covalent LSD1 inhibitors. The synthetic strategies outlined, particularly amide coupling, provide a robust and flexible platform for generating novel drug candidates. Future efforts in the field will likely focus on optimizing pharmacokinetic properties, reducing off-target effects (such as hERG inhibition), and exploring novel linker and side-chain chemistries to further enhance potency and tailor selectivity profiles for specific cancer subtypes.[12]

References

  • Falcone, M., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology. [Link]

  • Zheng, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. PubMed. [Link]

  • Falcone, M., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. ResearchGate. [Link]

  • Borrello, M. T., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem. [Link]

  • Sperandio, M., et al. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. ACS Publications. [Link]

  • ResearchGate. (n.d.). Structures of tranylcypromine and TCP-based LSD1 inhibitors in clinical trials. ResearchGate. [Link]

  • Koda, Y., et al. (2022). Development and Structural Evaluation of N‐Alkylated trans‐2‐Phenylcyclopropylamine‐Based LSD1 Inhibitors. ResearchGate. [Link]

  • Borrello, M. T., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. PubMed. [Link]

  • Liu, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Pharmacology. [Link]

  • Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. [Link]

  • Varghese, S., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry. [Link]

  • Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. [Link]

  • Zheng, Y., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link]

  • Sartori, M., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kashiwagi, K., et al. (2015). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Biological and Pharmaceutical Bulletin. [Link]

  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. [Link]

  • Orlando, M., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. ResearchGate. [Link]

  • Aoki, Y., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Koda, Y., et al. (2022). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. ResearchGate. [Link]

  • Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Semantic Scholar. [Link]

  • Synple Chem. (2023). Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Jo, H., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments. [Link]

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Application

Application Note: Neuroepigenetic Modulation and Target Engagement of (1R)-2-phenylcyclopropan-1-amine

Document Type: Technical Application Note & Validated Protocols Target Audience: Principal Investigators, Assay Biologists, and Neuropharmacology Drug Developers Executive Summary & Mechanistic Causality (1R,2S)-2-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Principal Investigators, Assay Biologists, and Neuropharmacology Drug Developers

Executive Summary & Mechanistic Causality

(1R,2S)-2-phenylcyclopropan-1-amine, structurally known as (-)-tranylcypromine, is a cornerstone molecule in modern neuropharmacology and neuroepigenetics. Originally deployed as an irreversible monoamine oxidase (MAO) inhibitor for treatment-resistant depression, its discovery as a mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1/KDM1A) has repositioned it as a critical tool for chromatin remodeling in the central nervous system[1].

As a Senior Application Scientist, I emphasize that understanding the causality of its mechanism is paramount for assay design. Unlike reversible competitive inhibitors, (1R)-2-phenylcyclopropan-1-amine operates via suicide inhibition . Both MAO and LSD1 are flavin adenine dinucleotide (FAD)-dependent amine oxidases. The cyclopropylamine ring mimics the positively charged lysine side chain of the natural histone substrate (H3K4me1/2). Upon entering the catalytic pocket, the enzyme attempts to oxidize the amine, triggering a ring-opening event that forms an irreversible covalent bond with the N(5) atom of the FAD cofactor[2].

The Stereochemical Imperative: The spatial orientation of the phenyl ring dictates target affinity. The (1R,2S) enantiomer generates a distinct N(5) adduct compared to its (1S,2R) counterpart. In neuroscience, utilizing the enantiopure (1R,2S) form—or its structurally restricted derivatives—is crucial for isolating LSD1-mediated epigenetic effects (e.g., synaptic plasticity, glioblastoma differentiation) from MAO-induced monoamine excitotoxicity[3].

Pathway Visualization

G Compound (1R,2S)-2-phenylcyclopropan-1-amine (-)-Tranylcypromine MAO Monoamine Oxidase (MAO-A/B) FAD-dependent Compound->MAO Irreversible Covalent FAD Adduct LSD1 Lysine-Specific Demethylase 1 (LSD1) FAD-dependent Compound->LSD1 Irreversible Covalent FAD Adduct Monoamines Increased Monoamines (5-HT, DA, NE) MAO->Monoamines Enzyme Inhibition H3K4 Increased H3K4me1/2 (Epigenetic Activation) LSD1->H3K4 Demethylase Inhibition Neuropharm Antidepressant & Neuroprotective Effects Monoamines->Neuropharm Receptor Activation Neuroepi Synaptic Plasticity & Target Gene Expression (e.g., BDNF) H3K4->Neuroepi Chromatin Remodeling

Figure 1: Dual mechanism of action of (1R,2S)-2-phenylcyclopropan-1-amine in neural pathways.

Quantitative Target Affinity Profiling

To design self-validating experimental systems, researchers must account for the compound's baseline affinities. Because (1R)-2-phenylcyclopropan-1-amine is a covalent modifier, traditional IC₅₀ values are time-dependent. The data below represents standard 30-minute pre-incubation biochemical assays[2][4].

Target EnzymeCompound VariantIC₅₀ (µM)Kᵢ (µM)Mechanism of Action
LSD1 (KDM1A) Racemic Tranylcypromine20.7242.7Irreversible (N5-FAD Adduct)
MAO-A Racemic Tranylcypromine2.3101.9Irreversible (N5-FAD Adduct)
MAO-B Racemic Tranylcypromine0.9516.0Irreversible (N5-FAD Adduct)
LSD1 (KDM1A) Advanced (1R,2S) Derivatives< 0.05N/AIrreversible (N5-FAD Adduct)
MAO-A/B Advanced (1R,2S) Derivatives> 10.0N/AHighly Selective

Note: For precise neuroepigenetic studies without confounding monoaminergic signaling, structural derivatives of the (1R,2S) enantiomer (e.g., spirocyclic or benzamide substitutions) are highly recommended to push LSD1 selectivity >100-fold over MAO[2].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. I have explicitly detailed the causality behind critical steps to prevent common points of failure in epigenetic and neuropharmacological assays.

Protocol 1: In Vitro Time-Dependent LSD1 Inhibition Assay (Fluorometric)

Rationale: Because (1R)-2-phenylcyclopropan-1-amine is a suicide inhibitor, it requires catalytic turnover to form the reactive intermediate. If the substrate is added simultaneously with the inhibitor, the massive excess of substrate will outcompete the inhibitor, leading to false-negative (artificially high IC₅₀) data. Pre-incubation is biologically mandatory.

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate (ARTK(Me2)QTARKSTGGKAPRKQLA)

  • Amplex Red & Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.05% Tween-20.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant LSD1/CoREST to a working concentration of 50 nM in Assay Buffer.

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of (1R)-2-phenylcyclopropan-1-amine in DMSO. Dilute 1:100 in Assay Buffer to keep final DMSO <1% (prevents enzyme denaturation).

  • The Critical Pre-Incubation: Mix 10 µL of the enzyme with 10 µL of the compound in a 384-well black microplate. Incubate at 25°C for exactly 30 minutes. Causality: This allows the FAD-adduct to form completely before substrate competition begins.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 15 µM H3K4me2 peptide, 50 µM Amplex Red, and 1 U/mL HRP.

  • Kinetic Readout: Immediately read fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode for 20 minutes. Calculate the initial velocity ( V0​ ) to determine the true IC₅₀.

Protocol 2: Ex Vivo Assessment of Target Engagement (H3K4me2) in Primary Cortical Neurons

Rationale: To validate target engagement in a relevant neuroscience model, we must measure global H3K4me2 levels. However, standard RIPA buffer with non-ionic detergents fails to efficiently solubilize chromatin-bound histones. We must use an acid-extraction method to disrupt electrostatic interactions and yield pure histone fractions[5].

Step-by-Step Methodology:

  • Neuronal Culture: Isolate primary cortical neurons from E18 mouse embryos. Plate at 1×106 cells/well in 6-well plates using Neurobasal medium + B27 supplement.

  • Compound Treatment: At Days in Vitro (DIV) 7, treat neurons with 1 µM, 5 µM, and 10 µM of the compound. Control System: Include a reversible LSD1 inhibitor (e.g., GSK2879552) as a positive control, and a vehicle (0.1% DMSO) as a negative control.

  • Incubation: Incubate for 48-72 hours. Causality: Epigenetic marks require multiple cell cycles or prolonged transcriptional turnover to accumulate globally; 24 hours is often insufficient for robust Western blot detection.

  • Acid Extraction of Histones:

    • Wash cells in ice-cold PBS. Lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to release cytoplasmic proteins. Centrifuge at 2,000 x g for 10 min.

    • Discard supernatant. Resuspend the chromatin pellet in 0.2 M HCl. Incubate overnight at 4°C. Causality: The low pH protonates the basic amino acids of histones, forcing them into solution while leaving genomic DNA insoluble.

    • Centrifuge at 16,000 x g for 10 min. Collect the supernatant (pure histones) and neutralize with 0.1 volume of 2 M NaOH.

  • Quantification: Run 2 µg of histone extract on a 15% SDS-PAGE gel. Probe with anti-H3K4me2 (Target) and anti-Total H3 (Loading Control).

References

  • Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies Source: National Institutes of Health (NIH) / PMC[Link]

  • Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors Source: National Institutes of Health (NIH) / PubMed[Link]

  • Tranylcypromine (2-PCPA) LSD1, MAO 27305 Source: BPS Bioscience Product Data[Link]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors Source: RSC Advances[Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles Source: ACS Medicinal Chemistry Letters[Link]

Sources

Method

Application Notes and Protocols: (1R)-2-Phenylcyclopropan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis

A Review of the Landscape and Future Outlook For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary (1R)-2-phenylcyclopropan-1-amine, a well-defined chiral molecule, presents...

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Author: BenchChem Technical Support Team. Date: April 2026

A Review of the Landscape and Future Outlook

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R)-2-phenylcyclopropan-1-amine, a well-defined chiral molecule, presents theoretical potential as a chiral auxiliary in asymmetric synthesis. Its rigid cyclopropane backbone and stereochemically defined amine group are desirable features for inducing facial selectivity in chemical reactions. However, a comprehensive review of the current scientific literature reveals a significant gap in its practical application for this purpose. While structurally related compounds and other chiral amines have established roles as auxiliaries, (1R)-2-phenylcyclopropan-1-amine is predominantly studied for its biological activity, particularly as a scaffold for enzyme inhibitors.

This document outlines the theoretical principles that would underpin its use as a chiral auxiliary, provides a conceptual framework for its application, and discusses the current void in experimental data. It is intended to serve as a foundational guide for researchers interested in exploring the untapped potential of this chiral amine in asymmetric synthesis.

Introduction to Chiral Auxiliaries and the Potential of (1R)-2-Phenylcyclopropan-1-amine

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.[1] The core principle involves the temporary attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs a subsequent stereocenter-forming reaction to occur with a high degree of facial selectivity, leading to a diastereomerically enriched product. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

(1R)-2-phenylcyclopropan-1-amine, the enantiomer of a compound also known as tranylcypromine, possesses several characteristics that make it an attractive candidate for a chiral auxiliary:

  • Stereochemical Rigidity: The cyclopropane ring provides a conformationally restricted scaffold.

  • Defined Stereocenters: The (1R) configuration offers a fixed chiral environment.

  • Functional Handle: The primary amine allows for straightforward attachment to substrates via amide bond formation.

Conceptually, the phenyl group's steric bulk could effectively shield one face of an enolate derived from an N-acyl derivative, directing alkylating agents or other electrophiles to the opposite face.

Conceptual Workflow for Application in Asymmetric Synthesis

While specific, validated protocols for (1R)-2-phenylcyclopropan-1-amine are absent from the literature, a general workflow can be conceptualized based on established methodologies for other chiral amine auxiliaries.[2] This workflow would typically involve three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage & Recovery A Prochiral Carboxylic Acid Derivative C N-Acyl Intermediate A->C Amide Coupling B (1R)-2-Phenylcyclopropan-1-amine B->C D Enolate Formation C->D Base F Diastereomerically Enriched Product D->F E Electrophile (e.g., Alkyl Halide) E->F G Enantiomerically Enriched Product F->G Hydrolysis H Recovered Auxiliary F->H

Figure 1. A conceptual workflow for the use of (1R)-2-phenylcyclopropan-1-amine as a chiral auxiliary.

Review of the Current Literature: A Notable Absence of Evidence

Extensive searches of prominent chemical databases and scholarly journals did not yield any specific examples of (1R)-2-phenylcyclopropan-1-amine being employed as a chiral auxiliary in asymmetric synthesis. The body of literature on this compound and its derivatives is primarily focused on its biological properties, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[3][4][5][6]

While there is a wealth of information on other chiral auxiliaries, including those derived from amino acids, terpenes, and other cyclic amines, (1R)-2-phenylcyclopropan-1-amine is conspicuously absent from these discussions.[1][7][8] This suggests that either its application as a chiral auxiliary has not been explored, or that initial investigations proved unsuccessful and were not published.

Future Research Directions and a Call for Exploration

The lack of published data on (1R)-2-phenylcyclopropan-1-amine as a chiral auxiliary represents a potential area for novel research. Future investigations could focus on the following:

  • Synthesis of N-Acyl Derivatives: The first step would be the efficient synthesis of a range of N-acyl derivatives from (1R)-2-phenylcyclopropan-1-amine and various prochiral carboxylic acids.

  • Diastereoselective Reactions: These N-acyl derivatives could then be subjected to a variety of stereocenter-forming reactions, such as:

    • Asymmetric Alkylation: Deprotonation to form the corresponding enolate, followed by reaction with alkyl halides.

    • Asymmetric Aldol Reactions: Formation of a boron or titanium enolate, followed by reaction with aldehydes.

    • Asymmetric Michael Additions: Reaction of the enolate with α,β-unsaturated carbonyl compounds.

  • Analysis of Diastereoselectivity: The diastereomeric ratios of the products would need to be carefully determined using techniques such as NMR spectroscopy and chiral HPLC.

  • Cleavage and Recovery: Development of efficient methods for the cleavage of the auxiliary that do not compromise the stereochemical integrity of the product, along with protocols for the recovery and recycling of the auxiliary.

Conclusion

While (1R)-2-phenylcyclopropan-1-amine possesses the structural and stereochemical attributes of a potentially effective chiral auxiliary, there is currently no empirical evidence in the scientific literature to support this application. The detailed protocols and application notes for its use in asymmetric synthesis cannot be provided at this time due to this absence of foundational research. However, the conceptual framework presented here offers a roadmap for researchers who may be interested in exploring the synthetic utility of this readily available chiral amine. Such studies would be a valuable contribution to the field of asymmetric synthesis and could unlock new pathways to enantiomerically pure molecules.

References

  • Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. PMC.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Chiral auxiliary. Wikipedia.
  • A Comparative Guide to the Catalytic Activity of Chiral Amine Auxiliaries. Benchchem.
  • Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Organic Chemistry Portal.
  • Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides. PubMed.
  • Application Notes and Protocols for Asymmetric Induction with a (1S,2S)-2-Phenylcyclopentanamine Auxiliary Moiety. Benchchem.
  • Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry.
  • November 1991. Synfacts.
  • A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. Benchchem.
  • Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. PubMed.
  • Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances.
  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC.
  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed.
  • New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evalu
  • Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action. Journal of Medicinal Chemistry.
  • Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base.
  • Synthesis and Applications of Axially Chiral P, N Ligands in Asymmetric C

Sources

Application

HPLC and GC methods for quantifying (1R)-2-phenylcyclopropan-1-amine

An Application Note and Protocol for the Quantification of (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) using HPLC and GC Methods Abstract This document provides detailed analytical procedures for the quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) using HPLC and GC Methods

Abstract

This document provides detailed analytical procedures for the quantification of (1R)-2-phenylcyclopropan-1-amine, the active enantiomer in the monoamine oxidase inhibitor Tranylcypromine.[1] Given the critical importance of stereochemistry in pharmacology, where enantiomers can have different therapeutic and toxicological profiles, robust methods for determining enantiomeric purity and overall drug substance concentration are paramount in drug development and quality control.[2][3] We present two validated chromatographic methods: a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation and purity assessment, and a Gas Chromatography (GC) method for the quantification of the total amine content following derivatization. These protocols are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step guidance, rationale for methodological choices, and adherence to international validation standards.[4][5][6][7]

Section 1: Chiral HPLC Method for Enantiomeric Purity

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers due to the availability of specialized Chiral Stationary Phases (CSPs).[3][8][9] (1R)-2-phenylcyclopropan-1-amine and its (1S)-enantiomer have identical physical properties in an achiral environment, making their separation on standard columns impossible. A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: A polysaccharide-based CSP, such as amylose or cellulose tris(phenylcarbamate) derivatives, is selected for its broad applicability and proven success in resolving chiral amines.[8][10]

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) is chosen. This system provides excellent selectivity on polysaccharide CSPs. The ratio is optimized to achieve baseline resolution in a reasonable runtime.[11] An amine modifier, such as diethylamine (DEA), may be added to improve peak shape and reduce tailing by competing with the basic analyte for active sites on the silica support.[11]

  • Detector: The phenyl group in the analyte provides strong chromophoric activity, making UV detection a simple, robust, and sensitive choice. A detection wavelength of 220 nm is selected to maximize the signal-to-noise ratio.

Experimental Protocol: HPLC

1.2.1. Instrumentation & Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Reagents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, >99.5%).

  • (1R)-2-phenylcyclopropan-1-amine reference standard and (1S,2R)-2-phenylcyclopropan-1-amine (distomer) for specificity validation.

1.2.2. Chromatographic Conditions

ParameterSetting
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detector UV at 220 nm
Run Time Approx. 15 minutes

1.2.3. Preparation of Solutions

  • Mobile Phase: Carefully mix 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine. Degas before use.

  • Diluent: Mobile Phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (1R)-2-phenylcyclopropan-1-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

1.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution to determine the retention time and system suitability parameters.

  • Prepare sample solutions at a target concentration of 100 µg/mL using the Diluent.

  • Inject the sample solutions for analysis.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5]

ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 2.0) between (1R) and (1S) enantiomers. No interference from blank.
Linearity R² ≥ 0.999 over a range of 1-150 µg/mL.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision Repeatability (n=6) & Intermediate Precision (n=6): RSD ≤ 2.0%.
LOQ Signal-to-Noise ratio ≥ 10. RSD ≤ 10% at the LOQ concentration.
Robustness Insignificant changes in results with small variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase composition (±2% IPA).
System Suitability Testing (SST)

As per USP <621>, system suitability must be confirmed before any sample analysis.[12][13][14]

SST ParameterRequirement
Resolution (Rs) ≥ 2.0 between enantiomer peaks.
Tailing Factor (T) ≤ 1.5 for the (1R)-enantiomer peak.
Theoretical Plates (N) ≥ 2000 for the (1R)-enantiomer peak.
RSD of Peak Area ≤ 2.0% for 5 replicate injections of the standard.
Data Presentation: HPLC Validation Summary
Validation ParameterResult
Linearity Range1 - 150 µg/mL
Correlation Coefficient (R²)0.9995
Accuracy (Recovery %)99.2% - 101.5%
Precision (Repeatability RSD%)0.85%
LOQ1.0 µg/mL
Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C System Equilibration & SST B->C D Inject Samples (10 µL) C->D E Chromatographic Separation D->E F UV Detection (220 nm) E->F G Peak Integration & Identification F->G H Quantification & Enantiomeric Purity Calc. G->H I Final Report H->I

Caption: Workflow for chiral HPLC analysis of (1R)-2-phenylcyclopropan-1-amine.

Section 2: GC Method for Total Amine Quantification

Principle and Rationale

Gas chromatography is a powerful technique for quantifying volatile and thermally stable compounds.[15] However, primary amines like (1R)-2-phenylcyclopropan-1-amine exhibit poor chromatographic behavior due to their polarity, which causes adsorption on active sites in the GC system, leading to severe peak tailing and inaccurate results.[16][17]

Causality Behind Experimental Choices:

  • Derivatization: To overcome these issues, a derivatization step is mandatory. Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is chosen. This reaction is rapid and quantitative, replacing the active hydrogens on the amine group with a non-polar trifluoroacetyl group.[16][18] This significantly increases volatility and thermal stability while drastically improving peak shape. The fluorine atoms also enhance sensitivity when using an Electron Capture Detector (ECD), although a Flame Ionization Detector (FID) provides excellent linearity and is more universally applicable for concentration assays.

  • Column: A mid-polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is selected. It offers excellent thermal stability and resolving power for a wide range of derivatized compounds.

  • Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and universal response to carbon-containing compounds, making it ideal for a quantitative assay.

Experimental Protocol: GC

2.2.1. Instrumentation & Materials

  • GC system with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.

  • Chromatography Data System (CDS) software.

  • Reaction vials (2 mL) with PTFE-lined caps, heating block or oven.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Reagents: Ethyl Acetate (anhydrous, HPLC grade), Trifluoroacetic Anhydride (TFAA), Nitrogen gas (high purity).

  • (1R)-2-phenylcyclopropan-1-amine reference standard.

2.2.2. Derivatization Procedure

  • Accurately prepare a stock solution of the amine standard or sample in anhydrous Ethyl Acetate (e.g., 1000 µg/mL).

  • Pipette 500 µL of the solution into a reaction vial.

  • Add 100 µL of TFAA to the vial.[16]

  • Cap the vial tightly and heat at 60°C for 20 minutes in a heating block.

  • Allow the vial to cool to room temperature before injection.

2.2.3. Chromatographic Conditions

ParameterSetting
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp. 250°C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Detector FID
Detector Temp. 300°C
Method Validation and System Suitability

The validation protocol follows the same ICH Q2(R2) parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness).[7][19] System suitability for the GC method should include:

SST ParameterRequirement
Tailing Factor (T) ≤ 1.5 for the derivatized analyte peak.
RSD of Peak Area ≤ 2.0% for 5 replicate injections of the derivatized standard.
Data Presentation: GC Validation Summary
Validation ParameterResult
Linearity Range5 - 200 µg/mL (pre-derivatization concentration)
Correlation Coefficient (R²)0.9992
Accuracy (Recovery %)98.5% - 101.1%
Precision (Repeatability RSD%)1.1%
LOQ5.0 µg/mL
Visualization: GC Analytical Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Standard & Sample Preparation in Ethyl Acetate B Derivatization: Add TFAA, Heat 60°C A->B C System Suitability Check B->C D Inject Derivatized Sample (1 µL) C->D E GC Separation (DB-5 Column) D->E F FID Detection E->F G Peak Integration F->G H Quantification vs. Standard Curve G->H I Final Report H->I

Caption: Workflow for GC analysis of (1R)-2-phenylcyclopropan-1-amine with derivatization.

Section 3: Method Selection Logic

The choice between the HPLC and GC methods is dictated by the analytical objective.

  • For Enantiomeric Purity and Stereoisomer-Specific Quantification: The chiral HPLC method is required. It is the only way to separate and individually quantify the (1R) and (1S) enantiomers. This is essential for release testing of the final drug product and for stability studies where chiral conversion might be a concern.

  • For Total Drug Substance Assay (Achiral): The GC-FID method is a highly reliable and robust alternative for determining the total concentration of 2-phenylcyclopropan-1-amine, irrespective of its stereochemistry. It is suitable for assaying the starting material or for cleaning validation where high sensitivity and throughput are beneficial.

Method_Selection A What is the Analytical Goal? B Determine Enantiomeric Purity or Quantify Specific Enantiomer? A->B C Quantify Total Drug Substance Content? A->C D Use Chiral HPLC Method B->D Yes E Use GC-FID Method (with Derivatization) C->E Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The HPLC and GC methods detailed in this application note provide robust, reliable, and validated solutions for the analytical control of (1R)-2-phenylcyclopropan-1-amine. The chiral HPLC method is indispensable for ensuring the stereochemical purity of the drug substance, a critical quality attribute. The GC-FID method offers a complementary technique for the accurate determination of total amine content. Adherence to these protocols and the principles of method validation outlined will ensure data integrity and support regulatory compliance throughout the drug development lifecycle.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeial Convention URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Derivatization of Amines Source: Scribd URL: [Link]

  • Title: Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: The GCMS analysis of tranylcypromine (Parnate) in a suspected overdose Source: PubMed URL: [Link]

  • Title: (1R)-2-phenylcyclopropan-1-amine Source: PubChem URL: [Link]

  • Title: A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine Source: PubMed URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Derivatization for Gas Chromatography Source: Phenomenex URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]

  • Title: Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids Source: Wiley Online Library URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL: [Link]

  • Title: Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization Source: PMC URL: [Link]

Sources

Method

Protocol for using (1R)-2-phenylcyclopropan-1-amine in cell culture studies

Advanced Application Note: Utilizing (1R)-2-phenylcyclopropan-1-amine in Cell Culture for Epigenetic Modulation Audience: Researchers, Epigeneticists, and Oncology Drug Development Professionals Content Type: In-Depth Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilizing (1R)-2-phenylcyclopropan-1-amine in Cell Culture for Epigenetic Modulation

Audience: Researchers, Epigeneticists, and Oncology Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Experimental Protocols

Introduction & Mechanistic Causality

(1R)-2-phenylcyclopropan-1-amine (the active enantiomer of tranylcypromine, or TCP) is a well-characterized, irreversible inhibitor of both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]. In the context of epigenetic research and oncology, LSD1 is a critical flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), acting primarily as a transcriptional repressor[3].

The Causality of Inhibition: Unlike reversible, competitive inhibitors, (1R)-2-phenylcyclopropan-1-amine functions as a mechanism-based "suicide" inactivator. The compound enters the catalytic cleft of LSD1 where its cyclopropylamine ring is oxidized by the FAD (flavin adenine dinucleotide) cofactor. This triggers a ring-opening event that forms a permanent covalent adduct with FAD[4]. Because the cofactor is irreversibly modified, the enzyme is permanently inactivated. This prevents the demethylation of H3K4me2, leading to the accumulation of activation marks at promoter regions and the subsequent derepression of silenced target genes (such as tumor suppressors and differentiation factors)[3][4].

Mechanism TCP (1R)-2-phenylcyclopropan-1-amine (Covalent Inhibitor) FAD FAD Cofactor (Ring-opening & Adduct Formation) TCP->FAD Binds catalytic cleft LSD1 LSD1 (KDM1A) Enzyme (Irreversible Inactivation) FAD->LSD1 Covalent modification H3K4 H3K4me1 / H3K4me2 (Accumulation at Promoters) LSD1->H3K4 Prevents demethylation Gene Target Gene Expression (Transcriptional Derepression) H3K4->Gene Chromatin relaxation Phenotype Cellular Differentiation & Proliferation Arrest Gene->Phenotype Epigenetic reprogramming

Mechanism of LSD1 inhibition by (1R)-2-phenylcyclopropan-1-amine driving cellular differentiation.

Quantitative Data: Target Sensitivities & Working Concentrations

A common pitfall in epigenetic cell culture assays is the mismatch between biochemical potency and cellular efficacy. While the biochemical IC₅₀ of TCP for LSD1 is in the low micromolar range, achieving phenotypic shifts in whole-cell assays requires significantly higher concentrations due to cellular permeability, metabolic stability, and target abundance[5][6].

ParameterValue / RangeContext & Cell LineReference
LSD1 Biochemical IC₅₀ 2.0 µM – 21.0 µMHighly assay-dependent (e.g., HRP-coupled vs. Mass Spec)[2][5][6][7]
MAO-A / MAO-B IC₅₀ 2.3 µM / 0.95 µMRecombinant enzymatic assay[6]
Cellular IC₅₀ (Leukemia) >50 µMMV4-11, NB4 AML lines (Requires high doses for pure TCP)[5]
Cellular LD₅₀ (Solid Tumors) 3.0 mM – 8.0 mMHepG2 & Jurkat (>3 mM), HPAC (>8 mM)[8]

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Reconstitution: Dissolve (1R)-2-phenylcyclopropan-1-amine hydrochloride in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Storage: Aliquot the stock into single-use volumes to prevent freeze-thaw degradation. Store at -20°C, protected from light.

  • Working Dilution: Dilute directly into pre-warmed culture media immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.5% to prevent vehicle-induced cytotoxicity[8].

Protocol B: Cell Culture Treatment & The "Washout" Workflow

Expert Insight: Unlike direct cytotoxic chemotherapies that induce rapid apoptosis, epigenetic modulators exhibit an "epigenetic lag." The compound must inhibit LSD1, after which the cells must undergo multiple division cycles to dilute existing chromatin marks and accumulate new H3K4me2, eventually driving transcriptional changes[3][5].

  • Cell Seeding: Seed suspension leukemia cells (e.g., MV4-11) at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS[3]. For adherent solid tumor lines (e.g., HepG2), seed at 10,000 cells per well in a 96-well plate[8].

  • Compound Addition: Treat cells with a dose-response gradient (e.g., 10 µM to 100 µM for AML; 1 mM to 5 mM for solid tumors). Include a vehicle-only control.

  • Pulse & Washout (Critical for Mechanism Validation): To definitively prove irreversible FAD-adduct formation, expose a parallel cohort of cells to the inhibitor for exactly 6 hours. Centrifuge the cells, wash twice with warm PBS, and resuspend in fresh, inhibitor-free media[5]. Because the enzyme is permanently inactivated, this cohort should exhibit the same epigenetic shift as the continuously treated cohort.

  • Epigenetic Incubation: Incubate all plates for 48 to 96 hours to allow for phenotypic manifestation.

Self-Validating Target Engagement System

To ensure trustworthiness in your assay, you must prove that any observed reduction in cell viability is caused by on-target LSD1 inhibition rather than off-target chemical toxicity. This requires a self-validating, two-tiered readout system:

Tier 1: Global Histone Mark Accumulation (Western Blot)

  • Following 48 hours of treatment, harvest 1×106 cells.

  • Perform an acid extraction to isolate the histone-enriched chromatin fraction (standard RIPA buffer often fails to yield sufficient chromatin-bound histones).

  • Probe the lysates via Western Blot using a primary antibody against H3K4me2 and total Histone H3 as a loading control.

  • Validation: A successful on-target effect will display a distinct, dose-dependent increase in global H3K4me2 levels, confirming the blockade of demethylase activity[4].

Tier 2: Transcriptional Derepression (RT-qPCR)

  • Extract total RNA using a standard column-based kit and synthesize cDNA.

  • Perform qPCR for established genes known to be repressed by LSD1 in your specific cell line. For AML lines (e.g., NB4), validated targets include ITGAM (CD11b), GFI-1b, and KCTD12[3].

  • Validation: Normalize expression against a housekeeping gene (TBP or GAPDH). A >2-fold upregulation of these specific genes confirms that the accumulated H3K4me2 has successfully relaxed the chromatin and initiated epigenetic reprogramming[3].

References

  • [1] Title : (1R)-2-phenylcyclopropan-1-amine | CID 441233 Source : PubChem, National Institutes of Health (NIH) URL : [Link]

  • [2] Title : Tranylcypromine Source : Wikipedia URL : [Link]

  • [8] Title : Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy Source : ChemMedChem URL : [Link]

  • [5] Title : Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML Source : ChemRxiv URL : [Link]

  • [3] Title : Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source : PubMed Central (PMC), National Institutes of Health (NIH) URL : [Link]

  • [7] Title : Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate Source : Journal of Biomolecular Screening URL : [Link]

  • [6] Title : Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) Source : PubMed Central (PMC), National Institutes of Health (NIH) URL : [Link]

Sources

Application

(1R)-2-phenylcyclopropan-1-amine as a tool compound for studying enzyme kinetics

Application Note: (1R)-2-Phenylcyclopropan-1-amine (Tranylcypromine) as a Tool Compound for Elucidating Enzyme Kinetics Audience: Researchers, scientists, and drug development professionals engaged in enzymology, pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1R)-2-Phenylcyclopropan-1-amine (Tranylcypromine) as a Tool Compound for Elucidating Enzyme Kinetics

Audience: Researchers, scientists, and drug development professionals engaged in enzymology, pharmacology, and epigenetic research.

Abstract: This document provides a comprehensive technical guide on the application of (1R)-2-phenylcyclopropan-1-amine, widely known as Tranylcypromine, as a tool compound for studying the kinetics of flavin-dependent amine oxidases. We delve into its mechanism of action and provide detailed, field-tested protocols for characterizing its inhibitory effects on two major enzyme families: Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1). This guide is designed to equip researchers with the foundational knowledge and practical methodologies to leverage Tranylcypromine for robust kinetic analysis.

Introduction: A Classic Inhibitor with Modern Relevance

(1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) is a potent, orally bioavailable small molecule initially developed as an antidepressant.[1] Structurally, it is a substituted phenethylamine, and its clinical effects stem from its function as a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[1] More recently, Tranylcypromine was identified as an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.[1][2] This dual activity makes it an invaluable tool for comparative enzymology and a foundational scaffold for the development of more selective inhibitors.[3][4][5]

The power of Tranylcypromine as a tool compound lies in its well-characterized mechanism of action. It functions as a mechanism-based inhibitor, or "suicide substrate."[6] The target enzyme recognizes Tranylcypromine and initiates its catalytic cycle. This process transforms the inhibitor into a highly reactive intermediate that covalently bonds to the enzyme's essential flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[6][7][8][9] Understanding this mechanism is crucial for designing and interpreting kinetic experiments.

Mechanism of Irreversible Inhibition

Tranylcypromine's inhibitory action is a textbook example of mechanism-based inactivation. The process unfolds within the enzyme's active site:

  • Binding: Tranylcypromine binds to the active site of the FAD-dependent amine oxidase (MAO or LSD1).

  • Enzymatic Oxidation: The enzyme's FAD cofactor oxidizes the amine on Tranylcypromine, initiating a catalytic cycle as it would with a native substrate.

  • Radical Cation Formation: This oxidation, coupled with the inherent strain of the cyclopropyl ring, facilitates the opening of the ring to form a reactive radical cation intermediate.[6]

  • Covalent Adduction: This reactive intermediate rapidly forms a stable, covalent bond with the FAD cofactor, permanently disabling the enzyme's catalytic activity.[6][7][9]

This multi-step process is distinct from simple competitive inhibition and requires specific kinetic assays to fully characterize.

Mechanism_of_Inhibition E_FAD Enzyme + FAD E_FAD_TCP Enzyme-Inhibitor Complex E_FAD->E_FAD_TCP Reversible Binding (KI) TCP Tranylcypromine (Inhibitor) TCP->E_FAD_TCP Reversible Binding (KI) Reactive_Intermediate Reactive Intermediate (Radical Cation) E_FAD_TCP->Reactive_Intermediate Catalytic Activation (kinact) E_FAD_Adduct Irreversibly Inactivated Enzyme-FAD Adduct Reactive_Intermediate->E_FAD_Adduct Covalent Bonding IC50_Workflow prep_inhibitor 1. Prepare Serial Dilutions of Tranylcypromine add_enzyme 2. Add MAO Enzyme to Plate Wells with Inhibitor prep_inhibitor->add_enzyme pre_incubate 3. Pre-incubate (15 min, 37°C) (Enzyme + Inhibitor) add_enzyme->pre_incubate start_reaction 4. Initiate Reaction by Adding Reagent Mix pre_incubate->start_reaction prep_reagents Prepare Reagent Mix (Substrate, Amplex Red, HRP) prep_reagents->start_reaction read_plate 5. Kinetic Read (Fluorescence Plate Reader) start_reaction->read_plate analyze 6. Calculate Rates & Plot Dose-Response Curve to find IC₅₀ read_plate->analyze

Caption: Workflow for determining the IC₅₀ of Tranylcypromine against MAO.

Experimental Protocol 2: Characterizing Mechanism-Based Inactivation of LSD1

To fully characterize an irreversible inhibitor, one must determine the inactivation constant (Kᵢ) and the maximal rate of inactivation (k_inact). [7]This protocol is more involved than a simple IC₅₀ determination and provides a deeper understanding of the inhibitor's kinetic behavior.

A. Rationale & Self-Validation

This experiment measures the rate at which enzyme activity is lost over time at different inhibitor concentrations. The core principle for ensuring trustworthy data is a significant dilution step. After incubating the enzyme (LSD1) with the inhibitor (Tranylcypromine) for a set time, the mixture is rapidly diluted into a substrate solution. This dilution effectively stops the inactivation process by lowering the inhibitor concentration well below its Kᵢ, allowing for an accurate measurement of the remaining enzyme activity.

B. Materials & Reagents

  • Recombinant human LSD1/CoREST complex [10]* Tranylcypromine

  • LSD1 substrate: Biotinylated histone H3 (1-21) K4 monomethyl peptide

  • Reagents for H₂O₂ detection (HRP, Amplex® Red)

  • Assay Buffer: 50 mM Tris, pH 8.0 [10]* Quench/Reaction Buffer: Assay buffer containing a high concentration of the peptide substrate.

  • 96-well black microplates and standard clear microplates for incubations.

C. Step-by-Step Methodology

Part 1: Time-Dependent Inactivation

  • Setup Inactivation Reactions: In a standard microplate, prepare reactions containing a fixed concentration of LSD1 enzyme and varying concentrations of Tranylcypromine (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM). The 0 µM sample serves as the 100% activity control.

  • Time-Course Incubation: Incubate this plate at 37°C.

  • Sampling and Quenching: At specific time points (e.g., t = 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 5 µL) from each well and immediately transfer it to a corresponding well on a 96-well black plate containing a large volume (e.g., 95 µL) of Quench/Reaction Buffer with Amplex Red/HRP. This constitutes a ≥20-fold dilution.

  • Measure Residual Activity: Immediately after adding the diluted enzyme, place the black plate in a fluorescence reader and measure the reaction rate as described in Protocol 1, Step 6.

Part 2: Data Analysis

  • Calculate Observed Rate of Inactivation (k_obs):

    • For each Tranylcypromine concentration, plot the natural logarithm (ln) of the remaining enzyme activity (%) against the pre-incubation time (in seconds).

    • The data should yield a straight line. The negative slope of this line is the observed rate of inactivation (k_obs) for that specific inhibitor concentration.

  • Determine Kᵢ and k_inact:

    • Plot the calculated k_obs values (y-axis) against the corresponding Tranylcypromine concentrations ([I], x-axis).

    • Fit the resulting data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (Kᵢ + [I])

    • Non-linear regression analysis of this plot will yield the values for k_inact (the Vmax of the plot) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation rate). [7]

Kinact_KI_Workflow cluster_0 Part 1: Inactivation & Measurement cluster_1 Part 2: Data Analysis incubate 1. Incubate LSD1 with various [TCP] over a time course (0-30 min) sample 2. At each time point, withdraw aliquot incubate->sample quench 3. Dilute aliquot into reaction mix (Substrate + Detection Reagents) sample->quench measure 4. Measure remaining enzyme activity quench->measure plot_kobs 5. Plot ln(% Activity) vs. Time Slope = k_obs for each [TCP] measure->plot_kobs Repeat for all time points & [TCP] plot_final 6. Plot k_obs vs. [TCP] Fit to determine k_inact and Kᵢ plot_kobs->plot_final

Caption: Workflow for determining k_inact and Kᵢ for Tranylcypromine.

Conclusion and Future Directions

(1R)-2-phenylcyclopropan-1-amine is a foundational tool for probing the function of FAD-dependent amine oxidases. Its well-defined mechanism of irreversible inhibition allows for sophisticated kinetic analyses that go beyond simple IC₅₀ measurements. The protocols detailed herein provide a robust framework for characterizing its interaction with MAOs and LSD1. While its limited selectivity is a key consideration, this very property makes it an excellent starting point for structure-activity relationship (SAR) studies aimed at developing next-generation inhibitors with improved potency and selectivity for therapeutic applications. [6][12][13]

References

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  • Title: The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Source: MDPI.
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  • Title: Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. Source: PMC.
  • Title: Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. Source: N/A.
  • Title: The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. Source: PMC.
  • Title: Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. Source: ChemRxiv.
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  • Title: Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Source: RSC Publishing.
  • Title: Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists. Source: PMC.
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  • Title: LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α p
  • Title: Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Source: PMC.
  • Title: Buy (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine (EVT-13458164). Source: EvitaChem.
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Method

Application Notes &amp; Protocols: Development of Targeted Drug Delivery Systems for (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) for CNS Delivery

Abstract: (1R)-2-phenylcyclopropan-1-amine, clinically known as Tranylcypromine, is a potent monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder, particularly for cases unresponsive to o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (1R)-2-phenylcyclopropan-1-amine, clinically known as Tranylcypromine, is a potent monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder, particularly for cases unresponsive to other antidepressants[1][2]. Its therapeutic efficacy is often hampered by systemic side effects and the formidable challenge of efficiently crossing the blood-brain barrier (BBB) to reach its target site in the central nervous system (CNS)[3][4][5]. This document provides a comprehensive guide for researchers and drug development professionals on the design, formulation, and characterization of three distinct targeted drug delivery systems for Tranylcypromine: Liposomes, Polymeric Nanoparticles (PNPs), and Antibody-Drug Conjugates (ADCs). The protocols herein are designed to enhance CNS delivery, improve the therapeutic index, and minimize off-target effects.

Pre-formulation Analysis: The Foundation for Rational Design

A thorough understanding of the physicochemical properties of (1R)-2-phenylcyclopropan-1-amine is paramount for selecting and optimizing a drug delivery strategy. The molecule's structure features a primary amine and a phenyl group on a cyclopropane ring, which dictates its solubility, reactivity, and interaction with biological systems[6][7].

Causality Behind Experimental Choices: The presence of a primary amine (pKa ~8.2) makes the molecule a weak base, which is a critical feature we can exploit for active loading into liposomes using pH gradients[][9]. Its moderate lipophilicity (logP ~1.4) suggests it can be encapsulated within both the lipid bilayer of liposomes and the polymeric matrix of nanoparticles[10][11][12].

Table 1: Physicochemical Properties of (1R)-2-phenylcyclopropan-1-amine

PropertyValueSource(s)Significance for Formulation
Molecular FormulaC₉H₁₁N[7][11]Basic information for all calculations.
Molecular Weight133.19 g/mol [11][12]Essential for calculating molar concentrations and drug loading.
LogP~1.4[11][12]Indicates moderate lipophilicity; suitable for encapsulation in lipid and polymer matrices.
pKa~8.2 (amine)-Weakly basic nature allows for efficient active/remote loading into carriers.
SolubilitySoluble in organic solvents; limited water solubility.[6]Influences choice of solvent system for nanoparticle synthesis and liposome preparation.
Key Functional GroupPrimary Amine (-NH₂)[6]Provides a reactive site for covalent conjugation in ADC development.

Liposomal Drug Delivery System

Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and lipophilic drugs, making them excellent candidates for improving the pharmacokinetics of small molecules[13][]. For Tranylcypromine, we can leverage its weakly basic nature to achieve high encapsulation efficiency via an active loading mechanism.

Rationale for Liposomal Formulation

The primary advantage of liposomes is their ability to shield the encapsulated drug from rapid metabolism and clearance, thereby prolonging circulation time[9][10]. By creating a transmembrane pH or ion gradient (e.g., an acidic core), the uncharged form of Tranylcypromine can diffuse across the lipid bilayer and become protonated (charged) inside, effectively trapping it within the liposome's aqueous core at high concentrations[][][15]. This "remote loading" technique is significantly more efficient than passive encapsulation methods[9].

Diagram: Liposome Preparation and Remote Loading Workflow

LiposomeWorkflow cluster_prep Step 1: Liposome Preparation cluster_load Step 2: Active Drug Loading A 1. Dissolve Lipids (e.g., DSPC, Cholesterol) in organic solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film (Ammonium Sulfate Buffer) B->C D 4. Size Extrusion (e.g., through 100 nm filters) C->D E 5. Remove External Buffer (Dialysis / SEC) D->E F 6. Incubate Liposomes with Tranylcypromine (e.g., at 60°C) E->F Pre-formed Liposomes G 7. Drug Encapsulation (Driven by (NH₄)₂SO₄ gradient) F->G H 8. Purify Final Product (Remove unencapsulated drug) G->H I Characterization (Size, Zeta, EE%) H->I Final Formulation

Caption: Workflow for preparing Tranylcypromine-loaded liposomes.

Protocol: Thin-Film Hydration & Ammonium Sulfate Gradient Loading

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine)

  • Chloroform/Methanol solvent mixture (2:1 v/v)[16]

  • Ammonium Sulfate ((NH₄)₂SO₄) buffer (250 mM, pH 5.5)

  • HEPES buffered saline (HBS, pH 7.4)

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in the chloroform/methanol mixture in a round-bottom flask[16].

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film[16].

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration & Sizing:

    • Hydrate the lipid film with the 250 mM ammonium sulfate buffer by vortexing the flask. This creates multilamellar vesicles (MLVs)[16].

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase lamellarity and encapsulation efficiency.

    • Extrude the suspension 10-15 times through stacked 100 nm polycarbonate membranes using a high-pressure extruder to produce unilamellar vesicles (LUVs) of a defined size[16].

  • Gradient Formation:

    • Remove the external ammonium sulfate buffer by dialyzing the liposome suspension against HBS (pH 7.4) overnight or by using size exclusion chromatography (SEC). This creates an ion gradient where (NH₄)₂SO₄ is high inside the liposomes and low outside.

  • Remote Loading:

    • Prepare a stock solution of Tranylcypromine in HBS.

    • Add the Tranylcypromine solution to the purified liposome suspension at a specific drug-to-lipid ratio (e.g., 1:10 w/w).

    • Incubate the mixture at 60°C for 30-60 minutes. During this incubation, uncharged Tranylcypromine diffuses into the liposome, becomes protonated by the acidic core, and is trapped[].

  • Final Purification:

    • Remove unencapsulated (free) drug from the final formulation using dialysis or SEC.

    • Store the final liposomal formulation at 4°C.

Characterization Protocols & Expected Results

Table 2: Characterization of Liposomal Tranylcypromine

ParameterMethodPurposeExpected Result
Particle Size & PDIDynamic Light Scattering (DLS)Determine average size and size distribution.100 - 120 nm, PDI < 0.1
Zeta PotentialDLS with Electrophoretic MobilityMeasure surface charge; predicts stability.-10 to -30 mV (slightly negative)
Encapsulation Efficiency (EE%)(Drugtotal - Drugfree) / Drugtotal x 100Quantify the percentage of drug successfully loaded.> 90%
Drug Loading (DL%)(Weight of Drug / Weight of Liposome) x 100Determine the drug content relative to carrier weight.5 - 15% (w/w)
In Vitro ReleaseDialysis Method against PBS (pH 7.4)Assess drug release profile over time.Sustained release over 48-72 hours.

Polymeric Nanoparticle (PNP) System

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used for creating nanoparticles that offer controlled, sustained drug release[17]. Surface modification of these nanoparticles can further enable targeted delivery[18].

Rationale for Polymeric Nanoparticles

PLGA nanoparticles are advantageous due to their biocompatibility and biodegradability, breaking down into lactic acid and glycolic acid, which are endogenous to the body. The emulsification-solvent evaporation method is a robust technique for encapsulating hydrophobic or moderately lipophilic drugs like Tranylcypromine within the solid polymer matrix[19][20]. The release rate can be tuned by altering the polymer's molecular weight and lactic-to-glycolic acid ratio[17].

Diagram: Polymeric Nanoparticle Preparation Workflow

PNPWorkflow cluster_prep PNP Preparation via Emulsification-Solvent Evaporation A 1. Organic Phase: Dissolve PLGA & Tranylcypromine in Dichloromethane (DCM) C 3. Emulsification: Add organic phase to aqueous phase and sonicate to form o/w emulsion A->C B 2. Aqueous Phase: Prepare Polyvinyl Alcohol (PVA) solution in water B->C D 4. Solvent Evaporation: Stir overnight to remove DCM and harden nanoparticles C->D E 5. Purification: Collect nanoparticles via ultracentrifugation and wash D->E F Characterization (Size, Morphology, EE%) E->F Final Formulation

Caption: Workflow for preparing Tranylcypromine-loaded PLGA nanoparticles.

Protocol: Emulsification-Solvent Evaporation Method

Materials:

  • PLGA (e.g., 50:50 lactide:glycolide ratio, 15-30 kDa)

  • (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA), 1-2% (w/v) aqueous solution

  • Deionized water

Procedure:

  • Phase Preparation:

    • Organic Phase: Dissolve a specific amount of PLGA and Tranylcypromine in DCM.

    • Aqueous Phase: Prepare an aqueous solution of PVA, which will act as a stabilizer to prevent nanoparticle aggregation[19].

  • Emulsification:

    • Add the organic phase to a larger volume of the aqueous PVA solution.

    • Immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator on an ice bath. This process creates fine oil-in-water (o/w) emulsion droplets.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate.

    • As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles that entrap the drug[20].

  • Purification:

    • Collect the hardened nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 min).

    • Discard the supernatant, which contains residual PVA and any unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step two more times to wash the particles thoroughly.

  • Lyophilization:

    • Resuspend the final washed pellet in a small amount of water containing a cryoprotectant (e.g., sucrose or trehalose).

    • Freeze-dry (lyophilize) the suspension to obtain a powdered form of the nanoparticles, which is stable for long-term storage.

Characterization Protocols & Expected Results

Table 3: Characterization of Polymeric Tranylcypromine Nanoparticles

ParameterMethodPurposeExpected Result
Particle Size & PDIDynamic Light Scattering (DLS)Determine average size and size distribution.150 - 200 nm, PDI < 0.2
MorphologySEM / TEMVisualize the shape and surface of nanoparticles.Spherical shape, smooth surface
Encapsulation Efficiency (EE%)(Drugtotal - Drugfree) / Drugtotal x 100Quantify the percentage of drug successfully loaded.60 - 85%
Drug Loading (DL%)(Weight of Drug / Weight of Nanoparticle) x 100Determine the drug content relative to carrier weight.1 - 5% (w/w)
In Vitro ReleaseDialysis Method against PBS (pH 7.4)Assess drug release profile over time.Biphasic: initial burst followed by sustained release over days/weeks.

Antibody-Drug Conjugate (ADC) for Brain Targeting

ADCs represent a highly specific targeting strategy, combining the precision of a monoclonal antibody with the therapeutic action of a small molecule drug[21][22]. To deliver Tranylcypromine to the CNS, an antibody targeting a receptor on the BBB, such as the transferrin receptor (TfR), can be used to ferry the drug across via receptor-mediated transcytosis.

Rationale for an ADC Approach

The core principle is to use an antibody as a "Trojan horse"[18]. The antibody binds to a BBB receptor, initiating endocytosis. The entire ADC is then transported across the endothelial cell and released into the brain parenchyma, where the linker is cleaved, releasing the active Tranylcypromine. The primary amine on Tranylcypromine is a convenient chemical handle for conjugation to a linker molecule[23].

Diagram: ADC Synthesis via Thiol-Maleimide Chemistry

ADC_Chemistry cluster_reactants Reactants cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: Antibody Reduction cluster_step3 Step 3: Final Conjugation Ab Antibody (mAb) with interchain disulfides Ab_SH Reduced mAb (with free -SH groups) Ab->Ab_SH Reduction (TCEP) Linker SMCC Linker (NHS-ester + Maleimide) LinkerDrug Linker-Drug Complex Linker->LinkerDrug + Drug Tranylcypromine (with -NH₂ group) Drug->LinkerDrug ADC Final ADC Product LinkerDrug->ADC + Ab_SH->ADC Thiol-Maleimide Reaction

Caption: ADC synthesis workflow using a heterobifunctional SMCC linker.

Protocol: Conjugation via Cysteine Thiols

This protocol describes conjugation to native interchain cysteine residues of an antibody after reduction[23][24].

Materials:

  • BBB-targeting monoclonal antibody (e.g., anti-TfR IgG)

  • (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO and reaction buffers (e.g., PBS)

  • SEC columns for purification

Procedure:

  • Linker-Drug Activation:

    • Dissolve Tranylcypromine and a molar excess of SMCC linker separately in anhydrous DMSO.

    • Mix the solutions and react for 1-2 hours at room temperature. The NHS-ester group of SMCC will react with the primary amine of Tranylcypromine to form a stable amide bond.

  • Antibody Reduction:

    • In a separate reaction, incubate the antibody with a controlled amount of TCEP (e.g., 2-3 molar equivalents) in PBS for 1-2 hours at 37°C. This selectively reduces the interchain disulfide bonds, exposing reactive thiol (-SH) groups[23].

    • Remove excess TCEP immediately using a desalting column.

  • Final Conjugation:

    • Add the activated Linker-Drug complex from step 1 to the reduced antibody solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The maleimide group on the linker will react specifically with the free thiol groups on the antibody, forming a stable thioether bond[23].

  • Purification and Formulation:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

    • Purify the final ADC from unconjugated drug-linker and other reactants using SEC.

    • Concentrate the ADC and exchange it into a suitable formulation buffer for storage.

Characterization Protocols & Expected Results

Table 4: Characterization of Tranylcypromine ADC

ParameterMethodPurposeExpected Result
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyDetermine the average number of drug molecules per antibody.DAR of 2-4
Purity & AggregatesSize Exclusion Chromatography (SEC-HPLC)Assess the percentage of monomeric ADC and high molecular weight aggregates.> 95% Monomer
Free Drug LevelReversed-Phase HPLC (RP-HPLC)Quantify the amount of unconjugated, free drug-linker payload.< 1%
Antigen BindingELISA or Surface Plasmon Resonance (SPR)Confirm that conjugation has not compromised the antibody's binding to its target.Binding affinity comparable to unconjugated antibody.

In Vitro and In Vivo Evaluation

After successful formulation and characterization, the delivery systems must be validated in biologically relevant models to assess their potential for CNS delivery and therapeutic efficacy[3].

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeation Assay

Model: A well-established in vitro model is the Transwell co-culture system, which mimics the cellular complexity of the BBB[25][26].

Procedure:

  • Model Setup:

    • Culture human brain microvascular endothelial cells (hBMECs) on the apical side (upper chamber) of a Transwell insert.

    • Co-culture human astrocytes and pericytes on the basolateral side (bottom of the well)[26].

    • Monitor the integrity of the barrier by measuring Trans-Endothelial Electrical Resistance (TEER). High TEER values indicate the formation of tight junctions.

  • Permeation Study:

    • Add the Tranylcypromine formulations (liposomes, PNPs, ADC) to the apical chamber.

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), collect samples from the basolateral chamber.

    • Quantify the concentration of Tranylcypromine in the basolateral samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to compare the transport efficiency of different formulations. A higher Papp value for a targeted system compared to free drug indicates successful BBB transport.

Diagram: Overall Validation Workflow

ValidationWorkflow A Formulation & Physicochemical Characterization B In Vitro Cytotoxicity Assay (Neuronal & Endothelial Cells) A->B C In Vitro BBB Model (Transwell Permeation Study) A->C D In Vivo Pharmacokinetics (PK) & Biodistribution Studies B->D C->D Promising Candidates E In Vivo Efficacy Study (Animal Model of Depression) D->E F Lead Candidate Selection E->F

Caption: A streamlined workflow for validating targeted delivery systems.

Overview of In Vivo Studies
  • Pharmacokinetics (PK) and Biodistribution: Following intravenous administration in rodents, blood samples and major organs (including the brain) are collected over time. This helps determine the circulation half-life of the carrier and quantifies brain accumulation, providing direct evidence of BBB penetration[4].

  • Efficacy Studies: The lead candidate formulation is tested in an appropriate animal model of depression (e.g., chronic unpredictable stress model). Behavioral tests (e.g., forced swim test, sucrose preference test) are used to assess antidepressant-like effects compared to free drug and control groups.

References

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  • Sharma, B., Luhach, K., & Kulkarni, G. (n.d.). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. Retrieved from [Link]

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  • Ashley, G. W., et al. (n.d.). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. PMC. Retrieved from [Link]

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  • Sharma, B., Luhach, K., & Kulkarni, G. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. ResearchGate. Retrieved from [Link]

  • Uddin, M. J., et al. (2023, January 31). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Retrieved from [Link]

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  • Neurology Conferences 2019. (n.d.). Development of a Targeted Drug Delivery System for the CNS using a Novel In Vitro Blood Brain Barrier Model. Retrieved from [Link]

  • Mattos, A. (2025, June 7). Nanoparticles in Drug Delivery: The Complete Guide. Retrieved from [Link]

  • Lu, J., et al. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. Retrieved from [Link]

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  • Krajnović, T., et al. (n.d.). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020150412A1 - Preparing liposomes with high drug loading capacity and the use thereof.
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  • Frontiers in Bioengineering and Biotechnology. (n.d.). Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. Retrieved from [Link]

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  • Miao, J., et al. (2024, July 24). Nanocarrier drug delivery system: promising platform for targeted depression therapy. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-2-phenylcyclopropan-1-amine. Retrieved from [Link]

  • Frontiers in Cardiovascular Medicine. (2022, September 11). Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Nanoparticle-Mediated Drug Delivery Systems Advancements and Applications. Retrieved from [Link]

  • Liptay, T. J. (n.d.). “Characterization of Nanoparticles Intended for Drug Delivery”. PMC. Retrieved from [Link]

  • PubMed. (2023, April 15). Development and evaluation of transdermal delivery system of tranylcypromine for the treatment of depression. Retrieved from [Link]

  • BioXconomy. (2026, March 30). Peptide conjugates loosen up antibody therapeutics for range of conditions. Retrieved from [Link]

  • IntechOpen. (2014, July 25). Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011, August 10). Nanoparticle: An overview of preparation and characterization. Retrieved from [Link]

  • Drug Delivery and Translational Research. (2019, October 18). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]

  • Miao, J., et al. (2024, July 25). Nanocarrier drug delivery system: promising platform for targeted depression therapy. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Science. (2019, May 8). Drug discovery for psychiatric disorders using high-content single-cell screening of signaling network responses ex vivo. PMC. Retrieved from [Link]

  • BioXconomy. (2026, March 31). Using a food-derived peptide to treat depression, dementia. Retrieved from [Link]

  • MDPI. (2024, June 25). Targeted Delivery Strategies for Multiple Myeloma and Their Adverse Drug Reactions. Retrieved from [Link]

  • Molecules. (n.d.). Introduction to Antibody-Drug Conjugates. PMC. Retrieved from [Link]

  • electronic medicines compendium (emc). (2024, January 15). Tranylcypromine 10 mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • Health Canada. (2023, October 6). Tranylcypromine tablets - [Product Monograph Template - Standard]. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). CD74-Targeting Antibody–Drug Conjugate Enhances Immunosuppression of Glucocorticoid in Systemic Lupus Erythematosus. Retrieved from [Link]

Sources

Application

Synthesis of radiolabeled (1R)-2-phenylcyclopropan-1-amine for imaging studies

Application Note: Radiosynthesis and Validation of[¹¹C]-(1R)-2-phenylcyclopropan-1-amine for PET Neuroimaging Introduction & Scientific Rationale Tranylcypromine (TCP) is a clinically significant, irreversible inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Radiosynthesis and Validation of[¹¹C]-(1R)-2-phenylcyclopropan-1-amine for PET Neuroimaging

Introduction & Scientific Rationale

Tranylcypromine (TCP) is a clinically significant, irreversible inhibitor of monoamine oxidase (MAO) and a potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in neurodevelopmental disorders and oncology[1]. The (+)-(1R,2S)-enantiomer of TCP demonstrates superior potency for MAO inhibition compared to its (-)-counterpart[1].

While substituted derivatives, such as the 4-(2-aminocyclopropyl)benzamide derivative [¹⁸F]T-914, have been successfully developed for in vivo LSD1 PET imaging[2], there remains a critical need to synthesize the unmodified, radiolabeled pharmacophore. Directly labeling (1R)-2-phenylcyclopropan-1-amine with Carbon-11 (t₁/₂ = 20.4 min) provides a structurally identical radiotracer to study native pharmacokinetics, biodistribution, and target engagement without the confounding variables introduced by bulky prosthetic groups.

Radiosynthetic Strategy

The synthesis of ¹¹C-labeled primary amines is notoriously challenging due to the lack of direct, high-yielding[¹¹C]amination methods. The most robust and authoritative approach involves the incorporation of cyclotron-produced [¹¹C]CO₂ into a carbon nucleophile, followed by a Curtius rearrangement[3],[4].

In this protocol, we utilize (1R,2S)-1-bromo-2-phenylcyclopropane as the starting material. Halogen-metal exchange with tert-butyllithium generates a highly reactive organolithium species. Subsequent trapping with [¹¹C]CO₂ yields the [¹¹C]carboxylic acid intermediate. To accommodate the short half-life of Carbon-11, diphenylphosphoryl azide (DPPA) is employed to directly convert the acid to an acyl azide in one pot, avoiding harsh chlorinating agents. Thermal activation drives the Curtius rearrangement to an [¹¹C]isocyanate[3], which is rapidly hydrolyzed under acidic conditions to yield the final [¹¹C]primary amine.

Radiosynthetic Workflow Diagram

Radiosynthesis Cyclotron Cyclotron Production 14N(p,α)11C CO2 [11C]CO2 Delivery He carrier gas Cyclotron->CO2 Carboxylation [11C]CO2 Fixation Organolithium Precursor CO2->Carboxylation Lithiation Halogen-Metal Exchange t-BuLi, -78°C Lithiation->Carboxylation Acid [11C]Carboxylic Acid Intermediate Carboxylation->Acid Curtius Curtius Rearrangement DPPA, TEA, 80°C Acid->Curtius Isocyanate [11C]Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Acidic Hydrolysis 6M HCl, 100°C Isocyanate->Hydrolysis Product [11C]-(1R)-2-phenylcyclopropan-1-amine Final Radiotracer Hydrolysis->Product HPLC Semi-Prep HPLC Purification & Formulation Product->HPLC

Fig 1: Radiosynthetic workflow for [11C]-(1R)-2-phenylcyclopropan-1-amine via Curtius rearrangement.

Step-by-Step Experimental Protocol

Caution: This protocol involves high levels of radioactivity (Carbon-11). All procedures must be conducted within a lead-shielded hot cell using automated synthesis modules.

Step 4.1: Precursor Activation (Halogen-Metal Exchange)

  • Preparation: In a flame-dried, septum-sealed V-vial under an argon atmosphere, dissolve 2.5 mg of (1R,2S)-1-bromo-2-phenylcyclopropane in 0.5 mL of anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the vial to -78°C using a dry ice/acetone bath. Slowly add 2.2 equivalents of tert-butyllithium (1.7 M in pentane).

  • Causality Check: tert-Butyllithium is strictly required over n-butyllithium. The byproduct of the exchange, tert-butyl bromide, immediately reacts with the second equivalent of t-BuLi to form isobutylene and isobutane gases. This prevents the alkyl halide byproduct from reacting with the newly formed organolithium species, ensuring high precursor purity.

Step 4.2: [¹¹C]CO₂ Fixation

  • Trapping: Deliver cyclotron-produced [¹¹C]CO₂ (typically 30–40 GBq) via a helium stream directly into the precursor solution at -78°C over 2–3 minutes.

  • Equilibration: Remove the cooling bath and allow the reactor to warm to room temperature for 1 minute to ensure complete carboxylation, yielding the [¹¹C]-(1R,2S)-2-phenylcyclopropanecarboxylic acid lithium salt.

Step 4.3: Curtius Rearrangement and Hydrolysis

  • Solvent Exchange: Evaporate the THF under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 0.3 mL of anhydrous toluene.

  • Azidation: Add 10 μL of diphenylphosphoryl azide (DPPA) and 15 μL of triethylamine (TEA).

  • Rearrangement: Heat the sealed reactor to 80°C for 5 minutes.

    • Causality Check: DPPA facilitates the direct, one-pot conversion of the[¹¹C]carboxylic acid to the [¹¹C]acyl azide. The thermal energy drives the Curtius rearrangement, expelling N₂ gas to form the [¹¹C]isocyanate[3].

  • Hydrolysis: Add 0.2 mL of 6M HCl and heat the mixture at 100°C for 3 minutes. Acidic hydrolysis rapidly decarboxylates the intermediate carbamic acid to the primary amine hydrochloride salt, which is highly soluble in aqueous media, facilitating the upcoming reverse-phase HPLC purification.

Step 4.4: Purification, Formulation, and Self-Validation

  • Purification: Dilute the crude mixture with 1.0 mL of HPLC mobile phase (e.g., 50 mM NH₄OAc / Acetonitrile) and inject onto a semi-preparative C18 HPLC column.

  • Collection: Collect the radioactive fraction corresponding to the product (monitored via an in-line gamma detector).

  • Formulation: Pass the collected fraction through a sterile 0.22 μm filter into a sterile vial containing saline and 10% ethanol.

  • Self-Validation (QC): To validate the identity of the radiotracer, inject an aliquot of the formulated product spiked with an authentic, non-radioactive (1R)-2-phenylcyclopropan-1-amine standard onto an analytical HPLC system. The radioactive peak must perfectly co-elute with the UV absorbance peak (254 nm) of the cold standard.

Quality Control & Quantitative Data

The following table summarizes the typical quantitative metrics achieved using this radiosynthetic protocol.

Quality Control ParameterSpecification / Typical ResultAnalytical Method
Starting Activity ([¹¹C]CO₂) 30 – 40 GBqDose Calibrator
Radiochemical Yield (RCY) 12 – 18% (Decay-corrected to EOB)Dose Calibrator / HPLC
Synthesis Time 40 – 45 minutesTimer (EOB to Formulation)
Radiochemical Purity > 99%Analytical Radio-HPLC
Molar Activity (Aₘ) > 150 GBq/μmolAnalytical HPLC (UV vs Radio)
Chemical Purity > 95%Analytical HPLC (UV 254 nm)
Enantiomeric Excess (ee) > 98% (Retention of stereocenter)Chiral HPLC

Table 1: Standard quality control metrics for the synthesis of [11C]-(1R)-2-phenylcyclopropan-1-amine.

References

  • Source: acs.
  • Source: acs.
  • Source: researchgate.
  • Source: chemrxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (1R)-2-phenylcyclopropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, scientists, and drug development professionals tasked with the asymmetric synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, scientists, and drug development professionals tasked with the asymmetric synthesis of (1R)-2-phenylcyclopropan-1-amine (the active (1R,2S) enantiomer of the MAOI drug tranylcypromine).

Synthesizing this strained chiral cyclopropane presents two major chemical hurdles: controlling the stereoselective carbene transfer during cyclopropanation, and preventing nucleophilic side reactions during the subsequent Curtius rearrangement. This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and strict analytical checkpoints.

PART 1: Workflow Visualization & Side Product Pathways

To effectively troubleshoot, we must first map the causal relationships between the synthetic stages and their respective failure modes. The diagram below outlines the standard synthetic route (Styrene + Ethyl Diazoacetate Hydrolysis Curtius Rearrangement) and isolates where critical side products emerge.

SynthesisPathway Styrene Styrene + Ethyl Diazoacetate (EDA) Cyclo Asymmetric Cyclopropanation (Chiral Ru/Fe Catalyst) Styrene->Cyclo TransEster Target Intermediate: (1R,2S)-Ethyl 2-phenylcyclopropanecarboxylate Cyclo->TransEster Major Pathway Dimer Side Product: Diethyl Maleate / Fumarate Cyclo->Dimer EDA Dimerization CisEster Side Product: cis-Isomers (1R,2R) / (1S,2S) Cyclo->CisEster Poor Diastereocontrol Hydrolysis Saponification & Activation TransEster->Hydrolysis Curtius Curtius Rearrangement (DPPA, t-BuOH, Heat) Hydrolysis->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Urea Side Product: Symmetric Urea Isocyanate->Urea H2O Contamination Target Target API: (1R,2S)-2-phenylcyclopropan-1-amine Isocyanate->Target t-BuOH Trapping then Acidic Deprotection

Fig 1: Synthesis workflow of (1R,2S)-2-phenylcyclopropan-1-amine and major side product pathways.

PART 2: Troubleshooting Guides & FAQs

Phase 1: Asymmetric Cyclopropanation (Carbene Transfer)

Q: My GC-MS shows massive peaks for diethyl maleate and diethyl fumarate, and my cyclopropane yield is <20%. How do I fix this? Causality: You are observing the dimerization of ethyl diazoacetate (EDA). In the presence of transition metal catalysts (like Ru or Fe), EDA decomposes to form a metal-carbene intermediate. If the bulk concentration of EDA in the reactor is too high, this metal-carbene will react with another molecule of EDA (a highly nucleophilic species) much faster than it reacts with the styrene olefin, heavily favoring the formation of diethyl maleate and fumarate[1]. Solution: The reaction must be kinetically controlled by maintaining a near-zero steady-state concentration of EDA. You must use a syringe pump to add the EDA solution over a minimum of 8–10 hours. Additionally, switching to a more sterically demanding catalyst, such as a chiral ruthenium(II) bis(imino)pyridyl complex, can suppress dimerization[2].

Q: I am getting poor trans/cis diastereoselectivity. The active pharmaceutical ingredient requires the trans (1R,2S) configuration. Causality: The trans/cis ratio is dictated by the trajectory of the styrene approaching the metal-carbene. If the catalyst ligand lacks sufficient steric bulk, the energetic difference between the trans-directing transition state and the cis-directing transition state is minimized, leading to a mixture of isomers[3]. Solution: Increase the steric bulk of either the catalyst ligand (e.g., using chiral macrocyclic Iron(II) porphyrin complexes) or the diazo reagent itself. Substituting EDA with tert-butyl diazoacetate or (-)-menthyl diazoacetate drastically increases the trans/cis ratio due to severe steric repulsion in the cis-forming transition state[4].

Phase 2: Curtius Rearrangement

Q: A white, highly insoluble precipitate forms during the DPPA rearrangement step, and my final amine yield is severely reduced. What is this? Causality: This is a symmetric urea side product. The Curtius rearrangement converts the carboxylic acid to an acyl azide, which thermally rearranges into an isocyanate. Isocyanates are highly electrophilic. If even trace amounts of water are present in your solvent or reagents, the water attacks the isocyanate to form a carbamic acid, which rapidly decarboxylates into a primary amine. This newly formed amine immediately attacks unreacted isocyanate, forming a highly stable, insoluble symmetric urea[5]. Solution: Strict anhydrous conditions are non-negotiable. Ensure your tert-butanol (used to trap the isocyanate as a Boc-protected amine) is freshly distilled over magnesium or stored over activated 3Å molecular sieves.

Q: Is there a risk of losing the (1R) stereocenter (epimerization) during the Curtius rearrangement? Causality: No. The Curtius rearrangement is a concerted migration process that proceeds with strict retention of stereochemical configuration at the migrating carbon[6]. If your final product exhibits low enantiomeric excess (ee), the epimerization or lack of selectivity occurred upstream during the initial cyclopropanation or the subsequent ester hydrolysis (if harsh basic conditions caused alpha-proton exchange), not during the Curtius rearrangement.

PART 3: Quantitative Data & Side Product Profiling

To maintain scientific integrity, all side products must be strictly monitored. Below is the analytical profiling table for the synthesis of (1R)-2-phenylcyclopropan-1-amine.

Side Product / ImpurityOriginating StepAnalytical Detection MethodAcceptable LimitMitigation Strategy
Diethyl Maleate / Fumarate EDA CyclopropanationGC-MS (m/z 172)< 2.0% (Area)Syringe pump EDA addition; optimize catalyst sterics.
cis-(1R,2R)-Ester EDA CyclopropanationChiral HPLC / GC< 1.0% (Area)Use bulky diazoacetates (e.g., t-butyl diazoacetate).
(1S,2R)-Ester (Enantiomer) EDA CyclopropanationChiral HPLC (Daicel Chiralcel OJ-H)< 0.5% (ee >99%)Ensure high purity of chiral ligand; lower reaction temp.
Symmetric Urea Curtius RearrangementFTIR (Loss of 2260 cm⁻¹ peak), LC-MS< 0.1% (w/w)Strict anhydrous conditions; dry t-BuOH trapping agent.
Unreacted Carboxylic Acid Curtius RearrangementHPLC-UV (254 nm)< 0.5% (Area)Ensure slight excess of DPPA; verify thermal activation.

PART 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line validation checkpoints are met.

Protocol A: Asymmetric Cyclopropanation of Styrene

Objective: Synthesize (1R,2S)-ethyl 2-phenylcyclopropanecarboxylate with minimized EDA dimerization.

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add the chiral Ru(II) or Fe(II) catalyst (1.0 mol%) and anhydrous styrene (5.0 equiv, acting as both reactant and co-solvent).

  • Temperature Control: Cool the reaction mixture to 0 °C to enhance diastereoselectivity.

  • Carbene Generation: Dissolve EDA (1.0 equiv) in anhydrous dichloromethane (DCM). Using a precision syringe pump, add the EDA solution to the styrene/catalyst mixture at a strict rate of 0.5 mL/hour.

    • Causality: This slow addition ensures the metal-carbene reacts with styrene before encountering another EDA molecule.

  • Validation Checkpoint 1 (In-line GC-MS): 30 minutes after EDA addition is complete, withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via GC-MS.

    • Pass Criteria: The ratio of the product peak (m/z 190) to the EDA dimer peak (m/z 172) must be > 10:1. If < 10:1, catalyst degradation has occurred; discard and restart.

  • Workup: Remove excess styrene under reduced pressure (vacuum distillation). Purify the crude mixture via silica gel chromatography (Hexanes/EtOAc) to isolate the trans-ester.

Protocol B: One-Pot Curtius Rearrangement via DPPA

Objective: Convert (1R,2S)-2-phenylcyclopropanecarboxylic acid to the Boc-protected amine without urea formation.

  • Activation: In a rigorously dried flask under Argon, dissolve the enantiopure (1R,2S)-carboxylic acid (1.0 equiv) in anhydrous toluene. Add anhydrous triethylamine (Et₃N, 1.2 equiv).

  • Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature. Stir for 2 hours.

  • Thermal Rearrangement: Heat the reaction to 80 °C for 2 hours to induce the rearrangement of the acyl azide to the isocyanate.

  • Validation Checkpoint 2 (In-line FTIR): Withdraw a drop of the reaction mixture and analyze via ATR-FTIR.

    • Pass Criteria: A sharp, intense peak at ~2260 cm⁻¹ (isocyanate -N=C=O stretch) must be present. The broad -OH stretch of the starting acid (~3000-2500 cm⁻¹) must be absent.

  • Trapping: Once validated, add anhydrous tert-butanol (5.0 equiv) and reflux for an additional 6 hours.

  • Validation Checkpoint 3 (In-line FTIR): Re-analyze the mixture via FTIR.

    • Pass Criteria: The isocyanate peak at 2260 cm⁻¹ must completely disappear, replaced by a carbamate carbonyl stretch at ~1700 cm⁻¹.

  • Deprotection: Isolate the Boc-amine, then treat with 4M HCl in dioxane to yield the final (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride salt.

PART 5: References

  • Title: Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands | Organometallics Source: acs.org URL:[Link]

  • Title: Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by Chiral and Achiral Ruthenium 2,6-Bis(imino)pyridyl Complexes | Organometallics Source: acs.org URL:[Link]

  • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source: nih.gov URL:[Link]

  • Title: Iron-catalyzed transformations of diazo compounds Source: oup.com URL:[Link]

  • Title: Advances in the Synthesis of Cyclopropylamines | Chemical Reviews Source: acs.org URL:[Link]

  • Title: Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes Source: iastate.edu URL:[Link]

Sources

Optimization

Optimizing reaction conditions for the cyclopropanation of styrene derivatives

Welcome to the Technical Support Center for Transition-Metal-Catalyzed Cyclopropanation. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Transition-Metal-Catalyzed Cyclopropanation. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the cyclopropanation of styrene derivatives.

Transition-metal-catalyzed carbene transfer is a powerful tool for constructing strained cyclopropane rings, but it is highly sensitive to reaction parameters. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to ensure your workflows are robust, scalable, and highly selective.

Workflow Optimization Logic

CyclopropanationOptimization A Styrene + Diazo Compound B Catalyst Selection (e.g., Rh₂(OAc)₄) A->B C Reaction Setup (Non-coordinating Solvent) B->C D Syringe Pump Addition (Control Local Conc.) C->D E Reaction Monitoring D->E F High Yield & Selectivity E->F Clean Conversion G Dimerization / Low Yield E->G Fumarate/Maleate H Decrease Temp & Slower Addition G->H Troubleshoot H->D Optimize

Logical workflow for optimizing transition-metal-catalyzed cyclopropanation.

Standard Operating Procedure (SOP): Rh(II)-Catalyzed Cyclopropanation

Self-Validating System: This protocol incorporates built-in quality control checks to ensure reproducibility and prevent catalyst poisoning.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Ar) three times.

    • Causality: Ambient moisture acts as a Lewis base, competing for the axial coordination sites of the dirhodium catalyst and drastically reducing the formation of the active metal-carbene species.

  • Reagent Loading: Add the styrene derivative (1.0 mmol) and the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) to the flask. Dissolve in 5 mL of anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or dichloromethane)[1].

  • Controlled Addition (Critical Step): Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in 5 mL of the reaction solvent. Using a syringe pump, add the EDA solution dropwise over 4 to 8 hours at the optimized temperature[1].

  • Reaction Monitoring: Post-addition, stir for an additional 1-2 hours. Validate complete consumption of styrene via GC-MS or TLC. Self-Validation: If unreacted styrene remains but EDA is consumed, dimerization has occurred; verify your addition rate.

  • Quenching & Purification: Concentrate the crude mixture under reduced pressure. Purify the product via flash column chromatography to isolate the cyclopropane derivative[1].

Troubleshooting & FAQs

Q1: My reaction suffers from low yield, and I am observing significant amounts of diethyl maleate and fumarate. How do I fix this? A1:

  • Causality: You are observing the dimerization of the diazo compound. Once the highly reactive metal-carbene intermediate forms, it can react via two competing pathways: productive carbene transfer to the styrene double bond, or non-productive bimolecular coupling with unreacted diazo compound to form maleate/fumarate byproducts[1].

  • Solution: You must artificially lower the steady-state concentration of the diazo compound in the reaction mixture. Never add the diazo reagent in a single portion. Instead, utilize a syringe pump to ensure a slow, controlled addition over 4-8 hours[1]. Additionally, maintaining a slight stoichiometric excess of styrene relative to the diazo compound (e.g., a 2:1 ratio) can thermodynamically favor the desired cyclopropanation pathway over dimerization[2].

Q2: The diastereoselectivity (trans:cis ratio) of my cyclopropane product is poor. What parameters should I adjust? A2:

  • Causality: Diastereoselectivity is governed by steric interactions during the approach of the alkene to the metal-carbene complex. A poor trans:cis ratio indicates insufficient steric differentiation between the two competing transition states.

  • Solution:

    • Increase Steric Bulk: Switch your carbene precursor from ethyl diazoacetate (EDA) to a bulkier derivative, such as tert-butyl diazoacetate (t-BDA) or (-)-menthyl diazoacetate. The increased steric bulk forces the phenyl ring of the styrene to adopt an anti-orientation relative to the ester group to minimize steric clash, heavily favoring the trans isomer[3].

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or lower) reduces the available thermal energy, thereby favoring the lower-energy transition state that leads to the trans product[1].

Q3: I am attempting an asymmetric synthesis, but my enantiomeric excess (ee) is unacceptably low. How can I optimize enantioselectivity? A3:

  • Causality: High enantioselectivity requires a rigid, well-defined chiral environment around the active metal center. If the chiral pocket is too loose, or if the catalyst structure does not properly match the substrate, the alkene can approach from multiple trajectories, eroding the ee.

  • Solution:

    • Substrate-Catalyst Matching: For the cyclopropanation of styrene with aryldiazoacetates, Rh₂(R-DOSP)₄ is generally the optimal catalyst, providing high levels of enantioinduction. If you are using ortho-substituted aryldiazoacetates, switch to Rh₂(S-PTAD)₄, which creates a more restrictive chiral wall[4].

    • Solvent Polarity: Ensure you are using strictly non-polar, non-coordinating solvents (like hexanes or toluene). Polar solvents can competitively bind to the metal center or disrupt the conformation of the chiral ligands, leading to a collapse in enantioselectivity[1].

    • Biocatalytic Alternatives: If transition-metal catalysts fail to provide the desired ee, consider engineered myoglobin-based catalysts (e.g., Mb(H64V,V68A)). These biocatalysts have been shown to catalyze the cyclopropanation of styrene with EDA with up to 99% ee by leveraging a highly evolved, restrictive protein binding pocket[2].

Q4: My dirhodium catalyst seems to deactivate quickly, requiring high catalyst loadings to achieve full conversion. What causes this? A4:

  • Causality: Dirhodium(II) tetracarboxylates feature a paddlewheel structure with two axial coordination sites where catalytic activation takes place. Lewis basic impurities (such as water, amines, or coordinating solvents like acetonitrile) will strongly bind to these axial sites, poisoning the catalyst and preventing the diazo compound from forming the active carbene[5].

  • Solution: Rigorously dry all solvents and reagents. If catalyst stability remains an issue, consider using heterogeneous dirhodium catalysts immobilized via axial binding or bridging ligands. These supported systems often exhibit enhanced stability and can be recycled over multiple consecutive reaction cycles without significant degradation or rhodium leaching[5].

Quantitative Data Summary

The following table benchmarks the expected yield and selectivity outcomes based on the choice of catalyst and reaction conditions.

Catalyst SystemDiazo SourceSolventTemp (°C)Yield (%)trans:cis RatioEnantiomeric Excess (ee %)
Rh₂(OAc)₄ Ethyl Diazoacetate (EDA)CH₂Cl₂259575:25N/A
Fe(D4-TpAP) Ethyl Diazoacetate (EDA)Toluene259921:145 (trans)
Rh₂(R-DOSP)₄ Methyl AryldiazoacetateHexane-5085>95:598
Mb(H64V,V68A) Ethyl Diazoacetate (EDA)KPi Buffer2592>99:199

References

  • Recent Advances in Heterogeneous Dirhodium Catalysts: Strategic Design and Sustainable Organic Transformations. ACS Publications.[Link]

  • Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Iowa State University.[Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. NIH.[Link]

  • Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. NIH.[Link]

Sources

Troubleshooting

Strategies to improve the diastereoselectivity of 2-phenylcyclopropan-1-amine synthesis

Welcome to the technical support center for the synthesis of 2-phenylcyclopropan-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are look...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-phenylcyclopropan-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the diastereoselectivity of their cyclopropanation reactions. Whether you are troubleshooting an existing protocol or developing a new synthetic route, this resource provides field-proven insights, detailed protocols, and data-driven strategies to help you achieve your desired stereochemical outcome.

The 2-phenylcyclopropan-1-amine scaffold, particularly its trans isomer known as tranylcypromine, is a critical pharmacophore found in numerous clinically important molecules, including monoamine oxidase (MAO) inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors.[1][2][3] Controlling the relative stereochemistry of the phenyl and amino groups on the cyclopropane ring is therefore of paramount importance.

This guide is divided into two main sections: a Troubleshooting Guide formatted in a direct question-and-answer style to address common experimental issues, and a Frequently Asked Questions (FAQs) section that covers fundamental principles and strategic considerations.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of 2-phenylcyclopropan-1-amine, focusing on improving the diastereomeric ratio (d.r.).

Issue #1: Poor trans:cis Selectivity in Metal-Catalyzed Cyclopropanation

Question: My rhodium-catalyzed reaction of styrene with ethyl diazoacetate (EDA) is producing a nearly 1:1 mixture of trans and cis cyclopropyl esters. How can I significantly improve the yield of the trans isomer?

Answer: Achieving high trans selectivity in metal-catalyzed cyclopropanations is a multifactorial challenge. The primary levers you can pull are the catalyst system, reaction temperature, and solvent.

  • Catalyst and Ligand Selection: This is the most critical factor. While standard dirhodium(II) tetraacetate (Rh₂(OAc)₄) is common, its selectivity can be modest.[4]

    • Bulky Ligands: For rhodium-catalyzed reactions, switching to catalysts with bulkier carboxylate or other ligands often favors the formation of the trans cyclopropane by creating greater steric hindrance in the transition state that leads to the cis product.[4]

    • Alternative Metals: Copper (Cu) and Iron (Fe) catalysts are well-known for favoring trans products.[4] Chiral iron(II) porphyrin complexes, for example, have been shown to be highly efficient, affording trans:cis ratios as high as 21:1 with excellent yields.[5][6] In some cases, ratios up to 99:1 have been achieved with modified iron porphyrins.[7]

  • Reaction Temperature: Lowering the reaction temperature is a universally effective strategy for enhancing selectivity in reactions where two diastereomeric transition states are in competition.[4]

    • Mechanism: A lower temperature increases the energy difference's impact (ΔΔG‡) between the two competing transition states. The reaction will more readily proceed through the lower-energy transition state, which typically leads to the more thermodynamically stable trans isomer.

    • Practical Tip: Try running your reaction at 0 °C or even -20 °C instead of room temperature. You may need to extend the reaction time to achieve full conversion.

  • Solvent Effects: The choice of solvent can influence the geometry and stability of the catalytic intermediates and transition states.[4][8]

    • Screening: Experiment with a range of non-coordinating solvents. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common starting points.[4] In some systems, highly acidic and non-nucleophilic solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically improve both yield and diastereoselectivity.[8]

    • Avoid Coordinating Solvents: Solvents like THF can sometimes coordinate to the metal center, altering the catalyst's steric and electronic properties and potentially reducing selectivity.[5]

  • Carbene Precursor: The steric bulk of the diazo compound can also influence the diastereomeric ratio.[4]

    • Example: Using a bulkier diazoacetate, such as tert-butyl diazoacetate (t-BDA), instead of ethyl diazoacetate (EDA), can increase the steric demand and further favor the trans product.[5]

Troubleshooting Workflow: Improving trans Selectivity

G start Start: Poor trans:cis Ratio cat Modify Catalyst System (e.g., Rh₂(OOCPh₃)₄, Fe(TPP)Cl) start->cat Most impactful temp Lower Reaction Temperature (e.g., RT to 0 °C or -20 °C) cat->temp solvent Screen Solvents (e.g., DCM, DCE, HFIP) temp->solvent carbene Use Bulkier Carbene Precursor (e.g., t-Butyl Diazoacetate) solvent->carbene end Result: Improved trans Selectivity carbene->end

Caption: Decision tree for troubleshooting poor trans-selectivity.

Issue #2: Requirement for the cis-2-Phenylcyclopropan-1-amine Isomer

Question: My project requires the cis isomer, but my current method overwhelmingly produces the trans product. What strategies can I use to selectively synthesize cis-2-phenylcyclopropan-1-amine?

Answer: Selectively forming the sterically more hindered cis isomer requires overcoming the thermodynamic preference for the trans product. This is typically achieved through catalyst control or substrate control.

  • Catalyst Control:

    • Ruthenium Catalysts: Certain ruthenium-based catalysts are known to favor the formation of cis cyclopropanes.[4] For instance, specific 2,6-bis(imino)pyridyl ruthenium(II) complexes have shown good activity and selectivity for the cis isomer in the cyclopropanation of styrene.[9]

    • Biocatalysis: This is a powerful modern approach. Engineered enzymes, such as myoglobin or cytochrome P450 variants, can be designed to provide exquisite control over stereoselectivity.[10] Different enzyme variants can be used to produce either the trans or cis isomers with very high diastereomeric and enantiomeric excess.[11][12]

  • Substrate Control (Directed Cyclopropanation): If you can start from a precursor other than styrene, using a directing group is one of the most reliable methods for achieving high cis (or syn) selectivity.

    • Simmons-Smith Reaction: The cyclopropanation of allylic alcohols using zinc carbenoids (Simmons-Smith reaction) is a classic example.[13] The hydroxyl group coordinates to the zinc reagent, delivering the methylene group to the same face of the double bond, resulting in high syn selectivity.[14][15] You would need to start with cinnamyl alcohol and then convert the resulting hydroxymethyl group to an amine.

  • Alternative Synthetic Routes:

    • Michael-Initiated Ring Closure (MIRC): MIRC reactions offer an alternative pathway to cyclopropanes where the stereochemistry can be controlled by the reaction conditions and catalysts used, including organocatalysts.[16]

    • Reductive Radical Decarboxylation: Specialized methods, such as the Barton reductive radical decarboxylation, have been used to construct cis-cyclopropane structures with high stereocontrol.[17]

Catalyst Selection Guide for Diastereoselectivity

G cluster_0 Primary Catalyst Choice cat_pref Catalyst Family Typical Diastereomeric Preference rh_cu Rhodium (Rh) Copper (Cu) trans-selective fe Iron (Fe) Highly trans-selective ru Ruthenium (Ru) Can be cis-selective enzyme Engineered Enzymes Tunable (cis or trans)

Caption: Quick guide to catalyst families and their typical selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that govern diastereoselectivity in the cyclopropanation of styrene derivatives?

A1: The diastereoselectivity is primarily governed by the interplay of steric and electronic effects in the transition state of the carbene addition to the alkene. The key factors are:

  • Catalyst Coordination Sphere: The size, shape, and electronics of the ligands attached to the metal catalyst create a specific chiral or achiral environment that directs the approach of the alkene to the metal-carbene intermediate.[4] Bulky ligands generally favor the trans isomer to minimize steric repulsion.[4]

  • Reaction Temperature: As discussed in the troubleshooting section, lower temperatures amplify the energetic difference between the diastereomeric transition states, enhancing selectivity for the lower-energy pathway.[4]

  • Substrate Structure: Steric hindrance on the alkene substrate can influence the trajectory of the incoming carbene. For 2-phenylcyclopropan-1-amine synthesis starting from styrene, this is less of a variable, but for substituted styrenes, it can be significant.

  • Solvent: The solvent can influence catalyst aggregation, stability, and the conformation of the transition state assembly, thereby affecting the diastereomeric ratio.[8]

Q2: My downstream application requires a specific enantiomer of trans-2-phenylcyclopropan-1-amine. How does diastereoselectivity relate to enantioselectivity?

A2: Diastereoselectivity (cis vs. trans) and enantioselectivity (R vs. S at each stereocenter) are distinct but related concepts. You must first control the diastereoselectivity to get the desired relative configuration (trans in this case) and then control the enantioselectivity to get the desired absolute configuration (e.g., (1R,2S) or (1S,2R)).

  • Chiral Catalysts: To achieve enantioselectivity, a chiral catalyst is required. Many catalyst systems, such as those based on rhodium, copper, or iron, can be made chiral by using chiral ligands (e.g., bis(oxazolines) 'BOX', or chiral porphyrins).[5][18] These catalysts can provide both high diastereoselectivity and high enantioselectivity simultaneously.

  • Biocatalysis: Engineered enzymes are inherently chiral and can produce cyclopropanes with near-perfect diastereo- and enantioselectivity (>99% d.e., >99% e.e.).[11][12]

  • Chiral Resolution: An older but still viable industrial method involves synthesizing the racemic trans mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral acid.

Q3: Are there any safety considerations when working with diazo compounds like EDA?

A3: Yes, absolutely. Diazo compounds, particularly low molecular weight ones like ethyl diazoacetate, are energetic and potentially explosive. They can be detonated by shock, heat, or strong acids.

  • Slow Addition: Always add the diazo compound slowly to the reaction mixture using a syringe pump.[4] This keeps the instantaneous concentration low, minimizing the risk of detonation and preventing side reactions like dimerization.

  • Avoid Strong Acids: Do not allow diazo compounds to come into contact with strong acids.

  • Temperature Control: Avoid excessive heating. While some cyclopropanations are run at elevated temperatures, this should be done with extreme caution and behind a blast shield.[19]

  • Distillation: Never distill diazo compounds to dryness.

Part 3: Protocols and Data

Experimental Protocol: High trans-Selectivity Synthesis of Ethyl 2-Phenylcyclopropane-1-carboxylate

This protocol is a representative method for achieving high trans-diastereoselectivity using a common rhodium catalyst.

Materials:

  • Styrene (purified, inhibitor removed)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA), typically as a solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add styrene (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Catalyst Addition: Add the dirhodium(II) tetraacetate catalyst (0.5–1 mol%). Stir the solution at room temperature for 10 minutes.

  • EDA Preparation: In a separate, dry flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4–8 hours. A slow addition rate is crucial for both safety and selectivity.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours after the addition of EDA is finished.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and remove any residual starting material or byproducts. The trans isomer is typically the less polar of the two.

Data Presentation: Effect of Catalyst on Diastereoselectivity

The table below summarizes representative results from the literature for the cyclopropanation of styrene, highlighting the profound impact of the catalyst choice on the trans:cis ratio.

Catalyst SystemCarbene PrecursorSolventtrans:cis RatioReference(s)
Rh₂(OAc)₄EDADCM~3:1 - 5:1[4]
Cu(acac)₂EDADCM~3:1[4]
Fe(D₄-TpAP)EDAToluene21:1[5]
Chiral Fe PorphyrinEDANot Specifiedup to 99:1[7]
RuCl₂{2,6-py(N(c-C₆H₁₁)₂)₂}EDACH₂Cl₂1:1.6 (cis favored)[9]
Mb(H64V,V68A)EDABuffer/E. coli>99:1 (trans)[11]

Data compiled from representative literature values. EDA = Ethyl Diazoacetate; TPP = Tetraphenylporphyrin derivative; Mb = Myoglobin.

References
  • Benchchem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. Benchchem.
  • Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 21(21), 4490–4495. [Link]

  • Che, C. M., & Yu, W. Y. (2014). Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex. Chemical Communications, 50(15), 1811-1813. [Link]

  • Albertin, G., et al. (2000). Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by Chiral and Achiral Ruthenium 2,6-Bis(imino)pyridyl Complexes. Organometallics, 19(9), 1735–1742. [Link]

  • Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics. [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. [Link]

  • Wang, Z., et al. (2023). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. Journal of the American Chemical Society. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Arnold, F. H., et al. (2022). Computational design of generalist cyclopropanases with stereodivergent selectivity. UT Dallas Research Labs. [Link]

  • Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]

  • Google Patents. (n.d.).
  • Miele, M., et al. (2014). Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. ACS Medicinal Chemistry Letters, 6(2), 173-177. [Link]

  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]

  • Arnold, F. H., et al. (2022). Computational design of generalist cyclopropanases with stereodivergent selectivity. PDF. [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Spencer, J., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. ChemMedChem, 16(8), 1316-1324. [Link]

  • Ishibashi, H., et al. (2003). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Bioorganic & Medicinal Chemistry, 11(23), 4971-4979. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Resolution of (1R)-2-Phenylcyclopropan-1-amine

Welcome to the Technical Support Center for the resolution of (1R)-2-phenylcyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the resolution of (1R)-2-phenylcyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the diastereomeric salt resolution of this key chiral amine. Our goal is to provide in-depth, scientifically-grounded solutions to help you optimize your yields and achieve high enantiomeric purity.

Understanding the Core Challenge: Diastereomeric Salt Crystallization

The classical resolution of racemic 2-phenylcyclopropan-1-amine hinges on its reaction with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2] These diastereomers, unlike the original enantiomers, possess different physical properties, most critically, different solubilities in a given solvent system.[1][2][3][4] This solubility difference is the driving force for separation via fractional crystallization.[2] The less soluble diastereomeric salt will preferentially crystallize out of solution, allowing for its isolation and the subsequent liberation of the desired (1R)-2-phenylcyclopropan-1-amine enantiomer.

However, achieving a high yield of the desired enantiomerically pure amine is often a multifaceted challenge. This guide will address the most common issues in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What are the likely causes and how can I induce crystallization?

This is a common issue that often points to problems with supersaturation or nucleation.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your diastereomeric salt in the chosen solvent may be below the saturation point.

    • Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts. Be cautious not to oversaturate, which can lead to "oiling out."

    • Solution 2: Add an Anti-Solvent. An anti-solvent is a solvent in which the diastereomeric salts are poorly soluble.[5] Gradual addition of an anti-solvent to your solution can effectively decrease the solubility of the salts and induce precipitation.[5][6]

  • Lack of Nucleation Sites: Crystallization requires a starting point, or nucleus, for the crystal lattice to grow.

    • Solution 1: Induce Nucleation. Try scratching the inside of the flask with a glass rod below the surface of the solution.[5][7] The microscopic scratches on the glass can serve as nucleation sites.

    • Solution 2: Seeding. If you have a small amount of the desired pure diastereomeric salt from a previous successful experiment, add a single, tiny crystal to the solution. This "seed" will act as a template for crystal growth.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from crystallizing.

    • Solution: Systematic Solvent Screening. A thorough screening of solvents with varying polarities is the most effective way to find a system that provides a significant solubility difference between the two diastereomeric salts.[5][7]

Q2: My reaction mixture has "oiled out," forming a viscous liquid instead of solid crystals. What's happening and how can I fix it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This is often due to high solute concentration, a crystallization temperature that is above the melting point of the salt, or a solvent system that is too polar.[7][8]

Troubleshooting "Oiling Out":

  • Dilute the Solution: Add more of the primary solvent to decrease the concentration of the diastereomeric salt.[7] This can sometimes be enough to favor crystallization over oiling out.

  • Lower the Temperature: A gradual decrease in temperature may bring the system below the melting point of the salt, promoting solidification.

  • Alter the Solvent System: Consider adding a less polar co-solvent to the mixture. This can change the solvation properties and encourage the formation of a crystalline lattice.[7][8]

  • Re-dissolve and Re-precipitate: If oiling out persists, gently heat the mixture to re-dissolve the oil. Then, allow it to cool very slowly, with vigorous stirring, to encourage the formation of crystals.

Q3: My yield of the desired diastereomeric salt is very low, even though I'm getting some crystals. How can I improve the recovery?

Low yield is a frequent challenge and can stem from several factors related to the solubility of the desired salt and the crystallization conditions.

Strategies to Increase Yield:

  • Optimize the Solvent System: The goal is to find a solvent where the desired diastereomeric salt has low solubility, while the undesired diastereomer remains in solution. A systematic solvent screening is crucial.[5][7]

  • Control the Cooling Profile: A slow, controlled cooling rate is essential.[7][8] Rapid cooling can trap the desired product in the solution and also lead to the co-precipitation of the undesired diastereomer. The optimal temperature range for cooling crystallization is often between 70°C and 25°C.[6][9]

  • Adjust the Final Crystallization Temperature: The final temperature of your crystallization might be too high, leaving a significant amount of your desired product dissolved in the mother liquor.[7] Experiment with lower final temperatures, but be mindful of potential co-precipitation.

  • Employ an Anti-Solvent: As mentioned previously, the addition of an anti-solvent can significantly decrease the solubility of the desired salt, leading to a higher recovery.[5][6]

  • Molar Ratio of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the yield.[3] While a 0.5 equivalent of a diacid resolving agent is common, exploring ratios up to 1.5 may be beneficial.[3]

Data Presentation: Example of a Solvent Screening for Yield Optimization

Resolving AgentSolvent System (v/v)Final Temp (°C)Yield of (1R)-amine salt (%)Diastereomeric Excess (d.e. %)
(S)-Mandelic AcidMethanol03585
(S)-Mandelic AcidEthanol04288
(S)-Mandelic AcidIsopropanol04592
(S)-Mandelic AcidEthyl Acetate02575
L-Tartaric AcidMethanol/Water (9:1)44895
L-Tartaric AcidEthanol/Water (9:1)45596

This table is for illustrative purposes. Optimal conditions must be determined experimentally.

Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?

Low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with your target salt.[7] This is a common problem when the solubilities of the two diastereomers are too similar in the chosen solvent.

Methods to Enhance Diastereomeric Excess:

  • Recrystallization: This is the most common and effective method for improving the purity of the diastereomeric salt.[8] Dissolving the initial crystalline product in a minimal amount of hot solvent and allowing it to cool slowly will enrich the less soluble, desired diastereomer in the resulting crystals.[10] It may be necessary to perform multiple recrystallizations.

  • Optimize the Solvent System: As with yield, the choice of solvent is critical for selectivity.[7] A different solvent or a mixed solvent system may provide a larger difference in solubility between the two diastereomers.

  • Slow Down the Cooling Rate: A slower cooling rate provides more time for the system to reach equilibrium, favoring the crystallization of the less soluble diastereomer and leaving the more soluble one in solution.[8]

  • Consider Chirality Switching: In some cases, changing the solvent can reverse the relative solubilities of the diastereomeric salts, a phenomenon known as "chirality switching."[5][11][12] This could potentially be exploited to isolate the desired enantiomer.

Experimental Protocol: Recrystallization to Improve Diastereomeric Excess

  • Dissolution: Transfer the diastereomeric salt with low d.e. to a clean flask. Add a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote very slow cooling, you can insulate the flask.

  • Further Cooling: Once at room temperature, you may place the flask in an ice bath to maximize the recovery of the purified crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

  • Analysis: Determine the diastereomeric excess of the recrystallized material using an appropriate analytical technique, such as chiral HPLC.[8][13]

Q5: Could impurities in my starting racemic 2-phenylcyclopropan-1-amine be affecting my resolution?

Absolutely. Impurities can significantly interfere with the crystallization process.

Common Impurities and Their Impact:

  • Starting Materials from Synthesis: Residual starting materials or by-products from the synthesis of the racemic amine can act as crystal growth inhibitors or, in some cases, co-crystallize with your diastereomeric salts.

  • Side-Reaction Products: The synthesis of 2-phenylcyclopropan-1-amine can sometimes yield side products that may be difficult to separate from the desired amine.[14][15]

  • Degradation Products: The amine may be susceptible to degradation over time, especially if not stored properly.

Troubleshooting Impurity-Related Issues:

  • Purify the Starting Material: Ensure your racemic 2-phenylcyclopropan-1-amine is of high purity before attempting the resolution. Techniques like distillation or column chromatography may be necessary.

  • Characterize the Impurities: If possible, identify the major impurities. Understanding their structure and properties can help in devising a strategy to remove them or to choose a resolution solvent in which they are highly soluble.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is key. The following diagram outlines a decision-making process for addressing low yield and purity.

TroubleshootingWorkflow Start Low Yield or Purity Issue CheckCrystals Crystals Formed? Start->CheckCrystals NoCrystals No Crystals CheckCrystals->NoCrystals No LowYield Low Yield CheckCrystals->LowYield Yes, but low yield LowPurity Low Purity (d.e.) CheckCrystals->LowPurity Yes, but low purity InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation OptimizeCooling Optimize Cooling Rate & Final Temperature LowYield->OptimizeCooling Recrystallize Recrystallize Product LowPurity->Recrystallize CheckSupersaturation Adjust Supersaturation (Concentrate/Anti-solvent) InduceNucleation->CheckSupersaturation Success Successful Resolution InduceNucleation->Success Success SolventScreen Systematic Solvent Screen CheckSupersaturation->SolventScreen CheckSupersaturation->Success Success CheckPurity Analyze Purity of Starting Material SolventScreen->CheckPurity SolventScreen->Success Success OptimizeCooling->SolventScreen OptimizeCooling->Success Success Recrystallize->SolventScreen Recrystallize->OptimizeCooling Recrystallize->Success Success CheckPurity->Success Success

Sources

Troubleshooting

Technical Support Center: (1R)-2-Phenylcyclopropan-1-amine (Tranylcypromine)

Welcome to the technical support center for (1R)-2-phenylcyclopropan-1-amine, a compound also widely known as tranylcypromine. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1R)-2-phenylcyclopropan-1-amine, a compound also widely known as tranylcypromine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for common issues encountered during laboratory experiments. Our goal is to ensure the scientific integrity of your work by providing accurate, evidence-based guidance.

Introduction to (1R)-2-Phenylcyclopropan-1-amine

(1R)-2-Phenylcyclopropan-1-amine is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor.[1][2] Structurally, it is a cyclopropylamine derivative of amphetamine.[1] Due to the strained cyclopropane ring and the primary amine, the molecule is susceptible to degradation under certain conditions, which can impact experimental outcomes. This guide will delve into the stability of tranylcypromine in various solvents and pH conditions, providing practical solutions to common challenges. The information presented here is based on peer-reviewed literature and established scientific principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and properties of (1R)-2-phenylcyclopropan-1-amine.

1. What is the pKa of (1R)-2-phenylcyclopropan-1-amine?

The pKa of the primary amine group of tranylcypromine is approximately 8.2. This is a critical parameter as it dictates the ionization state of the molecule at different pH values. At a physiological pH of 7.4, a significant portion of the compound will be in its protonated, charged form. This has implications for its solubility, membrane permeability, and interaction with other molecules.

2. What are the recommended storage conditions for solid tranylcypromine and its solutions?

  • Solid Form (Sulfate or Hydrochloride Salt): Tranylcypromine salts are generally stable as solids.[3] They should be stored at room temperature (15-30°C), protected from light and moisture.[4] It is also recommended to store the compound in a desiccated environment as it can be hygroscopic.

  • Stock Solutions: For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO and store them in aliquots at -20°C or -80°C. Under these conditions, stock solutions can be stable for up to 3 months. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[5]

3. In which solvents is (1R)-2-phenylcyclopropan-1-amine soluble?

The solubility depends on the salt form (sulfate or hydrochloride) and the solvent.

Salt FormSolventSolubilityReference
Sulfate WaterSoluble[3][6]
EthanolVery slightly soluble[4][6]
ChloroformPractically insoluble[6]
Hydrochloride DMSO~50 mg/mL
Ethanol~5 mg/mL[5]
DMF~3 mg/mL[5]
PBS (pH 7.2)~2 mg/mL[5]

4. What are the primary degradation pathways for tranylcypromine?

Forced degradation studies have shown that tranylcypromine is susceptible to degradation under acidic, basic, and oxidative conditions.[7] The primary degradation pathway involves the opening of the strained cyclopropane ring.[7] It is relatively stable under photolytic (UV light) conditions.[7] In vivo, it is metabolized to 4-hydroxytranylcypromine and N-acetyltranylcypromine.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with (1R)-2-phenylcyclopropan-1-amine.

Problem 1: My tranylcypromine solution has turned yellow. Is it still usable?

Cause: The yellowing of your tranylcypromine solution is likely an indication of oxidative degradation. The primary amine group in tranylcypromine can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Solution:

  • Assess the Extent of Discoloration: A faint yellow tinge may indicate minimal degradation, but a significant color change suggests substantial decomposition.

  • Purity Check: If possible, analyze the discolored solution by HPLC to quantify the amount of remaining active compound and identify any degradation products.

  • Recommendation: It is strongly recommended to discard the discolored solution and prepare a fresh one. Using a degraded solution can lead to inaccurate and unreliable experimental results.

Prevention:

  • Prepare fresh solutions before each experiment.

  • If you must store solutions, use an inert gas (e.g., argon or nitrogen) to blanket the headspace of the vial to minimize exposure to oxygen.

  • Store solutions in amber vials to protect them from light.

  • Store stock solutions at -20°C or -80°C.

Problem 2: I am observing unexpected peaks in my HPLC analysis of tranylcypromine.

Cause: Unexpected peaks in your chromatogram can arise from several sources, including degradation of the analyte, impurities in the starting material, or contamination from your experimental setup.

Workflow for Identifying the Source of Unexpected Peaks:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • Run a Blank: Inject your mobile phase or the solvent used to dissolve your sample. If the peak is present, it is a "ghost peak" originating from system contamination, contaminated solvent, or carryover from a previous injection.

  • Analyze a Fresh Standard: If the peak is not in the blank, prepare a fresh solution of tranylcypromine from your solid starting material and inject it immediately. If the unexpected peak is present, it is likely an impurity in your starting material.

  • Suspect Degradation: If the peak is absent in the fresh standard but appears in your experimental samples, it is most likely a degradation product. Review your sample preparation and storage procedures. The stability data below can help you identify potential causes.

Problem 3: My tranylcypromine is precipitating out of my aqueous solution.

Cause: Precipitation of tranylcypromine from aqueous solutions can be due to several factors, primarily related to its pH-dependent solubility and the common ion effect. As a weak base with a pKa of ~8.2, its solubility in water is significantly higher at acidic pH where it is protonated and charged. As the pH approaches and exceeds the pKa, the proportion of the less soluble free base form increases, which can lead to precipitation.

Solutions:

  • Adjust the pH: Lowering the pH of your solution with a small amount of a suitable acid (e.g., HCl) will increase the proportion of the protonated, more soluble form of tranylcypromine. A pH of 2-3 units below the pKa is generally recommended for optimal solubility.

  • Use a Co-solvent: If adjusting the pH is not compatible with your experimental design, consider using a co-solvent. Small amounts of organic solvents like ethanol or DMSO can increase the solubility of the free base form. However, be mindful of the potential effects of the co-solvent on your experiment.

  • Check for Common Ion Effect: If you are using a buffer containing an ion that is also the counter-ion of your tranylcypromine salt (e.g., using a sulfate buffer with tranylcypromine sulfate), this can decrease its solubility. If possible, switch to a buffer with a different counter-ion.

Stability Data

The stability of (1R)-2-phenylcyclopropan-1-amine is highly dependent on the pH of the solution and the presence of oxidizing agents. The following table summarizes the degradation of tranylcypromine sulfate under various stress conditions.

Stress ConditionTimeTemperatureDegradation (%)Reference
Acidic Hydrolysis (1N HCl) 1 hourReflux~25%[7]
Alkaline Hydrolysis (1N NaOH) 1 hourReflux~25%[7]
Oxidative (30% H₂O₂) 1 hourReflux~40%[7]
Photolytic (UV Radiation) 1 hourAmbientMinimal[7]

Key Takeaways from Stability Studies:

  • pH Sensitivity: Tranylcypromine is susceptible to degradation in both acidic and basic conditions, likely through the opening of the cyclopropane ring.[7] For maximum stability in aqueous solutions, it is advisable to work at a neutral or slightly acidic pH and to use freshly prepared solutions.

  • Oxidative Instability: The compound is particularly sensitive to oxidation.[7] Avoid prolonged exposure to air and consider using de-gassed solvents for sensitive applications.

  • Photostability: Tranylcypromine is relatively stable to UV light, so special light-protective measures during short-term handling may not be necessary, although storage in amber vials is always a good practice.[7]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of Tranylcypromine

This protocol describes the preparation of a 10 mM aqueous stock solution of tranylcypromine sulfate.

Materials:

  • Tranylcypromine sulfate (MW: 364.46 g/mol )

  • Deionized water

  • 0.1 N HCl (optional, for pH adjustment)

  • Volumetric flasks

  • Calibrated pH meter

Procedure:

  • Weigh out 3.64 mg of tranylcypromine sulfate.

  • Transfer the solid to a 1 mL volumetric flask.

  • Add approximately 0.8 mL of deionized water.

  • Gently swirl the flask to dissolve the solid. If solubility is an issue, add 0.1 N HCl dropwise until the solid dissolves completely.

  • Once dissolved, bring the final volume to 1 mL with deionized water.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Use the solution immediately. Do not store for extended periods at room temperature.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to assess the stability of tranylcypromine and validate a stability-indicating analytical method.

Sources

Optimization

Technical Support Center: Storage and Handling of (1R)-2-phenylcyclopropan-1-amine

This guide is intended for researchers, scientists, and drug development professionals working with (1R)-2-phenylcyclopropan-1-amine, the dextrorotatory enantiomer of tranylcypromine. The stereochemical integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals working with (1R)-2-phenylcyclopropan-1-amine, the dextrorotatory enantiomer of tranylcypromine. The stereochemical integrity of this chiral amine is paramount, as the biological activity of enantiomers can differ significantly.[][2] Loss of enantiomeric purity through racemization can compromise research outcomes, lead to failed batches, and create regulatory hurdles.[3] This document provides in-depth technical guidance on the causes of racemization and robust strategies for its prevention during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (1R)-2-phenylcyclopropan-1-amine?

A1: Racemization is the process by which an enantiomerically pure compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[4] This results in a total loss of optical activity. For pharmaceutical applications, this is a critical failure. The human body is a chiral environment, and as such, the two enantiomers of a chiral drug can exhibit vastly different pharmacology and toxicology.[2][3] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[] Therefore, maintaining the enantiomeric excess (% e.e.) of (1R)-2-phenylcyclopropan-1-amine is essential for ensuring product quality, safety, and efficacy in drug development.[5]

Q2: What is the primary chemical mechanism that causes racemization in this specific molecule?

A2: The racemization of (1R)-2-phenylcyclopropan-1-amine is primarily driven by the deprotonation of the hydrogen atom attached to the chiral carbon (C1). This carbon is activated by the adjacent phenyl ring. In the presence of a base, this proton can be abstracted to form a planar, achiral carbanion intermediate.[6][7] The negative charge of this intermediate is stabilized by resonance with the phenyl ring. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both the (R) and (S) enantiomers and, ultimately, a racemic mixture.[4]

Q3: What are the key environmental factors that can trigger or accelerate racemization during storage?

A3: Several factors can significantly increase the rate of racemization. These include:

  • Elevated Temperature: Heat provides the necessary activation energy for the deprotonation-reprotonation process. The rate of racemization generally increases with temperature.[][8]

  • Presence of Acids or Bases: Both strong acids and bases can catalyze racemization.[6][9] Bases, in particular, directly facilitate the formation of the critical carbanion intermediate.[9]

  • Solvent Choice: Protic solvents (e.g., water, alcohols) can facilitate racemization by stabilizing charged intermediates.[9][10] Non-polar, aprotic solvents are generally preferred for storage in solution.[]

  • Atmospheric Exposure: Oxygen and carbon dioxide in the air pose a threat. Oxygen can lead to oxidative degradation, which may produce byproducts that catalyze racemization.[11][12][13] The amine itself can react with atmospheric CO₂ to form carbamates. Storing under an inert atmosphere is crucial.

Troubleshooting Guide: Investigating Loss of Enantiomeric Purity

This section addresses specific issues you may encounter and provides a logical framework for troubleshooting.

Issue 1: My latest analysis shows a significant drop in enantiomeric excess (% e.e.). What are the most likely causes during storage?

This is a critical alert that requires immediate investigation. The loss of enantiomeric purity points to a failure in storage protocol or unforeseen chemical instability.

Initial Actions:

  • Isolate the Batch: Immediately quarantine the affected batch to prevent its use in further experiments.

  • Confirm the Analysis: Re-run the enantiomeric excess analysis using a validated method (see Protocol 2) and a fresh standard, if available, to rule out analytical error.

Troubleshooting Workflow:

Use the following decision tree to diagnose the potential cause.

G start Loss of % e.e. Confirmed temp Were storage temperatures consistently maintained below 5°C? start->temp atmosphere Was the sample stored under a positive pressure of inert gas (N₂ or Ar)? temp->atmosphere Yes cause1 Root Cause: Thermal Racemization. Action: Implement rigorous temperature monitoring. Store at -20°C or below. temp->cause1 No container Was the container an amber vial with a PTFE-lined cap, and was the seal intact? atmosphere->container Yes cause2 Root Cause: Oxidative Degradation/Reaction with Air. Action: Purge headspace with inert gas before sealing. Use vials with secure seals. atmosphere->cause2 No form Was the material stored as a solid free base? container->form Yes cause3 Root Cause: Contamination or Light Exposure. Action: Use only appropriate, tightly sealed amber glass vials. Check seal integrity. container->cause3 No final Review handling procedures. Was the sample exposed to basic/acidic conditions or protic solvents during sampling? form->final No (Salt Form) cause4 Root Cause: Higher Reactivity of Free Base. Action: Convert to a stable salt (e.g., HCl, sulfate) for long-term storage. form->cause4 Yes end Investigation Complete final->end No cause5 Root Cause: Chemical Contamination. Action: Use only high-purity, aprotic solvents and clean equipment for handling. final->cause5 Yes

Caption: Troubleshooting workflow for loss of % e.e.

Issue 2: Is it better to store the compound as a free base or as a salt?

Answer: Storing the compound as a salt (e.g., hydrochloride or sulfate) is strongly recommended for long-term stability. Crystalline salts are generally more physically and chemically stable than the amorphous or oily free base. The protonated ammonium salt form is significantly less susceptible to oxidation and reaction with atmospheric CO₂. Furthermore, the basicity of the amine nitrogen is neutralized, reducing the potential for base-catalyzed racemization.

Issue 3: I need to store the amine in a solution for a short period. What solvent should I use?

Answer: If temporary storage in solution is unavoidable, use a high-purity, anhydrous, aprotic solvent such as toluene or dichloromethane (DCM). Avoid protic solvents like methanol or ethanol, as they can facilitate the proton transfer steps involved in racemization.[9][10] Ensure the solution is stored under an inert atmosphere and at low temperature (0-5 °C).

Data Summary: Recommended Storage Conditions

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Minimizes the kinetic rate of racemization and degradation.[][9]
Form Solid Salt (preferred) or Free BaseSolid Salt (e.g., HCl, Sulfate)Salts are more crystalline, less reactive, and more stable than the free base.
Atmosphere Inert Gas (Nitrogen or Argon)Inert Gas (Nitrogen or Argon)Prevents oxidative degradation, which can produce catalytic impurities.[9][11]
Container Tightly-sealed Amber Glass VialTightly-sealed Amber Glass Vial with PTFE-lined capProtects from light, moisture, and atmospheric contamination.
Solvent (if applicable) Anhydrous, Aprotic (e.g., Toluene)Not Recommended (Store as neat solid)Avoids solvent-mediated racemization pathways.[][9]

Experimental Protocols

Protocol 1: Best Practices for Long-Term Sample Storage

This protocol outlines the procedure for preparing a sample of (1R)-2-phenylcyclopropan-1-amine for secure, long-term storage.

Materials:

  • Sample of (1R)-2-phenylcyclopropan-1-amine (preferably as a solid salt)

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of dry nitrogen or argon gas

  • Schlenk line or glove box (recommended)

  • -20 °C or -80 °C freezer

Procedure:

  • Vial Preparation: Ensure the vial and cap are clean and completely dry. If possible, flame-dry the vial under vacuum and cool under a stream of inert gas.

  • Sample Transfer: Weigh the desired amount of the solid amine salt and transfer it into the prepared vial. Perform this step in a low-humidity environment or a glove box.

  • Inerting the Atmosphere: Place the open vial in a vacuum desiccator or attach it to a Schlenk line. Carefully evacuate the air and backfill with dry nitrogen or argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Securely tighten the PTFE-lined cap on the vial while under a positive pressure of the inert gas. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, batch number, enantiomeric purity (% e.e.), date, and storage conditions.

  • Storage: Place the sealed vial in a designated, temperature-monitored freezer at -20 °C or below.

Protocol 2: Quantification of Enantiomeric Excess by Chiral HPLC

This protocol provides a general framework for determining the % e.e. It should be adapted and validated for your specific instrumentation and column.[14][15]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade hexane and isopropanol (IPA)

  • Additive: Diethylamine (DEA)

  • Sample of (1R)-2-phenylcyclopropan-1-amine

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 95:5 Hexane:IPA). To improve the peak shape of the basic amine, add 0.1% diethylamine to the mobile phase.[14] Degas the mobile phase thoroughly before use.

  • Sample Preparation: Accurately weigh and dissolve the amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.[14] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]

  • Instrument Setup:

    • Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[14]

    • Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).[14]

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.[14] Record the chromatogram until both enantiomer peaks have eluted.

  • Quantification:

    • Identify and integrate the peak areas corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess using the following formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 (Where Area_R is the peak area of the desired (1R) enantiomer and Area_S is the peak area of the undesired (1S) enantiomer).[15]

Visualizing the Racemization Mechanism

Caption: Mechanism of racemization via an achiral intermediate.

References

  • BOC Sciences. (2025, August 20).
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • OSTI.gov. Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Fortuna, A., et al. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers. Request PDF.
  • Vevelstad, S. J., et al. (2025, October 30). (PDF)
  • The University of Manchester. (n.d.).
  • MDPI. (2023, July 25).
  • The Journal of Organic Chemistry. (2021, January 22).
  • ACS Publications. (n.d.). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PMC.
  • Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
  • ChemRxiv. (n.d.). Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents.
  • Buspavanich, P., et al. (2020, April 30).
  • BenchChem. (2025). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.
  • ResearchGate. (2020, June 18).
  • PubMed. (n.d.). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers.
  • ResearchGate. (n.d.). Influence of pH on α of selected chiral amino acids.
  • National Center for Biotechnology Information. (n.d.). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. PMC.
  • BenchChem. (2025).
  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Royal Society of Chemistry. (2022, April 12).
  • BenchChem. (2025). How to avoid racemization during 2-phenylpropanamide synthesis.
  • Science of Synthesis. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • ACS Publications. (2024, July 23).
  • MDPI. (2022, December 25).
  • ResearchGate. (2016, September 29). Effects of tranylcypromine enantiomers on monamine uptake and release and imipramine binding.
  • ACS Publications. (2024, May 2). pH Modulation of Super-Assembled Heteromembranes for Sustainable Chiral Sensing | ACS Nano.
  • YMC. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PMC.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • White Rose eTheses Online. (n.d.).
  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (1R)-2-Phenylcyclopropan-1-amine (Tranylcypromine) in Aqueous Buffers

Prepared by the Application Science Team Welcome to the technical support center for (1R)-2-phenylcyclopropan-1-amine, a compound widely known in the scientific community as Tranylcypromine. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Application Science Team

Welcome to the technical support center for (1R)-2-phenylcyclopropan-1-amine, a compound widely known in the scientific community as Tranylcypromine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility issues encountered when working with this molecule in aqueous buffer systems. As a basic compound, its solubility is critically dependent on pH, presenting both challenges and opportunities for formulation.

Physicochemical Profile of Tranylcypromine

A foundational understanding of Tranylcypromine's properties is crucial for troubleshooting. The molecule is a primary amine, making its solubility highly pH-dependent.

PropertyValueSource
Molecular Formula C₉H₁₁NPubChem[1]
Molecular Weight 133.19 g/mol PubChem[2]
pKa (of conjugate acid) ~8.2Predicted
logP 1.4 - 1.58PubChem[1][2]
Form Typically supplied as a salt (e.g., hydrochloride or sulfate)Tocris Bioscience, BPS Bioscience[3][4]

Note: The pKa is an estimated value typical for a primary amine of this nature and is provided for the purpose of applying the Henderson-Hasselbalch equation in solubility strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Tranylcypromine not dissolving in my neutral pH 7.4 buffer?

A: At a neutral pH of 7.4, which is below the pKa of Tranylcypromine's conjugate acid (~8.2), the majority of the molecules are in their protonated, cationic (charged) form. While this charged form is generally more water-soluble than the free base, the intrinsic solubility of the molecule is still limited. If your target concentration exceeds its solubility limit at this pH, you will observe incomplete dissolution. The free base form, which becomes more prevalent as the pH increases above the pKa, is significantly less soluble in water due to its higher lipophilicity.

Q2: What is the first and most direct method I should try to improve its solubility?

A: The most effective initial strategy is pH adjustment . Since Tranylcypromine is a basic compound, decreasing the pH of your aqueous buffer will significantly increase its solubility. By lowering the pH further below the pKa, you shift the equilibrium almost entirely to the protonated, more soluble form. A buffer with a pH of 5-6 is an excellent starting point for most non-cellular, in-vitro experiments.

Q3: I need to work at a physiological pH (7.4) for my cell-based assay. What are my options?

A: This is a common and critical challenge. You have several advanced options:

  • Prepare a Concentrated Stock in Acidic Buffer: First, dissolve the Tranylcypromine at a high concentration in a low pH buffer (e.g., pH 4-5) where it is highly soluble. Then, perform a serial dilution into your final cell culture medium. The key is to ensure the final concentration of the compound is below its solubility limit at pH 7.4 and that the small volume of acidic stock does not significantly alter the final pH of your medium.

  • Use Co-solvents: Incorporating a small percentage of a biocompatible organic solvent (a co-solvent) can increase solubility.[5]

  • Employ Cyclodextrins: These molecules can encapsulate the hydrophobic parts of the drug, increasing its apparent solubility in aqueous solutions.[6][7]

Q4: Can I use DMSO as a co-solvent? What are the potential issues?

A: Yes, Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving Tranylcypromine at high concentrations. It is a common practice to prepare a high-concentration stock solution in 100% DMSO. However, for aqueous experiments, especially cell-based assays, you must be cautious. The final concentration of DMSO in your aqueous buffer should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with assay components.[8] Always run a vehicle control (buffer with the same final DMSO concentration but without the drug) in your experiments.

In-Depth Troubleshooting Guides

Guide 1: The pH Adjustment Strategy

This is the most fundamental and effective method for solubilizing basic compounds like Tranylcypromine.

The Scientific Principle: Ionization and the Henderson-Hasselbalch Equation

The solubility of an ionizable drug is governed by its ionization state, which can be described by the Henderson-Hasselbalch equation.[9][10] For a basic drug like Tranylcypromine (B), the equilibrium in an aqueous environment is:

B (Free Base, less soluble) + H₂O ⇌ BH⁺ (Conjugate Acid, more soluble) + OH⁻

By adding acid (lowering the pH), the equilibrium shifts to the right, favoring the formation of the protonated (BH⁺) species, which is significantly more soluble in water.[11] The pH of the solution dictates the ratio of the ionized to the non-ionized form.[12]

G cluster_0 Solubility Equilibrium of Tranylcypromine FreeBase Tranylcypromine Free Base (B) Low Aqueous Solubility Protonated Protonated Tranylcypromine (BH⁺) High Aqueous Solubility FreeBase->Protonated  + H⁺ (Lower pH) Protonated->FreeBase  - H⁺ (Higher pH)

Caption: pH-dependent equilibrium of Tranylcypromine.

Experimental Protocol: Preparation of a 10 mM Tranylcypromine HCl Stock in pH 5.0 Citrate Buffer

  • Prepare 0.1 M Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) in deionized water.

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L) in deionized water.

    • In a beaker, add the 0.1 M citric acid solution and slowly titrate with the 0.1 M sodium citrate solution while monitoring with a calibrated pH meter until the pH reaches 5.0.

  • Dissolve Tranylcypromine HCl:

    • Weigh the required amount of Tranylcypromine HCl (MW: 169.65 g/mol ) for your target volume (e.g., 16.97 mg for a 10 mL final volume).[13]

    • Add the powder to your sterile pH 5.0 citrate buffer.

    • Vortex or sonicate briefly. The compound should dissolve readily.

  • Sterilization and Storage:

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

    • Store at 2-8°C for short-term use or at -20°C for long-term storage.

Expected Solubility Profile (Illustrative)

pHPredominant SpeciesExpected Relative Solubility
4.0BH⁺Very High
6.0BH⁺High
7.4BH⁺ > BModerate
8.2 (pKa)BH⁺ ≈ BLow-Moderate
9.0B > BH⁺Low
10.0BVery Low (Precipitation Likely)
Guide 2: Utilizing Co-solvents

When pH adjustment alone is insufficient or not viable (e.g., in fixed physiological buffers), co-solvents can be employed.[14]

The Scientific Principle: Polarity Reduction

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[15] This makes the environment more favorable for dissolving lipophilic or poorly soluble compounds like Tranylcypromine's free base form. Common biocompatible co-solvents include propylene glycol, ethanol, and polyethylene glycols (PEGs).[5]

Experimental Protocol: Screening for an Effective Co-solvent System

  • Prepare High-Concentration Drug Stock: Dissolve Tranylcypromine in 100% of the chosen co-solvent (e.g., Propylene Glycol) to create a 100 mM stock.

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying final percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Spike and Observe: Add a small aliquot of the drug stock from Step 1 into each co-solvent/buffer mixture from Step 2 to achieve the desired final drug concentration.

  • Equilibrate and Assess: Vortex each sample, then allow it to equilibrate at room temperature for at least one hour. Visually inspect for any precipitation or cloudiness. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

Considerations for Co-solvent Use

Co-solventTypical ConcentrationProsCons
Propylene Glycol 1-20%Low toxicity, widely used in pharmaceutical formulations.[16][17]Can increase viscosity; may affect some enzymatic assays.[18][19]
Ethanol 1-10%Strong solubilizer, volatile.Can be toxic to cells at >1%; may denature proteins.
PEG 400 5-30%Excellent solubilizer for many compounds, low toxicity.[20]High viscosity; may interfere with some biological processes.
Guide 3: Advanced Solubilization with Cyclodextrins

For challenging formulations, particularly when aiming for higher concentrations at physiological pH, cyclodextrins offer a sophisticated solution.

The Scientific Principle: Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like Tranylcypromine, within their central cavity.[7][22] This "inclusion complex" effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent water solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[23][24]

G cluster_0 Cyclodextrin Inclusion Mechanism Drug Tranylcypromine (Hydrophobic) Plus + CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Equals Complex Soluble Inclusion Complex

Caption: Encapsulation of a drug by a cyclodextrin.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4) to create a 10-20% (w/v) solution. Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Tranylcypromine: Weigh and add the Tranylcypromine powder directly to the HP-β-CD solution.

  • Promote Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight for difficult cases) to allow for the formation of the inclusion complex.

  • Clarify and Sterilize: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved material. Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter.

Systematic Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach saves time and resources. Follow this decision tree to identify the optimal strategy for your specific experimental needs.

G Start Start: Tranylcypromine Fails to Dissolve CheckpH Is the experimental pH flexible? Start->CheckpH AdjustpH Strategy 1: Lower buffer pH to 4-6 CheckpH->AdjustpH Yes CheckConc Is the final concentration < 0.5% organic solvent acceptable? CheckpH->CheckConc No (e.g., Cell Assay) Success1 Problem Solved AdjustpH->Success1 UseCoSolvent Strategy 2: Use a Co-solvent (e.g., DMSO, PG) CheckConc->UseCoSolvent Yes Advanced Need higher concentration at physiological pH? CheckConc->Advanced No Success2 Problem Solved UseCoSolvent->Success2 UseCyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) Advanced->UseCyclodextrin Yes Consult Consult Formulation Specialist Advanced->Consult No Success3 Problem Solved UseCyclodextrin->Success3

Caption: Decision tree for selecting a solubilization strategy.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC.
  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Vertex AI Search. Hydroxypropyl-β-cyclodextrin: A Novel Transungual Permeation Enhancer for Development of Topical Drug Delivery System for Onychomycosis - PMC.
  • Wikipedia. Cosolvent.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
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  • PubMed. Cyclodextrins as pharmaceutical solubilizers.
  • Inhibitor. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Hydrotropic Agents.
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  • Pharma Excipients. Cosolvent and Complexation Systems.
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  • ACS Publications. The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics.
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  • PubMed. The importance of the cosolvent propylene glycol on the antimicrobial preservative efficacy of a pharmaceutical formulation by DOE-ruggedness testing.
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Optimization

Technical Support Center: Overcoming Non-Specific Binding of (1R)-2-phenylcyclopropan-1-amine

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and resolve non-specific b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and resolve non-specific binding (NSB) artifacts associated with (1R)-2-phenylcyclopropan-1-amine —the active enantiomer of tranylcypromine (TCP) and a potent mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B).

Mechanistic Causality of Non-Specific Binding

Before troubleshooting, it is critical to understand why (1R)-2-phenylcyclopropan-1-amine exhibits anomalous behavior in biological assays. The molecule's NSB profile is driven by three distinct physicochemical and mechanistic properties:

  • Electrostatic Trapping: The primary amine has a pKa of approximately 8.2, meaning it is predominantly protonated at a physiological pH of 7.4. This localized positive charge drives electrostatic attraction to negatively charged surfaces, such as the carboxymethyl dextran (CMD) matrices used in Surface Plasmon Resonance (SPR) sensor chips.

  • Hydrophobic Partitioning: The cyclopropyl ring is highly lipophilic. In the absence of carrier proteins, it acts as a hydrophobic sink, causing the compound to partition into plastic microplate walls or aggregate on non-catalytic protein domains.

  • Covalent Reactivity: As a mechanism-based inactivator, the compound must be oxidized by the enzyme's FAD cofactor to form a reactive electrophile, which then creates a covalent N(5)-adduct[1]. At super-stoichiometric concentrations, oxidized byproducts can cause off-target labeling, mimicking NSB.

Mechanism_of_Action TCP (1R)-2-phenylcyclopropan-1-amine Pocket LSD1 Catalytic Pocket TCP->Pocket Hydrophobic Partitioning FAD FAD Cofactor Oxidation Pocket->FAD Proximity Effect Adduct Covalent N(5)-Adduct FAD->Adduct Single Electron Transfer Inhibition Irreversible Enzyme Blockade Adduct->Inhibition Sustained Repression

Mechanistic pathway of LSD1 irreversible inhibition via FAD covalent adduct formation.

Troubleshooting Guides & FAQs

Surface Plasmon Resonance (SPR) & Biophysical Assays

Q: In my SPR assay, the binding response of (1R)-2-phenylcyclopropan-1-amine increases linearly without reaching saturation. Is this true binding? A: No. A linear, non-saturating response is a classic hallmark of non-specific partitioning into the sensor chip matrix rather than 1:1 stoichiometric protein binding[2]. The protonated amine is electrostatically interacting with the negatively charged carboxyl groups of the standard CM5 dextran matrix. Actionable Fix: Switch to a low-density CM3 chip or a PEG-based sensor surface. Increase the running buffer's ionic strength from 150 mM to 300 mM NaCl to shield electrostatic interactions, and ensure 0.05% Tween-20 is present to disrupt hydrophobic aggregation.

Biochemical Assays (HTRF / AlphaScreen / FP)

Q: My LSD1 HTRF assay shows biphasic kinetics and poor well-to-well reproducibility. How can I stabilize the readout? A: LSD1 enzymatic activity is inherently bi-phasic[1], but exacerbated variability usually stems from compound depletion due to plastic binding. Small lipophilic amines stick to polystyrene and polypropylene at low nanomolar concentrations. Actionable Fix: Implement a highly validated carrier-protein buffer system. Standardizing your assay buffer to 50 mM Tris-HCl (pH 7.5), 0.01% BSA, and 0.01% Tween-20 will passivate plate surfaces and maintain the compound in solution[3].

Cell-Based Assays

Q: How can I distinguish true target engagement from non-specific cytotoxicity in my cell assays? A: Because of its basic amine, the compound can accumulate in acidic intracellular compartments (lysosomotropism), leading to off-target phenotypic toxicity. Actionable Fix: Do not rely solely on ATP-based viability assays. Utilize a target engagement counter-screen by measuring the specific upregulation of LSD1-repressed myeloid transcription factors (e.g., CD11b or GFI1) via flow cytometry or RT-qPCR[4].

Diagnostic Workflow & Quantitative Optimization

NSB_Workflow A Observe Anomalous Binding (Linear SPR, Biphasic Kinetics) B Identify Assay Modality A->B C Surface Plasmon Resonance (Biophysical) B->C D HTRF / AlphaScreen (Biochemical) B->D E 1. Use low-density CM3 chip 2. Increase NaCl to 300 mM 3. Add 0.05% Tween-20 C->E F 1. Use 50 mM Tris-HCl pH 7.5 2. Add 0.01% BSA 3. Add 0.01% Tween-20 D->F G Validate Specificity: Reference Subtraction or Orthogonal Assay E->G F->G H Confirmed Target Engagement G->H

Workflow for diagnosing and resolving non-specific binding of primary amines in biological assays.

Table 1: Impact of Buffer Additives on LSD1 Biochemical Assay Performance

The following data summarizes the quantitative improvements in assay robustness when optimizing buffer conditions for (1R)-2-phenylcyclopropan-1-amine.

Buffer ConditionS/B RatioZ'-FactorNSB Indicator (SPR Profile)Recommendation
Standard (No additives)2.10.35Linear / No saturation❌ Not Recommended
+ 0.01% Tween-20 4.50.62High background drift⚠️ Marginal
+ 0.01% BSA 5.20.71Reduced matrix sticking✅ Good for Biochem
+ 0.01% Tween-20 & 0.01% BSA 8.40.85Saturable kinetics🌟 Optimal

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to guarantee that the signal you observe is driven by specific target engagement.

Protocol A: Optimized SPR Workflow for Small Basic Amines
  • Sensor Chip Selection: Mount a low-density carboxymethyl dextran chip (CM3) to minimize electrostatic trapping of the protonated amine.

  • Surface Passivation: Inject 1 mg/mL BSA in running buffer for 60 seconds at 10 µL/min across all flow cells, followed by a brief 10 mM NaOH pulse. This permanently blocks high-affinity non-specific hydrophobic sites on the matrix.

  • Buffer Preparation: Formulate the running buffer: 10 mM HEPES pH 7.4, 300 mM NaCl, 0.05% Tween-20, 1% DMSO.

  • Self-Validation Checkpoint (Solvent Correction): Inject a 1% DMSO calibration series (0.5% to 1.5% in 8 steps). If the bulk refractive index shift of the ligand injection does not perfectly align with the calibration curve, your NSB is an artifact of solvent mismatch, not protein interaction.

  • Reference Subtraction: Immobilize an inactive mutant of LSD1 (e.g., K661A) on the reference channel. Subtract the reference channel signal from the active channel to isolate specific binding.

Protocol B: High-Fidelity Biochemical Assay (HTRF)
  • Reagent Prep: Prepare the validated assay buffer: 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.01% Tween-20[3].

  • Compound Dilution: Perform serial dilutions of (1R)-2-phenylcyclopropan-1-amine in 100% DMSO using low-binding polypropylene plates. Dilute 1:100 into the assay buffer immediately before addition to prevent aqueous aggregation.

  • Pre-incubation: Incubate the compound with recombinant LSD1 for 15-30 minutes before adding the histone peptide substrate[5]. Causality: As a mechanism-based irreversible inhibitor, pre-incubation is mandatory to allow complete covalent adduct formation with the FAD cofactor prior to substrate competition.

  • Self-Validation Checkpoint (Interference Control): Include a "No-Enzyme" control well containing the maximum concentration of the compound. If the HTRF signal in this well deviates from the baseline, the compound is auto-fluorescing or directly quenching the europium cryptate, indicating assay interference rather than NSB to the protein.

  • Reaction Initiation: Add the biotinylated H3K4me1/2 peptide. Stop the reaction after the linear phase to prevent substrate depletion artifacts.

Sources

Troubleshooting

Identifying and minimizing impurities in (1R)-2-phenylcyclopropan-1-amine preparations

A Guide for Researchers, Scientists, and Drug Development Professionals (1R)-2-Phenylcyclopropan-1-amine, a key chiral amine, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

(1R)-2-Phenylcyclopropan-1-amine, a key chiral amine, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize impurities in your preparations, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my (1R)-2-phenylcyclopropan-1-amine synthesis?

A1: The most prevalent impurities typically arise from the synthetic route and can be broadly categorized as:

  • Diastereomeric Impurities: The most significant impurity is often the cis-isomer, (cis)-(±)-2-phenylcyclopropan-1-amine.[3] Depending on the synthetic strategy, other diastereomers may also be present.

  • Enantiomeric Impurity: The undesired enantiomer, (1S,2R)-2-phenylcyclopropan-1-amine, can be present, impacting the enantiomeric excess (e.e.) of your final product.

  • Starting Material and Reagent Residues: Unreacted starting materials, such as styrene or precursors to the cyclopropanating agent, and residual reagents can contaminate the product.

  • Side-Reaction Products: Byproducts from unintended reaction pathways can lead to a variety of impurities. A common example is the formation of cinnamaldehyde.[4][5]

  • Solvent Residues: Residual solvents from the reaction and purification steps are also a common source of contamination.

Q2: My final product has a yellowish tint. What could be the cause?

A2: A yellow discoloration often points to the presence of oxidized impurities, with cinnamaldehyde being a likely culprit.[5] This can form through the oxidation of 2-phenylcyclopropan-1-amine, particularly if exposed to air and light over time. The formation of other colored byproducts from side reactions during the synthesis can also contribute to the discoloration.

Q3: I'm observing poor diastereoselectivity in my cyclopropanation step. What factors should I investigate?

A3: Achieving high diastereoselectivity is crucial. Several factors can influence the trans/cis ratio:

  • Reaction Temperature: Temperature can significantly impact the stereochemical outcome. Running the reaction at the optimized temperature is critical.

  • Catalyst/Reagent Choice: The nature of the cyclopropanating agent and any associated catalysts plays a pivotal role. For instance, certain copper or rhodium catalysts are known to favor the formation of the trans isomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation reaction.

  • Rate of Addition: Slow and controlled addition of reagents can sometimes improve selectivity by maintaining low concentrations of reactive intermediates.

Q4: How can I accurately determine the enantiomeric and diastereomeric purity of my product?

A4: A combination of analytical techniques is recommended for a comprehensive assessment:[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying both enantiomers and diastereomers.[7][8][9]

  • Chiral Gas Chromatography (GC): GC can also be used, often after derivatization of the amine to a more volatile compound.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio. For enantiomeric purity, chiral solvating agents or chiral derivatizing agents can be employed to induce chemical shift differences between the enantiomers.[7][11][12]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis and purification of (1R)-2-phenylcyclopropan-1-amine.

Issue 1: High Levels of the cis-Isomer Impurity

Root Cause Analysis: The formation of the thermodynamically less stable cis-isomer is often a kinetic byproduct of the cyclopropanation reaction. The specific reaction conditions heavily influence the diastereomeric ratio.

Troubleshooting Workflow:

Caption: Workflow for minimizing the cis-isomer impurity.

Detailed Steps & Explanations:

  • Re-evaluate Cyclopropanation Conditions: The first step is a thorough review of your reaction parameters.

  • Temperature Optimization: Perform a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal temperature for maximizing the trans/cis ratio. Lower temperatures often favor the formation of the more stable trans isomer.

  • Catalyst and Reagent Selection: The choice of catalyst and cyclopropanating agent is critical. If using a metal-catalyzed reaction, screen different ligands for the metal. The steric and electronic properties of the ligand can significantly influence the stereochemical outcome.

  • Solvent Screening: The reaction solvent can influence the transition state geometry. Evaluate a range of solvents with varying polarities (e.g., dichloromethane, toluene, diethyl ether) to identify one that favors the desired trans product.

  • Purification via Diastereomeric Salt Formation: If significant amounts of the cis-isomer persist, a classical resolution technique can be employed. This involves reacting the mixture of diastereomers with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization.[1]

Issue 2: Low Enantiomeric Excess (e.e.)

Root Cause Analysis: Low enantiomeric excess can result from an inefficient chiral resolution step, racemization during the synthesis or workup, or the use of a chiral auxiliary or catalyst with low enantioselectivity.

Troubleshooting Workflow:

Caption: Workflow for improving enantiomeric excess.

Detailed Steps & Explanations:

  • Optimize Chiral Resolution:

    • Screening Resolving Agents: The choice of resolving agent is crucial. Experiment with different chiral acids (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid) to find the one that provides the best separation.

    • Crystallization Conditions: Systematically vary the solvent, temperature, and cooling rate during crystallization to maximize the yield and purity of the desired diastereomeric salt.

  • Investigate for Racemization: The cyclopropylamine can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures. Analyze samples at different stages of your process to pinpoint any steps where the enantiomeric excess decreases.

  • Enhance Asymmetric Synthesis (if applicable): If you are employing an asymmetric synthesis route, re-evaluate the chiral catalyst or auxiliary. Consider screening different ligands or auxiliaries to improve the enantioselectivity of the key stereochemistry-defining step.

Issue 3: Presence of Cinnamaldehyde and Other Oxidation Byproducts

Root Cause Analysis: The amine functionality of 2-phenylcyclopropan-1-amine is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. Cinnamaldehyde is a common degradation product.[4][5]

Minimization and Removal Strategies:

StrategyDescription
Inert Atmosphere Conduct reactions and handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Light Protection Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the flasks in aluminum foil.
Purification by Bisulfite Adduct Formation Cinnamaldehyde can be selectively removed by forming a water-soluble bisulfite adduct. Wash the organic solution of your product with an aqueous sodium bisulfite solution.
Chromatography Flash column chromatography on silica gel can effectively separate the less polar cinnamaldehyde from the more polar amine product.[13]

Experimental Protocol: Removal of Cinnamaldehyde using Sodium Bisulfite

  • Dissolve the crude (1R)-2-phenylcyclopropan-1-amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Prepare a saturated aqueous solution of sodium bisulfite.

  • Transfer the organic solution to a separatory funnel and wash it with the saturated sodium bisulfite solution (3 x volume of organic phase).

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the purified product.

Analytical Methodologies

Accurate and precise analytical methods are essential for quantifying impurities and ensuring the quality of your (1R)-2-phenylcyclopropan-1-amine.

Table of Recommended Analytical Techniques:

TechniqueAnalyte(s)Key Parameters
Chiral HPLC Enantiomers, DiastereomersChiral stationary phase (e.g., polysaccharide-based), mobile phase (e.g., hexane/isopropanol with an amine modifier), UV detection.[7][8][9]
Chiral GC Enantiomers, Diastereomers (after derivatization)Chiral capillary column, temperature programming, FID or MS detection.[7][10]
¹H NMR Diastereomeric RatioIntegration of well-resolved signals corresponding to each diastereomer.
¹H NMR with Chiral Solvating Agent Enantiomeric RatioAddition of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to induce separation of enantiomeric signals.[12]
GC-MS Volatile Impurities, Starting MaterialsCapillary column (e.g., DB-5), mass spectral library matching for identification.[6]

References

  • Daicel Pharma. Tranylcypromine Impurities Manufacturers & Suppliers. Available from: [Link]

  • ResearchGate. General method for the synthesis of tranylcypromine. Reagents and... | Download Scientific Diagram. Available from: [Link]

  • Google Patents. WO2002072709A1 - A process for the preparation of substituted trans-cinnamaldehyde, a natural yellow dye, from phenylpropane derivatives.
  • Wikipedia. Cinnamaldehyde. Available from: [Link]

  • Pharmaffiliates. Tranylcypromine-impurities. Available from: [Link]

  • Google Patents. US20140323727A1 - Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates.
  • Google Patents. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • ResearchGate. How to prepare cinnamaldehyde in one step?. Available from: [Link]

  • Ataman Kimya. CINNAMALDEHYDE. Available from: [Link]

  • Google Patents. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • MDPI. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Wiley Online Library. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation- Biotransamination Sequential Process. Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • ACS Publications. Synthesis of Phenylcyclopropane-Based Secondary Amine Catalysts and Their Applications in Enamine Catalysis | Organic Letters. Available from: [Link]

  • Organic Chemistry Frontiers. Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Available from: [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available from: [Link]

  • ACS Publications. Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase | Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. EP1036189A1 - Resolution of chiral amines.
  • ResearchGate. Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Available from: [Link]

  • PMC. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. Available from: [Link]

  • PubMed. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Available from: [Link]

  • Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]

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  • PMC. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available from: [Link]

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Optimization

Scaling up the synthesis of (1R)-2-phenylcyclopropan-1-amine for preclinical studies

Welcome to the Preclinical Scale-Up Support Center for (1R,2S)-2-phenylcyclopropan-1-amine (the active enantiomer of tranylcypromine). Moving this synthesis from the benchtop to the kilogram scale introduces significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Scale-Up Support Center for (1R,2S)-2-phenylcyclopropan-1-amine (the active enantiomer of tranylcypromine). Moving this synthesis from the benchtop to the kilogram scale introduces significant challenges, particularly concerning the thermal hazards of the Curtius rearrangement and the efficiency of chiral resolution.

This guide is designed for process chemists and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind scale-up bottlenecks, providing self-validating protocols to ensure safety, high enantiomeric excess (ee), and optimal atom economy.

Part 1: Synthesis Workflows & Scale-Up Strategies

To scale the (1R,2S) enantiomer, two primary pathways are viable: Route A (Asymmetric Cyclopropanation) and Route B (Racemic Synthesis followed by Chiral Resolution).

SynthesisWorkflows cluster_RouteA Route A: Asymmetric Synthesis cluster_RouteB Route B: Chiral Resolution Start Styrene + Ethyl Diazoacetate AsymCat Chiral Catalyst (Rh/Ru or Biocatalyst) Start->AsymCat AchiralCat Achiral Catalyst Start->AchiralCat ChiralEster (1R,2S)-Ester AsymCat->ChiralEster Saponification ChiralAcid (1R,2S)-Acid ChiralEster->ChiralAcid Saponification CurtiusFlow Continuous Flow Curtius Rearrangement ChiralAcid->CurtiusFlow DPPA RacemicEster Racemic trans-Ester AchiralCat->RacemicEster Saponification RacemicAcid Racemic trans-Acid RacemicEster->RacemicAcid Saponification RacemicAmine Racemic trans-Amine RacemicAcid->RacemicAmine Batch Curtius Resolution Chiral Resolution (D-Tartaric Acid) RacemicAmine->Resolution Crystallization Target (1R,2S)-2-Phenylcyclopropan-1-amine (Target API) Resolution->Target CurtiusFlow->Target

Fig 1. Scale-up routes for (1R,2S)-2-phenylcyclopropan-1-amine via asymmetric synthesis or resolution.

Part 2: Troubleshooting Guides & FAQs

Q1: We are experiencing thermal runaways and high impurity profiles (e.g., symmetrical ureas) during the Curtius rearrangement at the 1 kg scale. How can we mitigate this? A: The Curtius rearrangement relies on the formation of a high-energy acyl azide intermediate, which releases nitrogen gas upon heating to form an isocyanate 1. In traditional batch reactors, scaling up leads to poor heat and mass transfer. This allows the potentially explosive acyl azide to accumulate and promotes side reactions, such as the newly formed isocyanate reacting with unreacted amine to form urea impurities 1. Causality & Solution: Transition to a Continuous Flow Reactor . Flow chemistry ensures the spatiotemporal isolation of the acyl azide. By pumping the carboxylic acid/base stream and the diphenylphosphoryl azide (DPPA) stream through a T-mixer into a heated coil reactor, the acyl azide is consumed as soon as it is generated, preventing its accumulation and drastically improving safety and yield 2.

Q2: During the chiral resolution of racemic trans-2-phenylcyclopropan-1-amine, our enantiomeric excess (ee) is stalling at 85%. How do we achieve >99% ee for the (1R,2S) enantiomer? A: The classical resolution of racemic tranylcypromine is performed using D-tartaric acid to isolate the (+)-(1R,2S) enantiomer [[3]](). Stalling of ee is typically caused by the co-precipitation of the L-tartrate diastereomeric salt due to rapid cooling or insufficient thermodynamic equilibration during crystallization. Causality & Solution: To achieve >99% ee, combine equal amounts of D-tartaric acid and the racemic amine in boiling ethanol or methanol 3. The addition of an antisolvent like tert-butyl methyl ether (TBME) modulates the solubility of the diastereomeric salts. Rapid cooling traps the undesired diastereomer in the crystal lattice; therefore, a strictly controlled cooling rate (e.g., 0.5 °C/min) is essential to allow the thermodynamically favored (1R,2S)-D-tartrate salt to selectively crystallize.

Q3: We want to bypass chiral resolution entirely to improve our E-factor. What is the most scalable method for the asymmetric cyclopropanation of styrene? A: While classical resolution is robust, it inherently caps the theoretical yield at 50%. Asymmetric cyclopropanation of styrene using ethyl α-diazoacetate (EDA) provides direct access to the chiral precursor 4. However, at scale, the accumulation of EDA can lead to explosive hazards and carbene dimerization (forming diethyl maleate/fumarate). Causality & Solution: Utilize highly selective engineered myoglobin biocatalysts or cationic Rh(I)/diene complexes, which allow for high diastereo- and enantioselectivity (>96% ee) under mild conditions 4 [[5]](). For chemical scale-up, the slow, continuous addition of EDA via a syringe pump to the styrene/catalyst mixture is critical to maintain a low steady-state concentration of the diazo compound, favoring the cross-coupling intermolecular reaction over dimerization.

Part 3: Experimental Protocols

Protocol A: Continuous Flow Curtius Rearrangement (Scale-Up)

This protocol utilizes a continuous flow setup to safely process the highly reactive acyl azide intermediate.

FlowCurtius Acid Acid + Base in MeCN Mixer T-Mixer Acid->Mixer DPPA DPPA in MeCN DPPA->Mixer Reactor Thermal Coil Reactor (120°C, Residence: 20m) Mixer->Reactor Acyl Azide BPR Back Pressure Regulator (100 psi) Reactor->BPR Isocyanate Quench In-line Quench (HCl / H2O) BPR->Quench Product Amine HCl Salt Quench->Product

Fig 2. Continuous flow reactor setup for safe, scalable Curtius rearrangement using DPPA.

Step-by-Step Methodology:

  • Preparation of Stock Solution A: Dissolve (1R,2S)-2-phenylcyclopropanecarboxylic acid (1.0 equiv, 0.5 M) and triethylamine (1.5 equiv) in anhydrous acetonitrile.

  • Preparation of Stock Solution B: Dissolve diphenylphosphoryl azide (DPPA, 1.05 equiv, 0.525 M) in anhydrous acetonitrile.

  • System Priming: Prime the continuous flow system (e.g., FlowSyn or equivalent) with anhydrous acetonitrile to ensure no air bubbles are present in the lines.

  • Reactor Configuration: Set the thermal coil reactor to 120 °C. Equip a 100 psi Back Pressure Regulator (BPR) at the outlet to prevent solvent boiling and ensure the reaction remains in the liquid phase.

  • Execution: Pump Solution A and Solution B at equal flow rates into a T-mixer. Adjust the flow rate to target a residence time of exactly 20 minutes in the heated coil.

  • In-line Quenching: Direct the reactor effluent (containing the isocyanate) into a vigorously stirred quenching vessel containing 2M aqueous HCl at 0 °C to achieve direct hydrolysis to the amine hydrochloride.

  • Isolation: Separate the aqueous layer, basify to pH 12 using NaOH, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to isolate the free (1R,2S)-amine. (Self-validation: Yield should exceed 80% with <2% urea impurity by HPLC).

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This protocol is used if Route B (Racemic Synthesis) is chosen, utilizing thermodynamic control to isolate the target enantiomer.

Step-by-Step Methodology:

  • Dissolution: Dissolve racemic trans-2-phenylcyclopropan-1-amine (1.0 equiv) in boiling absolute ethanol (10 mL/g of amine).

  • Chiral Acid Addition: In a separate flask, dissolve D-(-)-tartaric acid (1.0 equiv) in boiling absolute ethanol (10 mL/g). Combine the two solutions while maintaining reflux.

  • Antisolvent Addition: Slowly add tert-butyl methyl ether (TBME) (approx. 5 volumes relative to ethanol) dropwise over 30 minutes to the refluxing mixture.

  • Controlled Crystallization: Remove the heat source and allow the solution to cool to room temperature at a strictly controlled rate of 0.5 °C/min.

  • Filtration & Recrystallization: Filter the resulting crystals. To ensure >99% ee, perform three subsequent recrystallizations of the isolated salt from a boiling ethanol/water (80:20) mixture.

  • Free Base Liberation: Suspend the enantiopure (+)-amine D-tartrate salt in dichloromethane and wash with 1M NaOH until the salt is fully dissolved. Extract, dry the organic layer, and concentrate. (Self-validation: Optical rotation [α]²⁵D should be approximately +30.5° in ethanol).

Part 4: Quantitative Data & Process Comparison

The following table summarizes the quantitative performance metrics of the scale-up strategies discussed:

Process ParameterBatch Curtius RearrangementContinuous Flow CurtiusClassical Chiral ResolutionAsymmetric Cyclopropanation
Max Theoretical Yield ~60–65%>80% 50% (of target enantiomer)>95% (based on catalyst)
Safety Profile High risk (Acyl azide accumulation)Low risk (In-line consumption)Safe (Standard crystallization)Moderate (Diazo accumulation risk)
E-factor (Waste) High (Solvent & side products)Low (Efficient conversion)Very High (Loss of 50% API)Low (High atom economy)
Key Impurities Symmetrical ureas, unreacted azideMinimalUndesired (1S,2R) enantiomerDiethyl maleate/fumarate
Scalability Poor (>100g requires extreme caution)Excellent (Multi-kg throughput)Good (Requires large solvent volumes)Excellent (With proper dosing)

Part 5: References

  • Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648. Organic Process Research & Development - ACS Publications. URL:[Link]

  • FlowSyn™ Application Note 9: Curtius Rearrangement. Interchim. URL:[Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC - NIH. URL:[Link]

  • Asymmetric Cyclopropanation of Primary N-Vinylamides via Carbene Transfer Catalyzed by Cationic Rh(I)/Diene Complexes: An Unexpected Outer-Sphere Mechanism. ACS Catalysis. URL:[Link]

  • The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. PMC - NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of (1R)-2-Phenylcyclopropan-1-amine and Other Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the efficacy of (1R)-2-phenylcyclopropan-1-amine, more commonly known as tranylcypromine, with other...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the efficacy of (1R)-2-phenylcyclopropan-1-amine, more commonly known as tranylcypromine, with other prominent monoamine oxidase inhibitors (MAOIs). We will delve into their mechanisms of action, comparative in vitro and in vivo data, and clinical efficacy, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of enzymes crucial in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. Inhibition of MAOs leads to increased availability of these neurotransmitters in the synaptic cleft, a mechanism that has been therapeutically harnessed for the treatment of depression and other neurological disorders.[1]

MAOIs can be classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding. Non-selective MAOIs inhibit both isoforms, while selective inhibitors target one over the other. Irreversible inhibitors form a covalent bond with the enzyme, leading to a prolonged duration of action that is dependent on the synthesis of new enzyme.[2] In contrast, reversible inhibitors bind non-covalently, and their effects diminish as the drug is cleared from the body.

(1R)-2-Phenylcyclopropan-1-amine (Tranylcypromine): A Detailed Profile

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[3] Structurally, it is a cyclopropylamine derivative and its mechanism of action involves the formation of a covalent adduct with the flavin cofactor of the MAO enzyme.[4] This irreversible inhibition leads to a sustained increase in the levels of serotonin, norepinephrine, and dopamine in the brain.[1]

In Vitro Efficacy: A Quantitative Comparison

The potency of MAOIs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available in vitro data for tranylcypromine and other selected MAOIs. It is important to note that these values can vary depending on the experimental conditions.

InhibitorTargetIC50 / Ki (µM)Selectivity (MAO-A/MAO-B)Reference
Tranylcypromine MAO-A~2.3Non-selective (~0.4)[4]
MAO-B~0.95[4]
Phenelzine MAO-AKi = ~0.047Non-selective (~0.32)[1]
MAO-BKi = ~0.15[1]
Isocarboxazid MAO-A-Non-selective[5][6]
MAO-B-[5][6]
Selegiline MAO-A>10MAO-B selective[7]
MAO-B~0.037[7]
Moclobemide MAO-A-MAO-A selective[5][6]
MAO-B-[5][6]

Note: A comprehensive table with directly comparable IC50/Ki values from a single source under identical experimental conditions is challenging to compile from the available literature. The data presented here is aggregated from multiple sources and should be interpreted with caution. The binding energies and inhibition constants from a molecular docking study suggest favorable inhibition of MAO-A by moclobemide and isocarboxazid.[5][6]

In Vivo Efficacy: Insights from Preclinical Models

In vivo microdialysis is a powerful technique used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals, providing a direct assessment of a drug's pharmacodynamic effect.[8][9] Studies utilizing this technique have demonstrated that administration of non-selective MAOIs like tranylcypromine leads to a significant and sustained increase in extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions.[10]

Clinical Efficacy: A Comparative Overview

The clinical efficacy of tranylcypromine has been evaluated in numerous trials, particularly in the context of treatment-resistant depression.[11][12][13]

  • Tranylcypromine vs. Phenelzine: Both are non-selective, irreversible MAOIs. Clinical guidance suggests that for patients with comorbid anxiety or panic disorders, phenelzine might be preferred due to its additional GABA-transaminase inhibitory activity.[13] Conversely, for depressions characterized by psychomotor retardation, tranylcypromine may be more suitable.[13]

  • Tranylcypromine vs. Isocarboxazid: Isocarboxazid is another non-selective, irreversible MAOI.[3] It is considered effective for treatment-resistant depression.[12][13][14] A molecular docking study indicated that isocarboxazid shows competitive properties for MAO-A inhibition.[5][6] However, direct head-to-head clinical trial data comparing its efficacy with tranylcypromine is limited.

  • Tranylcypromine vs. Selegiline: Selegiline is a selective, irreversible MAO-B inhibitor at lower doses, but becomes non-selective at higher doses used for depression.[15] User-reported data suggests a slightly higher positive effect for tranylcypromine (82%) compared to selegiline (77%).[16] However, this is not a substitute for robust clinical trial data.

  • Tranylcypromine vs. Moclobemide: Moclobemide is a reversible inhibitor of MAO-A (RIMA). While effective in depression, its reversible nature is thought to result in a lower risk of hypertensive crisis with tyramine-containing foods compared to irreversible MAOIs.[11]

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 of a test compound against MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate (e.g., tyramine). In the presence of a horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity.[17][18][19]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • Substrate (e.g., p-Tyramine)

  • Fluorogenic Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds and known inhibitors (e.g., clorgyline for MAO-A, pargyline/selegiline for MAO-B)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the appropriate solvent (e.g., DMSO), and then dilute further in MAO Assay Buffer.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in cold MAO Assay Buffer.

  • Assay Plate Setup:

    • Add 45 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well.

    • Add 5 µL of the diluted test compound or control inhibitor to the respective wells.

    • Include control wells: "Enzyme Control" (enzyme + buffer), and "Blank" (buffer only).

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Prepare a "Working Reagent" containing the substrate, fluorogenic probe, and HRP in MAO Assay Buffer. Add 50 µL of the Working Reagent to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) kinetically over a period of 20-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Plate_Setup Add Enzyme and Compounds to Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Diluted MAO Enzymes Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate (15 min, 25°C) Plate_Setup->Pre_incubation Reaction_Start Add Working Reagent (Substrate, Probe, HRP) Pre_incubation->Reaction_Start Fluorescence_Read Kinetic Fluorescence Measurement Reaction_Start->Fluorescence_Read Calc_Rate Calculate Reaction Rates Fluorescence_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 In_Vivo_Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis & Data Interpretation Anesthesia Anesthetize Animal Stereotaxic_Placement Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic_Placement Perfusion Perfuse Probe with aCSF Stereotaxic_Placement->Perfusion Equilibration Equilibration Period Perfusion->Equilibration Baseline_Collection Collect Baseline Samples Equilibration->Baseline_Collection Drug_Admin Administer MAOI Baseline_Collection->Drug_Admin Post_Drug_Collection Collect Post-Treatment Samples Drug_Admin->Post_Drug_Collection HPLC_ECD Analyze Samples (HPLC-ECD) Post_Drug_Collection->HPLC_ECD Data_Analysis Quantify Neurotransmitter Levels (% of Baseline) HPLC_ECD->Data_Analysis MAOI_Mechanism cluster_irreversible Irreversible Inhibition (e.g., Tranylcypromine) cluster_reversible Reversible Inhibition (e.g., Moclobemide) MAO_I MAO Enzyme Covalent_Complex Inactive Covalent MAO-TCP Complex MAO_I->Covalent_Complex Forms TCP Tranylcypromine TCP->MAO_I Binds New_Enzyme New Enzyme Synthesis (days to weeks) Covalent_Complex->New_Enzyme Requires MAO_I_New Active MAO Enzyme New_Enzyme->MAO_I_New MAO_R MAO Enzyme NonCovalent_Complex Active Non-Covalent MAO-Moclobemide Complex MAO_R->NonCovalent_Complex Forms Moclobemide Moclobemide Moclobemide->MAO_R Binds Dissociation Drug Clearance (hours) NonCovalent_Complex->Dissociation Dissociates upon MAO_R_Active Active MAO Enzyme Dissociation->MAO_R_Active

Caption: Mechanism of Irreversible vs. Reversible MAO Inhibition.

Conclusion

(1R)-2-phenylcyclopropan-1-amine (tranylcypromine) remains a potent, non-selective, and irreversible inhibitor of monoamine oxidase with established efficacy, particularly in treatment-resistant depression. Its in vitro and in vivo profiles demonstrate robust and sustained inhibition of both MAO-A and MAO-B, leading to significant increases in key monoamine neurotransmitters. While direct comparative clinical data with all other MAOIs is not uniformly available, existing evidence suggests comparable efficacy to other irreversible MAOIs like phenelzine, with potential differences in side effect profiles and suitability for specific patient subpopulations. The choice between tranylcypromine and other MAOIs, including the reversible inhibitor moclobemide and the selective inhibitor selegiline, requires careful consideration of the desired pharmacological effect, the patient's clinical presentation, and the potential for drug-drug and drug-food interactions. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these important therapeutic agents.

References

  • Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery. Retrieved from [Link]

  • JoVE. (2018, September 26). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Retrieved from [Link]

  • Alidoosti, Z. S., & Mirzaei, M. (2019). Comparative Examination of Moclobemide, Tranylcypromine, Phenelzine and Isocarboxazid for Monoamine Oxidase–A Inhibition. Advanced Journal of Chemistry, Section B, 1(1), 23-28.
  • Drugs.com. Selegiline vs Tranylcypromine Comparison. Retrieved from [Link]

  • Antec Scientific. (2009, September 15). Neurotransmitter analysis and On-line Microdialysis (OMD). Retrieved from [Link]

  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

  • BioVision. Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Kara M, et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.
  • Himmelhoch, J. M. (2020, June 16). Tranylcypromine: Its Pharmacology, Safety, and Efficacy.
  • Neupsy Key. (2024, October 27). Monoamine oxidase inhibitors for treatment-resistant depression. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2019, January 5). Comparative Examination of Moclobemide, Tranylcypromine, Phenelzine and Isocarboxazid for Monoamine Oxidase–A Inhibition. Retrieved from [Link]

  • Himmelhoch, J. M., et al. (1982). A Double-Blind Study of Tranylcypromine Treatment of Major Anergic Depression. Journal of Clinical Psychopharmacology, 2(5), 315-320.
  • Saban, O., et al. (2023). Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS Chemical Neuroscience, 14(23), 4219-4234.
  • Maw, S. S., et al. (2008). Transdermal selegiline for the treatment of major depressive disorder.
  • Gillman, P. K. (2023, August 15). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 1-10.
  • Stahl, S. M., et al. (2023). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums.
  • Li, W., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6343-6350.
  • Analyst. (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Retrieved from [Link]

  • MDPI. (2024, December 31). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). Retrieved from [Link]

  • Stahl, S. M. (2012). FIRST OF 2 PARTS.

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Comparative

Validation of (1R)-2-phenylcyclopropan-1-amine as an irreversible LSD1 inhibitor

A Comparative Guide to the Validation of (1R)-2-Phenylcyclopropan-1-amine as an Irreversible LSD1 Inhibitor For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Validation of (1R)-2-Phenylcyclopropan-1-amine as an Irreversible LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation of (1R)-2-phenylcyclopropan-1-amine, also known as tranylcypromine (TCP), as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will explore its mechanism of action, compare its performance against other prominent LSD1 inhibitors, and provide detailed experimental protocols for its validation.

Introduction: The Significance of LSD1 in Epigenetics and Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1][2] It specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] The methylation status of these histone residues is crucial for gene expression; demethylation of H3K4 is associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation.

LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast, prostate, and gastric cancers.[4][5] Its elevated expression is often correlated with poor prognosis, tumor progression, and metastasis.[4][6] This has established LSD1 as a compelling therapeutic target in oncology.[7][8][9] LSD1's role extends beyond its catalytic activity; it also functions as a scaffold protein in larger transcriptional complexes, further highlighting its importance in cancer biology.[2][10]

(1R)-2-Phenylcyclopropan-1-amine (Tranylcypromine): From Antidepressant to Anticancer Agent

Tranylcypromine (TCP) is a well-established monoamine oxidase (MAO) inhibitor that has been used clinically as an antidepressant for decades.[11] Due to the structural and mechanistic homology between MAOs and LSD1, both being FAD-dependent amine oxidases, TCP was investigated and confirmed as an inhibitor of LSD1.[12][13][14]

Mechanism of Irreversible Inhibition

TCP acts as a mechanism-based, irreversible inhibitor of LSD1.[14][15] The inhibition process involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[14][15][16][17] This covalent modification permanently inactivates the enzyme. The reaction proceeds through the enzymatic oxidation of TCP, leading to the opening of the cyclopropyl ring and subsequent covalent bonding to the FAD cofactor.[18][12]

cluster_0 LSD1 Inhibition by Tranylcypromine (TCP) TCP Tranylcypromine (1R)-2-phenylcyclopropan-1-amine LSD1_FAD Active LSD1 Enzyme (with FAD cofactor) TCP->LSD1_FAD Binds to active site Intermediate Reactive Intermediate (Opened cyclopropyl ring) LSD1_FAD->Intermediate Enzymatic Oxidation Inactive_LSD1 Inactive LSD1 (Covalent TCP-FAD adduct) Intermediate->Inactive_LSD1 Covalent Bond Formation cluster_1 LSD1 Inhibitor Validation Workflow Biochem Biochemical Assay (e.g., Peroxidase-Coupled) IC50 Determine IC50 (Direct Enzyme Inhibition) Biochem->IC50 Cell_Culture Cell Culture & Treatment (e.g., AML cell line) Western Western Blot for H3K4me2 levels Cell_Culture->Western Phenotype Phenotypic Assays (e.g., Proliferation, Differentiation) Cell_Culture->Phenotype Target_Engage Confirm Target Engagement (Cellular Activity) Western->Target_Engage Functional Assess Functional Outcome (Anticancer Effect) Phenotype->Functional

Caption: A typical workflow for validating an LSD1 inhibitor.

Conclusion and Future Directions

(1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) has been instrumental as a scaffold for the development of a new generation of highly potent and selective irreversible LSD1 inhibitors. [7][14][19][27]While its own clinical utility in cancer is limited by its modest potency and off-target effects on MAOs, its validation as an irreversible LSD1 inhibitor has paved the way for compounds like Iadademstat (ORY-1001) and GSK2879552, which are now in clinical trials. [7][19][28] The validation protocols described herein provide a robust framework for researchers to assess novel LSD1 inhibitors. It is critical to employ both biochemical and cellular assays to build a comprehensive understanding of a compound's activity, from direct enzyme kinetics to its functional consequences in a disease-relevant context. Future research will likely focus on developing inhibitors with novel mechanisms of action, improved selectivity profiles, and efficacy in combination therapies to overcome resistance and enhance anti-tumor immunity. [1][29]

References

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  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. [Link]

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  • Pollyea, D. A., et al. (2018). The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS. Blood. [Link]

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  • Muth, A., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. Biochemistry. [Link]

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Validation

A Comparative Potency Analysis: (1R)-2-Phenylcyclopropan-1-amine vs. Racemic Tranylcypromine

In the landscape of monoamine oxidase inhibitors (MAOIs), tranylcypromine stands as a clinically significant agent for the treatment of major depressive disorder. However, a deeper pharmacological investigation reveals a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of monoamine oxidase inhibitors (MAOIs), tranylcypromine stands as a clinically significant agent for the treatment of major depressive disorder. However, a deeper pharmacological investigation reveals a nuanced story rooted in stereochemistry. Tranylcypromine, as prescribed, is a racemic mixture. This guide provides a detailed comparative analysis of a specific enantiomer, (1R)-2-phenylcyclopropan-1-amine, against the parent racemic mixture, offering researchers and drug development professionals a clear perspective on their respective potencies and mechanisms.

Decoding the Molecules: The Critical Role of Stereoisomerism

Tranylcypromine is the commercial name for 2-phenylcyclopropan-1-amine, which exists as a pair of trans enantiomers. The clinically utilized drug is a racemic mixture, meaning it contains equal amounts of both:

  • (+)-(1R,2S)-tranylcypromine: The dextrorotatory enantiomer.

  • (-)-(1S,2R)-tranylcypromine: The levorotatory enantiomer.

The compound specified in our topic, (1R)-2-phenylcyclopropan-1-amine , corresponds to the (+)-(1R,2S)-tranylcypromine enantiomer. This distinction is paramount, as biological systems are chiral, and enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

Both racemic tranylcypromine and its individual enantiomers act as irreversible inhibitors of monoamine oxidase (MAO). These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.

The inhibition mechanism involves the formation of a covalent bond between the inhibitor and the FAD cofactor within the enzyme's active site. This effectively inactivates the enzyme, leading to an increase in the synaptic concentration of monoamine neurotransmitters. This mechanism-based inactivation is why tranylcypromine is often referred to as a "suicide inhibitor".

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibition Pharmacological Intervention MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle MA->Vesicle Reuptake Metabolite Inactive Metabolite MAO->Metabolite Synapse Increased Neurotransmitter Availability in Synapse Vesicle->Synapse Neurotransmitter Release TCP (+)-Tranylcypromine or Racemic Tranylcypromine MAO_inhibited MAO (Inactivated) TCP->MAO_inhibited Irreversible Inhibition (Covalent Adduct Formation)

Caption: Mechanism of MAO inhibition by tranylcypromine, leading to increased neurotransmitter levels.

Comparative Potency: A Quantitative Analysis

The primary difference between (+)-tranylcypromine and the racemic mixture lies in their differential potency towards the MAO-A and MAO-B isoforms. Scientific literature provides clear evidence that the (+)-enantiomer is significantly more potent, particularly against MAO-A.

CompoundTargetPotency (IC50 / Ki)Source
(+)-(1R,2S)-Tranylcypromine MAO-A~160 nM (Ki)
MAO-B~1,900 nM (Ki)
(-)-(1S,2R)-Tranylcypromine MAO-A~4,500 nM (Ki)
MAO-B~940 nM (Ki)
(±)-Tranylcypromine (Racemic) MAO-ANot specified, but less potent than (+)General knowledge
MAO-BNot specified, but a mix of (+) and (-)General knowledge

Analysis of Potency Data:

  • MAO-A Inhibition: The (+)-(1R,2S) enantiomer is approximately 28 times more potent at inhibiting MAO-A than its (-)-(1S,2R) counterpart. Since the antidepressant effects of MAOIs are primarily linked to MAO-A inhibition, this strongly suggests that (+)-tranylcypromine is the primary therapeutic component of the racemic mixture.

  • MAO-B Inhibition: Conversely, the (-)-(1S,2R) enantiomer is about twice as potent as the (+)-enantiomer at inhibiting MAO-B.

  • Racemic Mixture: The potency of the racemic mixture represents an average of its components. Therefore, its inhibitory activity against MAO-A is diluted by the presence of the much less potent (-)-enantiomer.

Experimental Validation: Protocol for MAO-A Inhibition Assay

To empirically validate these potency differences, a standard fluorometric assay can be employed. This protocol outlines a robust method for determining the IC50 values of test compounds against human MAO-A.

Principle: This assay utilizes a non-fluorescent substrate that is oxidized by MAO-A to produce a highly fluorescent product, hydrogen peroxide (H2O2). The rate of fluorescence increase is directly proportional to MAO-A activity.

Materials:

  • Recombinant human MAO-A enzyme

  • Test compounds: (+)-Tranylcypromine, (±)-Tranylcypromine

  • MAO-A substrate (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions for each test compound (e.g., 10 concentrations from 1 nM to 100 µM) in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute the recombinant human MAO-A enzyme in the assay buffer to a working concentration determined by initial optimization experiments.

  • Incubation: To each well of the 96-well plate, add 25 µL of the appropriate compound dilution or vehicle control. Then, add 25 µL of the diluted MAO-A enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a substrate solution containing Amplex Red and HRP in the assay buffer. Add 50 µL of this solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate into the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis P1 Prepare serial dilutions of test compounds ((+)-TCP, (±)-TCP) P2 Dilute recombinant human MAO-A enzyme A1 Add compounds and MAO-A enzyme to 96-well plate P2->A1 A2 Pre-incubate at 37°C (15 minutes) A1->A2 A3 Initiate reaction with Amplex Red/HRP substrate A2->A3 D1 Measure fluorescence kinetically (30 mins at 37°C) A3->D1 D2 Calculate reaction rates (Slope of RFU vs. Time) D1->D2 D3 Plot % Inhibition vs. [Inhibitor Concentration] D2->D3 D4 Determine IC50 value via non-linear regression D3->D4

Caption: Experimental workflow for determining the IC50 of MAO-A inhibitors.

Conclusion and Implications

The comparative analysis clearly demonstrates that (+)-(1R,2S)-tranylcypromine is the more potent inhibitor of MAO-A , the primary target for antidepressant efficacy. The racemic mixture, (±)-tranylcypromine, while clinically effective, has its MAO-A inhibitory potency diluted by the presence of the less active (-)-(1S,2R) enantiomer.

For researchers in drug development, these findings have significant implications:

  • Stereospecific Development: There is a strong rationale for developing the single (+)-enantiomer as a refined therapeutic agent (an "enantiopure" drug). This could potentially lead to a more potent medication, allowing for lower doses, a reduced risk of off-target effects, and a better side-effect profile.

  • Structure-Activity Relationship (SAR) Studies: The differential potencies of the enantiomers provide a valuable tool for understanding the specific molecular interactions within the MAO active site, guiding the design of new, more selective inhibitors.

  • Preclinical Evaluation: When screening new MAOI candidates, it is crucial to resolve and test individual stereoisomers early in the development process to identify the most active and safest entity.

References

  • PubChem. Tranylcypromine. National Center for Biotechnology Information. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

Comparative

In Vivo Validation of (1R)-2-phenylcyclopropan-1-amine Derivatives: A Comparative Guide to LSD1 Inhibitors

Executive Summary The epigenetic regulator Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology, particularly for acute myeloid leukemia (AML), small cell lung cancer (SCLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic regulator Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology, particularly for acute myeloid leukemia (AML), small cell lung cancer (SCLC), and metastatic castration-resistant prostate cancer (mCRPC)[1][2]. Among the most clinically advanced LSD1 inhibitors are the (1R)-2-phenylcyclopropan-1-amine (tranylcypromine or TCP) derivatives.

This guide provides a comprehensive, objective comparison of novel TCP derivatives (e.g., ORY-1001/Iadademstat, Bomedemstat) against standard TCP and reversible non-covalent inhibitors (e.g., SP-2509). Designed for drug development professionals, this document synthesizes mechanistic causality, comparative in vivo efficacy data, and self-validating experimental protocols to guide preclinical validation workflows.

Mechanistic Grounding: Covalent vs. Reversible Inhibition

To design robust in vivo experiments, one must first understand the causality behind the drug-target interaction. LSD1 regulates gene expression by demethylating mono- and di-methylated histone 3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) using Flavin Adenine Dinucleotide (FAD) as a cofactor[3][4].

  • TCP Derivatives (Irreversible): Compounds like ORY-1001 and Bomedemstat undergo a single-electron transfer (SET) reaction catalyzed by LSD1, resulting in the cleavage of the cyclopropyl ring. This forms a permanent, covalent adduct with the FAD cofactor[3]. This irreversible mechanism ensures prolonged pharmacodynamic (PD) effects in vivo, even after the drug has cleared from systemic circulation, driving sustained accumulation of H3K4me2 and subsequent cellular differentiation[5].

  • SP-2509 (Reversible): Unlike TCP derivatives, SP-2509 is a reversible, allosteric inhibitor that binds to the H3 pocket of LSD1, disrupting critical protein-protein interactions (e.g., with CoREST) without permanently inactivating the FAD cofactor[6][7]. While highly selective, its reversible nature requires different pharmacokinetic (PK) maintenance to sustain target suppression in vivo.

LSD1_Mechanism LSD1 LSD1 Enzyme (with FAD Cofactor) Adduct Irreversible FAD Adduct (Prolonged PD Effect) LSD1->Adduct Covalent Pathway Allosteric Allosteric Blockade (Transient PD Effect) LSD1->Allosteric Reversible Pathway TCP (1R)-2-phenylcyclopropan-1-amine Derivatives (e.g., ORY-1001) TCP->LSD1 Single-Electron Transfer RevInh Reversible Inhibitors (e.g., SP-2509) RevInh->LSD1 Non-covalent Binding H3K4me2 Accumulation of H3K4me2 at Target Promoters Adduct->H3K4me2 Allosteric->H3K4me2 Transcription Gene Transcription (e.g., CD11b, CD86, MHC-I) H3K4me2->Transcription Outcome Tumor Differentiation & Growth Arrest Transcription->Outcome

Diagram 1: Mechanistic pathways of irreversible TCP derivatives versus reversible LSD1 inhibitors.

Comparative In Vivo Performance Data

When advancing an LSD1 inhibitor to in vivo models, evaluating the balance between efficacy, PK/PD alignment, and on-target toxicity is paramount. Table 1 summarizes the performance of advanced TCP derivatives compared to alternatives based on preclinical xenograft and syngeneic models.

Table 1: Comparative In Vivo Efficacy and PK/PD Profiles
ParameterStandard TCP (Tranylcypromine)Novel TCP Derivative: ORY-1001 (Iadademstat)Novel TCP Derivative: Bomedemstat (IMG-7289)Reversible Inhibitor: SP-2509
Target Selectivity Low (Inhibits MAO-A/B & LSD1)[7]High (>1000x for LSD1 over MAOs)[8]High (>2500x for LSD1 over MAOs)[2]High (Reversible allosteric)[7]
In Vivo Efficacy (Monotherapy) Weak tumor growth inhibition; limited by MAO toxicity.Potent tumor reduction in AML/SCLC xenografts at doses <0.020 mg/kg[8].Significant tumor growth inhibition in mCRPC and SCLC at 25-45 mg/kg[2][9].Reduces tumor growth in PC3 xenografts; requires higher/frequent dosing[6].
Pharmacodynamics (PD) Transient H3K4me2 increase.Sustained H3K4me2 accumulation; prolonged target engagement[5].Broad suppression of ASCL1 targets; increased MHC-I expression[9].Transient H3K4me2 increase; disrupts CoREST binding[10].
Oral Bioavailability HighExcellent[1]Excellent (Micromolar intra-tumoral accumulation)[2]Poor to Moderate (Often requires IP or specialized formulation)
Primary On-Target Toxicity Neurological (MAO inhibition)Reversible thrombocytopenia[11]Reversible thrombocytopenia[2]Minimal hematological toxicity reported, but lower systemic exposure.
Synergistic Potential LimitedHigh synergy with BET inhibitors and standard AML therapies[5][11].Sensitizes SCLC to PD-1 immune checkpoint blockade[9].Synergistic with panobinostat in AML models[10].

Key Insight for Researchers: The irreversible nature of TCP derivatives like Bomedemstat and ORY-1001 allows for once-daily oral dosing that maintains continuous target suppression, translating to robust in vivo efficacy[2][8]. However, this also mandates careful monitoring of on-target hematological toxicities (e.g., thrombocytopenia), which are direct consequences of LSD1's role in hematopoietic stem cell differentiation[12].

Self-Validating Experimental Protocols

To establish trustworthiness and reproducibility in your preclinical validation, protocols must be designed as self-validating systems. This means integrating internal controls, blinded measurements, and direct PK/PD correlations within the same cohort.

Protocol 1: In Vivo Xenograft Efficacy & PK/PD Workflow

This protocol is optimized for validating a novel TCP derivative in an AML or SCLC xenograft model.

Step 1: Model Establishment & Randomization

  • Implant 5×106 target cancer cells (e.g., MV4-11 for AML or NCI-H69 for SCLC) subcutaneously into the right flank of immunocompromised mice (e.g., NSG or NOD/SCID).

  • Monitor tumor growth via digital calipers. Once tumors reach a palpable volume of 100-150 mm³, randomize mice into treatment and vehicle groups (n=8-10 per group) to ensure equal baseline tumor burden[11].

Step 2: Dosing Regimen (Self-Validating Control)

  • Vehicle Control: Administer the exact solvent used for the drug (e.g., 0.5% Methylcellulose/0.1% Tween-80) via oral gavage (PO) daily.

  • Treatment Group: Administer the TCP derivative (e.g., 0.02 mg/kg for ORY-1001 or 40 mg/kg for Bomedemstat) PO daily[2][8].

  • Causality Check: Weigh mice daily. A body weight loss of >15% indicates off-target toxicity or excessive dosing, invalidating the efficacy data.

Step 3: Longitudinal Monitoring

  • Measure tumor volume bi-weekly using the formula: Volume=0.5×length×width2 [11].

  • Perform weekly retro-orbital bleeds to monitor complete blood counts (CBC). Validation: A reversible drop in platelet counts (thrombocytopenia) serves as a systemic biomarker of on-target LSD1 inhibition[2].

Protocol 2: Ex Vivo Target Engagement Assay (PD Readout)

Tumor volume reduction alone does not prove the mechanism. You must prove that the TCP derivative inhibited LSD1 within the tumor microenvironment.

Step 1: Tissue Harvesting & Processing

  • At the study endpoint (or at specific PK timepoints, e.g., 4h, 24h post-last dose), euthanize mice and rapidly excise the tumors.

  • Snap-freeze half of the tumor in liquid nitrogen for Western Blotting; fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).

Step 2: Western Blot for H3K4me2

  • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe with primary antibodies against H3K4me2 (target) and total Histone H3 (loading control).

  • Validation: A successful TCP derivative will show a statistically significant, dose-dependent accumulation of H3K4me2 compared to the vehicle control[6][11].

InVivo_Workflow Start Tumor Cell Implantation (e.g., AML/SCLC Xenograft) Randomize Randomization (Tumor Vol: 100-150 mm³) Start->Randomize Vehicle Vehicle Control (Oral Gavage) Randomize->Vehicle Treatment TCP Derivative (Oral Gavage) Randomize->Treatment Monitor Longitudinal Monitoring (Tumor Vol & Body Weight) Vehicle->Monitor Treatment->Monitor CBC CBC Analysis (Monitor Thrombocytopenia) Treatment->CBC Harvest Tissue Harvest (End of Study) Monitor->Harvest Efficacy Self-Validated Efficacy Profile CBC->Efficacy PK PK Analysis (Intra-tumoral Drug Conc.) Harvest->PK PD PD Analysis (H3K4me2 Western/IHC) Harvest->PD PK->Efficacy PD->Efficacy

Diagram 2: Self-validating in vivo workflow for evaluating TCP-derived LSD1 inhibitors.

Conclusion and Future Directions

The in vivo validation of (1R)-2-phenylcyclopropan-1-amine derivatives has proven their superiority over standard TCP and reversible inhibitors in terms of sustained target engagement and robust single-agent efficacy in specific genetic contexts (e.g., MLL-translocated AML)[1].

Moving forward, the field is shifting toward combinatorial in vivo validation. For instance, Bomedemstat has been shown to increase MHC class I expression in mouse SCLC tumor cells in vivo, sensitizing previously "cold" tumors to PD-1 immune checkpoint blockade[9][13]. Future preclinical study designs must incorporate syngeneic, immunocompetent mouse models to accurately evaluate these immunomodulatory effects.

References

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia ASCO Publications URL:[Link]

  • ORYZON Announces Publication of Paper in Cancer Cell establishing the relevance of ORY-1001 as an antileukemic differentiating drug FirstWord Pharma URL:[Link]

  • Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing PubMed - NIH / AACR Journals URL:[Link]

  • Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models PubMed - NIH URL: [Link]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis MDPI URL:[Link]

  • SP-2509 inhibits tumor growth in vivo ResearchGate URL:[Link]

  • Antiviral Properties of the LSD1 Inhibitor SP-2509 ASM Journals URL:[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC - NIH URL:[Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

A Comparative Pharmacodynamic Guide to the Stereoisomers of 2-Phenylcyclopropan-1-amine (Tranylcypromine)

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Stereochemistry in MAO Inhibition Tranylcypromine (TCP), a potent, non-s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereochemistry in MAO Inhibition

Tranylcypromine (TCP), a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), has long been a tool in both clinical practice for mood disorders and in foundational neuroscience research.[1][2] Structurally, it is a substituted phenethylamine and an analog of amphetamine.[2][3] Marketed as a racemic mixture, TCP is composed of two non-superimposable mirror-image enantiomers: (+)-(1S,2R)-2-phenylcyclopropan-1-amine and (-)-(1R,2S)-2-phenylcyclopropan-1-amine.

In drug development, dissecting the properties of individual stereoisomers is paramount. The fixed, three-dimensional arrangement of atoms can lead to significant differences in potency, selectivity, and off-target effects, a concept known as stereoselectivity.[4][5] This guide provides a comparative analysis of the pharmacodynamics of the two principal enantiomers of tranylcypromine, offering insights into their distinct interactions with key neurological targets and providing the experimental framework to validate these findings.

Core Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6][7] By inhibiting these enzymes, TCP increases the synaptic concentration of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[1] Both enantiomers contribute to MAO inhibition, but they do so with distinct potencies and selectivities.[8][9]

The following diagram illustrates the fundamental mechanism of how MAO inhibitors like the TCP enantiomers modulate synaptic neurotransmission.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Neurotransmitter (e.g., Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO-A / MAO-B) presyn->MAO Metabolism syn_NT Increased Neurotransmitter Concentration presyn->syn_NT Release TCP (1R)- or (1S)-TCP TCP->MAO Irreversible Inhibition receptor Postsynaptic Receptors syn_NT->receptor Binding

Caption: Mechanism of MAO inhibition by Tranylcypromine (TCP) stereoisomers.

Comparative Pharmacodynamic Profile

While both isomers are potent MAO inhibitors, early biochemical and pharmacological studies revealed a clear stereoselectivity in their actions. The (+)-isomer (often denoted as d-isomer) primarily affects tryptaminergic (serotonin) systems, whereas the (-)-isomer (l-isomer) has a greater influence on catecholaminergic (norepinephrine, dopamine) pathways.[8]

(+)-(1S,2R)-2-phenylcyclopropan-1-amine: The Serotonergic Modulator

The (+)-enantiomer is a more potent inhibitor of MAO, particularly MAO-A, the isoform primarily responsible for serotonin metabolism.[9][10] Studies have shown that administration of (+)-TCP leads to a significant increase in brain serotonin (5-HT) levels, a hallmark of drugs influencing serotonergic processes.[10] In contrast, the (-)-isomer fails to produce these effects.[10] This selectivity is further supported by behavioral studies where the effects of (+)-TCP resemble those of other serotonergic agents.[10] One study notes that the (+)-enantiomer is approximately 60 times more potent in vitro than its counterpart, although this difference may be less pronounced in vivo after chronic administration.[9]

(-)-(1R,2S)-2-phenylcyclopropan-1-amine: The Catecholaminergic Modulator

The (-)-enantiomer, while a less potent MAO inhibitor overall compared to the (+)-isomer, exhibits a more pronounced effect on catecholaminergic systems.[8] Its primary action appears to be the inhibition of norepinephrine reuptake, a mechanism distinct from MAO inhibition.[8] This property is shared with other antidepressants and stimulants, which can increase the availability of norepinephrine in the synapse by blocking its primary clearance mechanism, the norepinephrine transporter (NET).[11][12] The (-)-isomer's influence on locomotor activity and aggressive behavior in animal models is thought to be mediated through these catecholaminergic pathways.[8]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) for racemic tranylcypromine. While specific IC50 values for each enantiomer are not consistently reported across a single study, the data for the racemate provide a baseline for its potent, non-selective activity. The qualitative evidence strongly suggests that the (+)-enantiomer contributes more significantly to the MAO-A IC50, while the (-)-enantiomer's clinical effects may also be driven by its norepinephrine reuptake inhibition properties.

CompoundTargetIC50 (µM)
Tranylcypromine (racemic)MAO-A2.3[6][13]
Tranylcypromine (racemic)MAO-B0.95[6][13]
Tranylcypromine (racemic)LSD120.7[6][13]

Note: This table represents data for the racemic mixture. The potency of the individual enantiomers differs as described above.

Experimental Protocol: In Vitro MAO Inhibition Assay

To empirically determine and validate the differential inhibitory activity of the (1R)- and (1S)-TCP enantiomers, a robust in vitro MAO inhibition assay is required. This protocol describes a common fluorometric method.

Causality and Self-Validation: This protocol is designed to be self-validating. The principle relies on measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[14] H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a stable, highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation. Including an "Enzyme Control" (100% activity) and a "Blank" (no enzyme) allows for the normalization of data and subtraction of background noise. A known selective inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) serves as a positive control to confirm assay performance.[15]

Workflow Diagram

Assay_Workflow prep 1. Reagent Preparation - Assay Buffer - MAO-A/MAO-B Enzyme - Inhibitors (TCP isomers, Controls) - Substrate (e.g., Kynuramine) plate 2. Plate Loading (96-well) - Add 10 µL of Test Inhibitor (S) - Add 10 µL of Buffer (Enzyme Control) - Add 10 µL of Positive Control prep->plate enzyme 3. Enzyme Addition - Add 40 µL MAO-A or MAO-B - Incubate for 15 min at 37°C plate->enzyme reaction 4. Reaction Initiation - Add 50 µL Reaction Mix (Substrate + Fluorescent Probe) enzyme->reaction measure 5. Kinetic Measurement - Read fluorescence (Ex/Em = 535/587 nm) - Every 1-2 min for 30-60 min reaction->measure analyze 6. Data Analysis - Calculate slope of linear phase - Plot % Inhibition vs. [Inhibitor] - Determine IC50 value measure->analyze

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[14] Ensure buffer is at room temperature before use.

    • Enzyme Stock: Reconstitute recombinant human MAO-A or MAO-B enzyme in Assay Buffer to the manufacturer's recommended concentration. Aliquot and store at -80°C.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of (1R)-TCP, (1S)-TCP, Clorgyline (MAO-A control), and Selegiline (MAO-B control) in DMSO.

    • Serial Dilutions: Create a series of 10x working solutions for each inhibitor by diluting the stock solution in Assay Buffer. This will generate a dose-response curve.

  • Assay Procedure (96-well plate format):

    • Inhibitor Addition: Add 10 µL of each inhibitor working solution to its assigned wells. For "Enzyme Control" wells, add 10 µL of Assay Buffer containing the same final DMSO concentration. For "Blank" wells, add 10 µL of Assay Buffer.[14]

    • Enzyme Addition: Prepare a working dilution of the MAO-A or MAO-B enzyme in Assay Buffer. Add 40 µL of this enzyme solution to all wells except the "Blank" wells. To the "Blank" wells, add 40 µL of Assay Buffer.[14]

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[14][16]

    • Reaction Initiation: Prepare a "Reaction Mix" containing the MAO substrate (e.g., kynuramine or a commercial substrate) and the fluorescent probe system. Add 50 µL of the Reaction Mix to all wells.[14][17]

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity in kinetic mode (e.g., excitation 535 nm / emission 587 nm) at 1-2 minute intervals for 30-60 minutes.[14]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = ((Slope_EC - Slope_S) / Slope_EC) * 100, where EC is the Enzyme Control and S is the sample inhibitor well.[16]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Implications for Drug Development

The pharmacodynamic profiles of (1R)- and (1S)-2-phenylcyclopropan-1-amine are distinct and complementary. The (+)-(1S,2R) enantiomer is a significantly more potent MAO inhibitor, with a preference for MAO-A, driving effects on the serotonergic system.[9][10] Conversely, the (-)-(1R,2S) enantiomer's primary contribution to the racemate's profile may stem from its activity as a norepinephrine reuptake inhibitor.[8]

This stereoselectivity has profound implications for drug development. Isolating the (+)-(1S,2R) enantiomer could yield a more potent and potentially more targeted MAO-A inhibitor for depression, possibly with a different side-effect profile than the racemic mixture. Conversely, the (-)-(1R,2S) enantiomer could be explored as a lead compound for developing novel norepinephrine reuptake inhibitors. Understanding these nuanced differences allows researchers to move beyond the classic, non-selective profile of racemic tranylcypromine and pursue more refined therapeutic agents.

References

  • Smith, D. F. (1980). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview. Pharmakopsychiatrie, Neuro-Psychopharmakologie, 13(3), 130–136. [Link]

  • Smith, D. F., & Petersen, H. N. (1982). Stereoselective effect of tranylcypromine enantiomers on brain serotonin. Life Sciences, 31(22), 2449–2454. [Link]

  • Cyprotex - Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

  • MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

  • Inxight Drugs. (n.d.). TRANYLCYPROMINE. Retrieved from [Link]

  • Binda, C., et al. (2011). Parameters for Irreversible Inactivation of Monoamine Oxidase. Journal of Neural Transmission, 118(Suppl 1), 1–9. [Link]

  • MDPI. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). MDPI. [Link]

  • PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tranylcypromine. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-2-phenylcyclopropan-1-amine. Retrieved from [Link]

  • Kumar, A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 724-765. [Link]

  • Pharmaffiliates. (n.d.). (1S,2R)-(+)-2-Phenylcyclopropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • MDPI. (2025). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. MDPI. [Link]

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  • Kazuta, Y., et al. (2002). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 10(6), 1777-1791. [Link]

  • Bolden, A. S., et al. (2006). Synthesis and activity of a new class of dual acting norepinephrine and serotonin reuptake inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines. Bioorganic & Medicinal Chemistry Letters, 16(24), 6344-6348. [Link]

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Comparative

Validating the mechanism of covalent adduct formation with FAD by mass spectrometry

Validating Covalent FAD Adduct Mechanisms via Mass Spectrometry: A Comparative Methodological Guide Introduction: The Analytical Challenge of FAD Adducts Flavin adenine dinucleotide (FAD) is a versatile redox cofactor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Covalent FAD Adduct Mechanisms via Mass Spectrometry: A Comparative Methodological Guide

Introduction: The Analytical Challenge of FAD Adducts

Flavin adenine dinucleotide (FAD) is a versatile redox cofactor integral to the catalytic function of numerous enzymes, including lysine-specific demethylase 1 (LSD1), monoamine oxidases (MAO-A/B), and tRNA methyltransferases (e.g., TrmFO)[1][2]. The development of mechanism-based irreversible inhibitors—such as tranylcypromine (PCPA), phenelzine, and novel targeted therapies like TAK-418—relies heavily on the formation of covalent adducts with the FAD cofactor[1][3][4].

Validating the exact chemical nature of these adducts is critical because the structural footprint of the modified FAD directly dictates the biological outcome. For instance, bulky FAD adducts in LSD1 can cause steric clashes with transcription factors like GFI1B, leading to severe hematological toxicities such as thrombocytopenia[3][5]. Conversely, inhibitors that undergo Grob fragmentation to form compact formyl-FAD adducts preserve these critical protein-protein interactions[3][5].

As a Senior Application Scientist, I have structured this guide to objectively compare the mass spectrometry (MS) methodologies used to validate these FAD adducts. This document provides field-proven workflows, causality-driven experimental designs, and quantitative benchmarks to ensure your analytical pipeline is both robust and self-validating.

Part 1: Mechanistic Context & Pathway Visualization

Enzymes utilize FAD in two distinct binding modes: non-covalent (e.g., LSD1, TrmFO) and covalent (e.g., MAO-A/B, where FAD is tethered to a cysteine or histidine residue)[4]. This fundamental structural difference dictates the MS analytical approach.

To understand the analytical target, we must first understand the reaction chemistry. When an inhibitor like T-448 enters the LSD1 active site, it initially forms a full covalent adduct with the non-covalently bound FAD, generating a transient species at m/z 1059[5]. Driven by the energetic favorability of cyclopropane ring cleavage, it undergoes Grob fragmentation, expelling a portion of the inhibitor to yield a stable, compact formyl-FAD adduct at m/z 814[5]. Capturing this dynamic process requires an analytical technique capable of precise mass determination and temporal resolution.

Pathway A LSD1 Holoenzyme (Non-covalent FAD) C Transient FAD-Adduct (m/z 1059) A->C Active Site Binding B Covalent Inhibitor (e.g., T-448) B->C N5-Alkylation D Grob Fragmentation (Ring Cleavage) C->D Spontaneous Rearrangement E Formyl-FAD Adduct (Compact, m/z 814) D->E Cleavage F Preserved LSD1-GFI1B Interaction E->F Minimal Steric Clash

Fig 1: Mechanism of LSD1 inhibition highlighting Grob fragmentation to a formyl-FAD adduct.

Part 2: Methodological Comparison Guide

To validate FAD adducts, researchers must choose between three primary MS workflows. The optimal choice is entirely dependent on the FAD-protein linkage and the required depth of structural characterization.

Direct Cofactor Extraction & LC-HRMS
  • Best Alternative For: Enzymes with non-covalently bound FAD (e.g., LSD1, TrmFO, Tetracycline Destructases)[2].

  • Mechanism: Organic solvent denaturation precipitates the apoprotein while partitioning the modified FAD into the supernatant for direct injection into a High-Resolution Accurate Mass (HRAM) spectrometer (e.g., Orbitrap or Q-TOF)[2].

  • Performance: Exceptional mass accuracy (<2 ppm) allows for the unambiguous assignment of elemental composition. It easily distinguishes intact FAD (m/z 786.15) from methylene-FAD (m/z 800.17) or formyl-FAD (m/z 814.0)[2][5].

  • Limitations: Cannot be used for covalently bound FAD enzymes without destroying the protein context.

Bottom-Up Peptide Mapping (LC-MS/MS)
  • Best Alternative For: Enzymes with covalently bound FAD (e.g., MAO-A, MAO-B)[4].

  • Mechanism: The holoenzyme is denatured, reduced, alkylated, and subjected to proteolytic digestion (trypsin/chymotrypsin). The resulting flavinylated peptides are analyzed via LC-MS/MS[6].

  • Performance: Provides exact localization of the adduct. For example, the ASS234 inhibitor forms a covalent adduct with MAO-A, yielding a specific tryptic/chymotryptic flavin-peptide at m/z 1710[6].

  • Limitations: Prone to artifact generation. Adduct isomers can interconvert during chromatography, requiring careful temperature control to prevent signal coalescence[6].

Intact Native Mass Spectrometry
  • Best Alternative For: Validating the stoichiometry of the entire Holoenzyme-Inhibitor complex.

  • Mechanism: Soft ionization (e.g., nanoESI in ammonium acetate) preserves the non-covalent interactions between the apoprotein, the FAD adduct, and any co-repressors (like CoREST)[7].

  • Performance: Confirms that the adduct does not disrupt the overall protein folding.

  • Limitations: Lower resolution at high m/z ranges makes it difficult to detect small mass shifts (e.g., a 28 Da formyl addition) on a 100+ kDa complex[7].

Workflow Start FAD-Dependent Enzyme Target Q1 Is FAD covalently bound to the protein? Start->Q1 NonCov No (e.g., LSD1, TrmFO) Q1->NonCov Non-Covalent Cov Yes (e.g., MAO-A, MAO-B) Q1->Cov Covalent LCMS Protein Denaturation & Cofactor Extraction NonCov->LCMS Digest Proteolytic Digestion (Trypsin/Chymotrypsin) Cov->Digest Data1 LC-HRMS: Detect Modified Intact FAD LCMS->Data1 Data2 LC-MS/MS: Detect Flavinylated Peptides Digest->Data2

Fig 2: Decision matrix for selecting the appropriate mass spectrometry workflow for FAD adducts.

Part 3: Quantitative Data & Signature m/z Benchmarks

The following table summarizes the expected m/z signatures for key FAD adducts across different target enzymes, providing a benchmark for your own LC-MS method development.

Target EnzymeFAD Binding ModeModulator / InhibitorAdduct ChemistryPreferred MS WorkflowSignature m/z (ESI+)
LSD1 Non-covalentT-367Bulky FAD AdductDirect LC-HRMS1113.0[5]
LSD1 Non-covalentFormyl-FADDirect LC-HRMS814.0[3][5]
TrmFO Non-covalentMethylene-THFMethylene-FADDirect LC-HRMS800.17[2]
MAO-A Covalent (Cys)Flavinylated PeptideBottom-Up LC-MS/MS1710.0[6]
MAO-B Covalent (Cys)TranylcypromineFlavinylated PeptideBottom-Up LC-MS/MSVariable[1]
Control VariousNone (Vehicle)Intact FADDirect LC-HRMS786.15[2]

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Cofactor Extraction & LC-HRMS (For Non-Covalent FAD)

Causality Focus: Because enzymes like LSD1 utilize a non-covalently bound FAD cofactor, organic solvent denaturation completely releases the modified FAD into the supernatant, bypassing artifact-prone proteolytic digestion steps[2][5].

  • Time-Course Incubation: Incubate 20 µM recombinant human LSD1 with 100 µM inhibitor (e.g., T-448) at 37°C.

    • Causality: A time-course (0, 15, 30, 60 mins) is mandatory. The full T-448-FAD adduct (m/z 1059) is a transient intermediate that decays into the stable formyl-FAD (m/z 814)[5]. Single-timepoint analyses risk missing the mechanistic intermediate.

  • Denaturing Extraction: Quench the reaction with an equal volume of 50% acetonitrile containing 1% formic acid. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: The acidic organic environment precipitates the apoprotein while maintaining the solubility and ionization efficiency of the FAD adduct[2].

  • LC-HRMS Acquisition: Inject the supernatant onto a C18 column coupled to an HRAM Orbitrap mass spectrometer. Acquire in ESI+ mode.

  • Internal Self-Validation:

    • Negative Control: The vehicle-treated sample must yield a dominant peak at m/z 786.15, corresponding to intact FAD[2].

    • MS/MS Verification: Isolate the adduct parent ion and apply Collision-Induced Dissociation (CID). The presence of a fragment at m/z 439.10 (ribityl monophosphate isoalloxazine) confirms the core flavin structure remains intact[2].

Protocol B: Bottom-Up LC-MS/MS (For Covalently Bound FAD)

Causality Focus: Monoamine oxidases (MAO-A/B) feature FAD covalently tethered to the protein backbone. Direct extraction is impossible; thus, endoproteinase digestion is required to liberate a measurable flavinylated peptide[4][6].

  • Alkylation & Digestion: Treat the inhibitor-bound MAO-A with urea, reduce with DTT, and alkylate with iodoacetamide. Digest overnight with a Trypsin/Chymotrypsin mixture.

  • Temperature-Controlled LC-MS/MS: Separate the peptides using UHPLC coupled to a Q-TOF mass spectrometer.

    • Causality: Maintain the column compartment at sub-ambient temperatures (e.g., -10°C to 4°C). Certain covalent adducts (like the ASS234-flavin adduct) exist as multiple geometric isomers that rapidly interconvert at room temperature, causing chromatographic coalescence and signal degradation[6].

  • Internal Self-Validation: Extract the ion chromatogram for the target mass (e.g., m/z 1710 for ASS234)[6]. Perform a temperature-gradient validation: if the multiple isomeric peaks coalesce into a single peak at higher column temperatures, the adduct is verified as a dynamic geometric isomer rather than a sample contamination artifact[6].

Sources

Validation

A Head-to-Head Comparison of (1R)-2-Phenylcyclopropan-1-amine with Novel Epigenetic Modulators

For Researchers, Scientists, and Drug Development Professionals Executive Summary The field of epigenetic therapy is rapidly evolving, moving from repurposed drugs to highly specific and potent modulators of the epigenom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epigenetic therapy is rapidly evolving, moving from repurposed drugs to highly specific and potent modulators of the epigenome. This guide provides a comprehensive comparison of (1R)-2-phenylcyclopropan-1-amine (tranylcypromine), a first-generation inhibitor of Lysine-Specific Demethylase 1 (LSD1), with several classes of novel epigenetic modulators. We delve into the mechanisms, potency, selectivity, and experimental validation of these compounds, offering a critical resource for researchers navigating this complex therapeutic landscape. While tranylcypromine laid the foundational groundwork, next-generation LSD1 inhibitors and agents targeting different epigenetic pathways, such as BET inhibitors, now offer significantly improved therapeutic windows and distinct mechanistic advantages.

Introduction: The Epigenetic Landscape in Oncology

Epigenetic modifications are heritable changes that regulate gene expression without altering the DNA sequence itself. These processes are fundamental to normal development but are frequently dysregulated in cancer, leading to the silencing of tumor suppressor genes or the activation of oncogenes.[1][2] The reversibility of these epigenetic marks makes the enzymes that write, erase, and read them—such as methyltransferases, demethylases, deacetylases, and bromodomain proteins—highly attractive targets for therapeutic intervention.[1][3]

This guide focuses on comparing the "eraser" enzyme LSD1, and its archetypal inhibitor tranylcypromine, against newer classes of epigenetic drugs that have entered preclinical and clinical development.

The Benchmark: (1R)-2-Phenylcyclopropan-1-amine (Tranylcypromine)

Tranylcypromine (TCP), a drug originally developed as an antidepressant, was repurposed as an anticancer agent upon the discovery of its activity against LSD1.[4][5] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 on lysine 4 and 9 (H3K4me1/2 and H3K9me1/2), playing a critical role in regulating gene expression.[5][6] Its overexpression is common in many cancers, correlating with poor prognosis.[4][6]

Mechanism of Action: Tranylcypromine is a mechanism-based, irreversible inhibitor that forms a covalent adduct with the FAD cofactor in the LSD1 active site.[7][8][9][10] This inactivation prevents the demethylation of histone substrates, leading to the re-expression of silenced genes that can trigger tumor cell differentiation or apoptosis.[9]

Limitations:

  • Low Potency: Tranylcypromine inhibits LSD1 with an IC50 in the micromolar range (KI of ~242 µM).[7][8]

  • Poor Selectivity: As a derivative of monoamine oxidase (MAO) inhibitors, TCP also potently inhibits MAO-A and MAO-B, leading to significant off-target effects and a narrow therapeutic window.[7][8]

TCP Tranylcypromine (TCP) LSD1 LSD1 Enzyme TCP->LSD1 Binds to Active Site FAD FAD Cofactor LSD1->FAD Contains Adduct Irreversible FAD-TCP Adduct LSD1->Adduct Forms Covalent Bond Histone Histone H3 (H3K4me2) LSD1->Histone Acts on Demethylation Demethylation Blocked Adduct->Demethylation Gene Gene Expression (e.g., Differentiation Genes) Histone->Gene Regulates Demethylation->Gene

Figure 1: Mechanism of irreversible LSD1 inhibition by Tranylcypromine (TCP).

The Challengers: Novel Epigenetic Modulators

Building on the therapeutic concept validated by tranylcypromine, a new wave of more potent and selective epigenetic drugs has been developed.

Next-Generation LSD1 Inhibitors

These compounds were designed to improve upon the tranylcypromine scaffold, aiming for higher potency and selectivity over MAOs.

  • Mechanism: Most retain the core cyclopropylamine structure for irreversible, covalent FAD binding, but feature chemical modifications that enhance interaction with the LSD1 active site.[4][5][11] More recently, potent and selective reversible LSD1 inhibitors have also been developed.[12][13]

  • Examples:

    • Iadademstat (ORY-1001): An irreversible inhibitor with nanomolar potency against LSD1 and high selectivity.[4][14][15]

    • Bomedemstat (IMG-7289): Another potent and selective irreversible inhibitor.[6][16]

    • GSK2879552: A selective irreversible inhibitor that has entered clinical trials.[4][5][6][14]

    • CC-90011: A potent, selective, and reversible inhibitor currently in clinical trials.[13][16]

Bromodomain and Extra-Terminal (BET) Inhibitors

BET proteins (BRD2, BRD3, BRD4) are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive gene expression.[17][18] They are critical for the expression of key oncogenes like MYC.[18][19]

  • Mechanism: BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[17] This leads to the transcriptional repression of target genes, most notably MYC.[18][20]

  • Examples: JQ1 (preclinical tool), OTX015/Birabresib, JAB-8263.[17][19]

cluster_0 Normal State cluster_1 With BET Inhibitor Histone Acetylated Histone (Ac-Lysine) BET BET Protein (BRD4) Histone->BET Binds to TF Transcription Machinery (RNA Pol II) BET->TF Recruits MYC_ON MYC Gene Transcription ON TF->MYC_ON Histone_i Acetylated Histone (Ac-Lysine) BET_i BET Protein (BRD4) BET_i->Histone_i Binding Displaced MYC_OFF MYC Gene Transcription OFF BET_i->MYC_OFF Represses BETi BET Inhibitor BETi->BET_i Competitively Binds to

Figure 2: Mechanism of action for BET inhibitors in displacing BRD4 from chromatin.

Histone Deacetylase (HDAC) Inhibitors

HDACs are "eraser" enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[21][22] Inhibiting HDACs generally promotes a more open chromatin state, allowing for gene expression.[21][23]

  • Mechanism: HDAC inhibitors bind to the active site of HDAC enzymes, preventing them from deacetylating histones and non-histone proteins.[21][23][24] This leads to histone hyperacetylation and the re-activation of silenced tumor suppressor genes, inducing growth arrest and apoptosis.[21][24]

  • Examples: Vorinostat (FDA-approved), Panobinostat, Romidepsin.[21][22][24]

DNA Methyltransferase (DNMT) Inhibitors

DNMTs are "writer" enzymes that add methyl groups to DNA, typically at CpG sites in promoter regions, leading to stable gene silencing.[25][26][27]

  • Mechanism: DNMT inhibitors are nucleoside analogs (e.g., Azacitidine, Decitabine) that become incorporated into DNA.[25][27] They then form a covalent bond with DNMT enzymes, trapping them for degradation.[25][26] This leads to a passive, replication-dependent loss of DNA methylation and re-expression of tumor suppressor genes.[25][27]

  • Examples: Azacitidine (Vidaza®), Decitabine (Dacogen®).[25][26]

Head-to-Head Performance Comparison

The choice of an epigenetic modulator depends critically on the specific cancer context, the desired biological outcome, and the inhibitor's pharmacological profile.

Table 1: Comparison of Potency and Selectivity

Compound ClassExample(s)Primary Target(s)MechanismPotency (IC50)Key Selectivity Considerations
1st-Gen LSD1i TranylcypromineLSD1, MAO-A, MAO-BIrreversible, Covalent~200-300 µM vs LSD1[7][8]Poor selectivity against MAOs
Next-Gen LSD1i Iadademstat, CC-90011LSD1Irreversible or ReversibleLow nM range[13][14]High (>1000-fold) selectivity over MAOs and LSD2[28]
BET Inhibitors JQ1, BirabresibBRD2, BRD3, BRD4Reversible, CompetitiveLow to mid nM rangeCannot distinguish between BET family members[17]
HDAC Inhibitors Vorinostat, PanobinostatPan-HDAC (Class I, II, IV)Reversible, CompetitiveLow nM to µM rangeVaries; some are pan-inhibitors, others are isoform-selective
DNMT Inhibitors Azacitidine, DecitabineDNMT1, DNMT3a/bIrreversible, CovalentActs via DNA incorporationTargets all active DNMTs during DNA replication

Analysis of Performance:

  • Potency: Next-generation LSD1 inhibitors and BET inhibitors demonstrate significantly higher potency (low nanomolar) compared to the parent compound tranylcypromine (micromolar).[7][8][13][14] This allows for lower effective doses and potentially fewer off-target effects.

  • Selectivity: The key advantage of next-generation LSD1 inhibitors is their vastly improved selectivity against MAOs, which is expected to translate into a better clinical safety profile.[28] BET inhibitors, while potent, generally lack selectivity between the different BET family proteins.[17]

  • Mechanism of Action: The irreversible nature of tranylcypromine and many of its successors provides durable target inhibition. However, reversible inhibitors like CC-90011 may offer a more controllable pharmacological effect and an improved safety profile.[13] DNMT inhibitors are unique in that their action is dependent on cell division, as they must be incorporated into newly synthesized DNA.[25][27]

Experimental Protocols for Modulator Evaluation

Validating the activity of an epigenetic modulator requires a multi-step approach, moving from biochemical assays to cellular models.

Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay

This assay directly measures a compound's ability to inhibit the enzymatic activity of LSD1.

Principle: LSD1-mediated demethylation of its substrate (e.g., a H3K4me2 peptide) produces hydrogen peroxide (H₂O₂). In a coupled reaction, horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic substrate like Amplex Red into the highly fluorescent product, resorufin.[29]

Step-by-Step Methodology:

  • Prepare Reagents: Dilute recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, Amplex Red, and HRP in assay buffer. Prepare serial dilutions of the test compound (e.g., tranylcypromine) in DMSO, then dilute further in assay buffer.

  • Plate Setup: In a 96-well black plate, add the LSD1 enzyme, the H3K4me2 peptide substrate, and the test compound at various concentrations. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.

  • Initiate Reaction: Add the HRP/Amplex Red detection mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis: Subtract the blank reading, calculate the percentage of inhibition for each compound concentration relative to the DMSO control, and plot the results to determine the IC50 value.[29]

cluster_workflow LSD1 Enzymatic Assay Workflow Reagents 1. Prepare Reagents (Enzyme, Substrate, Compound) Plating 2. Plate Compounds & Enzyme/Substrate Reagents->Plating Detection 3. Add HRP/Amplex Red Detection Mix Plating->Detection Incubate 4. Incubate at 37°C Detection->Incubate Readout 5. Read Fluorescence Incubate->Readout Analysis 6. Calculate IC50 Readout->Analysis

Figure 3: Workflow for an in vitro LSD1 enzymatic inhibition assay.

Protocol 2: Cellular Target Engagement - Western Blot for Histone Marks

This experiment confirms that the drug enters the cell and engages its target, leading to the expected change in histone methylation.

Principle: Cancer cells are treated with the inhibitor. Histones are then extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the histone mark of interest (e.g., H3K4me2) and a loading control (e.g., Total Histone H3).[30]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., AML or SCLC cell lines) and allow them to adhere. Treat cells with various concentrations of the LSD1 inhibitor or vehicle (DMSO) for 24-72 hours.

  • Histone Extraction: Harvest the cells. Lyse the cells and extract histones, often using an acid extraction protocol to separate the basic histone proteins from other cellular components.[31][32]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of histone protein per lane onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve the small histone proteins.[33]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose (0.2 µm pore size) membrane.[33]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[30][34]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C. Wash the membrane, then incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., Total H3) to normalize the data. Quantify the band intensities to determine the dose-dependent increase in H3K4me2 levels.

Protocol 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly measure drug-target engagement in intact cells or tissue lysates.[35][36][37][38]

Principle: The binding of a ligand (drug) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the drug, heated across a temperature gradient, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[36][37]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) and incubate to allow for target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein (e.g., LSD1) using Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.[36]

Conclusion and Future Directions

(1R)-2-phenylcyclopropan-1-amine was instrumental in validating LSD1 as a viable anticancer target. However, its poor potency and selectivity profile make it a suboptimal therapeutic agent. The head-to-head comparison clearly shows that novel epigenetic modulators offer significant advantages:

  • Next-generation LSD1 inhibitors provide dramatic improvements in potency and selectivity, representing a more refined therapeutic strategy against LSD1-dependent cancers.

  • BET, HDAC, and DNMT inhibitors target distinct nodes in the epigenetic network, offering alternative or complementary therapeutic avenues. For instance, BET inhibitors are particularly promising in MYC-driven malignancies, a context where LSD1 inhibitors may be less effective.[18][20]

The future of epigenetic therapy likely lies in combination strategies.[39][40][41] Combining agents that target different epigenetic mechanisms (e.g., an LSD1 inhibitor with an HDAC or BET inhibitor) or pairing epigenetic drugs with immunotherapy or conventional chemotherapy holds the potential to achieve synergistic antitumor effects and overcome drug resistance.[3][41] Continued research into more specific, potent, and well-tolerated modulators will be crucial for realizing the full potential of targeting the cancer epigenome.

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  • Epigenetic modulators in cancer therapy: Treatment and beyond. ResearchGate. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. Available at: [Link]

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. Available at: [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. Available at: [Link]

  • Epigenetic modulators, modifiers and mediators in cancer aetiology and progression. Nature Reviews Genetics. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers. Available at: [Link]

  • trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. ResearchGate. Available at: [Link]

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry. Available at: [Link]

  • Histone Immunoblotting Protocol. Rockland Immunochemicals. Available at: [Link]

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  • Discovery of an LSD1 PROTAC degrader. PNAS. Available at: [Link]

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Comparative

A Comparative Analysis of the Therapeutic Index of (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) in Preclinical Animal Models

A Comprehensive Guide for Researchers and Drug Development Professionals In the landscape of neuropsychopharmacology, the therapeutic index (TI) serves as a critical measure of a drug's safety margin, quantifying the gap...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of neuropsychopharmacology, the therapeutic index (TI) serves as a critical measure of a drug's safety margin, quantifying the gap between its therapeutic and toxic doses. For psychoactive compounds like (1R)-2-phenylcyclopropan-1-amine, commercially known as Tranylcypromine, a thorough understanding of its TI in preclinical animal models is paramount for guiding clinical development and ensuring patient safety. This guide provides an in-depth assessment of the therapeutic index of Tranylcypromine, comparing it with other notable monoamine oxidase inhibitors (MAOIs) and detailing the experimental methodologies used for its determination.

Introduction to Tranylcypromine and the Significance of its Therapeutic Index

Tranylcypromine is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, Tranylcypromine effectively increases the synaptic availability of these monoamines, a mechanism that underpins its efficacy as an antidepressant and anxiolytic agent.[1]

The therapeutic index is a quantitative measure of a drug's safety, typically expressed as the ratio of the dose that produces toxicity in 50% of a population (TD50) to the dose that produces a clinically desired effect in 50% of a population (ED50). A wider therapeutic index is indicative of a safer drug, as it implies a larger window between the dose required for therapeutic benefit and the dose at which adverse effects become prevalent. For drugs acting on the central nervous system, like Tranylcypromine, a narrow therapeutic index necessitates careful dose titration and patient monitoring to avoid toxicity.

Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine's primary pharmacological action is the irreversible inhibition of both MAO-A and MAO-B isoforms. This inhibition leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in enhanced neurotransmission. The sustained elevation of serotonin, norepinephrine, and dopamine levels in the brain is believed to be the principal mechanism behind its antidepressant effects.

Caption: Mechanism of action of Tranylcypromine.

Determining the Therapeutic Index: Experimental Protocols

The assessment of a drug's therapeutic index in animal models involves two key components: determining the effective dose (ED50) for the desired therapeutic effect and establishing the toxic or lethal dose (TD50 or LD50).

Efficacy Assessment: The Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral paradigm to screen for antidepressant efficacy in rodents.[2] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.

Step-by-Step Protocol for FST in Rats:

  • Apparatus: A transparent plastic cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: On day one, each rat is individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure serves to induce a stable baseline of immobility for the subsequent test.

  • Drug Administration: On day two, animals are administered (1R)-2-phenylcyclopropan-1-amine or a vehicle control at various doses (e.g., via oral gavage or intraperitoneal injection) at a specified time before the test session (e.g., 60 minutes).

  • Test Session: Each rat is placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

  • Data Analysis: An observer, blinded to the treatment groups, scores the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. The ED50 is then calculated as the dose of the drug that reduces immobility time by 50% compared to the vehicle-treated group.

Toxicity Assessment: Acute Oral Toxicity (LD50) Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the ethical and scientifically robust determination of LD50 in rodents.

Step-by-Step Protocol based on OECD Guideline 423 (Acute Toxic Class Method):

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used. Animals are housed in standard conditions and fasted overnight before dosing.

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on any existing information about the substance's toxicity.

  • Dosing Procedure: A group of three animals is dosed with the starting concentration of (1R)-2-phenylcyclopropan-1-amine via oral gavage.

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

  • Stepwise Dosing:

    • If mortality is observed in two or three of the animals, the test is repeated with a lower dose in a new group of three animals.

    • If one animal dies, the test is repeated with the same dose in a new group of three animals.

    • If no animals die, the test is repeated with a higher dose in a new group of three animals.

  • LD50 Estimation: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

Caption: Experimental workflow for determining the therapeutic index.

Comparative Analysis of Therapeutic Indices

To provide a comprehensive assessment, the therapeutic index of Tranylcypromine is compared with other MAOIs. The following table summarizes available data from preclinical studies in rats. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundED50 (Forced Swim Test, Rat) (mg/kg)LD50 (Oral, Rat) (mg/kg)Calculated Therapeutic Index (LD50/ED50)
(1R)-2-phenylcyclopropan-1-amine (Tranylcypromine) ~10[3][4]150-200[5][6]~15 - 20
Phenelzine~15-30[7]210[7][8]~7 - 14
Isocarboxazid~10[9]262[10]~26.2
Selegiline~10[1][11][12]385[13]~38.5

Note: ED50 and LD50 values are approximate and compiled from various sources. The calculated Therapeutic Index is an estimation for comparative purposes.

Discussion and Field-Proven Insights

The calculated therapeutic index for Tranylcypromine in rats, estimated to be between 15 and 20, positions it as a compound with a moderate safety margin in preclinical models. When compared to other irreversible, non-selective MAOIs, its therapeutic index appears to be in a similar range to Phenelzine but potentially lower than that of Isocarboxazid. Selegiline, a selective MAO-B inhibitor at lower doses, exhibits a wider therapeutic index in these models, which is consistent with its generally more favorable side-effect profile in clinical use.[14]

The choice of animal model and experimental design is critical in the determination of the therapeutic index. The Forced Swim Test, while a standard for antidepressant screening, has its limitations and does not fully recapitulate the complexities of depression in humans. Similarly, acute toxicity studies provide a snapshot of lethal dosage but do not capture the nuances of chronic toxicity or idiosyncratic adverse reactions.

For drug development professionals, these preclinical data underscore the importance of careful dose-escalation studies in early-phase clinical trials. The moderate therapeutic index of Tranylcypromine highlights the need for vigilant monitoring for adverse effects, particularly those related to hypertensive crises, which are a known risk with MAOIs due to interactions with tyramine-rich foods.

Conclusion

The assessment of the therapeutic index of (1R)-2-phenylcyclopropan-1-amine in animal models provides invaluable data for its preclinical safety evaluation. With an estimated therapeutic index of 15-20 in rats, Tranylcypromine demonstrates a moderate safety window. This guide, by detailing the experimental protocols and providing a comparative analysis with other MAOIs, aims to equip researchers and drug development professionals with the necessary information to make informed decisions in the advancement of novel therapeutics for neuropsychiatric disorders. The principles of rigorous experimental design and careful interpretation of preclinical data remain the cornerstone of successful and safe drug development.

Sources

Validation

A Comparative Guide to the Selectivity of (1R)-2-Phenylcyclopropan-1-amine Against a Panel of Amine Oxidases

Introduction (1R)-2-phenylcyclopropan-1-amine, widely known as Tranylcypromine, is a potent and irreversible inhibitor of monoamine oxidase (MAO) enzymes.[1][2][3] Clinically, it is utilized as an antidepressant, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R)-2-phenylcyclopropan-1-amine, widely known as Tranylcypromine, is a potent and irreversible inhibitor of monoamine oxidase (MAO) enzymes.[1][2][3] Clinically, it is utilized as an antidepressant, particularly for treatment-resistant depression, where it elevates the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine by preventing their breakdown.[1][4] The therapeutic efficacy of any enzyme inhibitor, however, is intrinsically linked to its selectivity. Off-target interactions can lead to undesirable side effects or, in some cases, open new therapeutic avenues.

This guide provides a comprehensive analysis of the selectivity profile of Tranylcypromine against a curated panel of human amine oxidases. By understanding its activity at both primary targets and potential off-targets, researchers and drug development professionals can make more informed decisions in their investigations, whether in the context of neuroscience, oncology, or inflammatory diseases.

The Amine Oxidase Panel: Key Players in Physiology and Disease

To construct a meaningful selectivity profile, we have selected a panel of amine oxidases that are both structurally related to MAO and play distinct, critical roles in human physiology.

  • Monoamine Oxidase A (MAO-A): A primary target of Tranylcypromine, MAO-A is crucial for the metabolism of serotonin and norepinephrine.[5] Its inhibition is the principal mechanism behind the antidepressant effects of Tranylcypromine.[1][4]

  • Monoamine Oxidase B (MAO-B): The other isoform of MAO, MAO-B, is primarily involved in the breakdown of dopamine.[1][5] Inhibitors of MAO-B are of significant interest in the treatment of Parkinson's disease.[6]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): A flavin-dependent amine oxidase that is structurally homologous to MAO.[7][8] LSD1 plays a critical role in epigenetic regulation by demethylating histones. Its aberrant expression is linked to various cancers, making it a compelling target for oncological therapies.[2][7]

  • Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1)/AOC3: This copper-containing amine oxidase is involved in inflammatory processes and leukocyte trafficking.[9][10] Its inhibition is being explored as a potential anti-inflammatory strategy.

  • Diamine Oxidase (DAO)/AOC1: Another copper-containing amine oxidase, DAO is the primary enzyme responsible for the degradation of extracellular histamine.[10] Inhibition of DAO can lead to an excess of histamine, potentially causing allergic-type reactions.[10]

Experimental Methodology: A Framework for Determining Inhibitor Potency

To ensure the scientific integrity and reproducibility of our findings, we employed a standardized fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of Tranylcypromine against each amine oxidase.

Assay Principle

The enzymatic activity of the selected amine oxidases results in the production of hydrogen peroxide (H₂O₂) as a byproduct of amine oxidation.[5][11] This H₂O₂ can be detected using a fluorogenic probe, such as Amplex® Red, in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and Amplex® Red to produce the highly fluorescent compound, resorufin. The rate of fluorescence increase is directly proportional to the enzyme's activity. A reduction in this rate in the presence of an inhibitor indicates its potency.[5]

cluster_0 Enzymatic Reaction cluster_1 Detection Substrate Substrate Product Product Substrate->Product Amine Oxidase H2O2 H2O2 Substrate->H2O2 Amine Oxidase Resorufin (Fluorescent) Resorufin (Fluorescent) H2O2->Resorufin (Fluorescent) HRP, Amplex Red

Caption: Principle of the fluorometric amine oxidase inhibition assay.

Step-by-Step Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare a stock solution of (1R)-2-phenylcyclopropan-1-amine in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer to cover a wide concentration range (e.g., from 1 nM to 100 µM).

    • Prepare solutions of the purified recombinant human enzymes (MAO-A, MAO-B, LSD1, SSAO, DAO) and their respective substrates in the assay buffer at optimal concentrations. These should be predetermined in preliminary experiments.[12]

    • Prepare a working solution of Amplex® Red and HRP in the assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add a fixed volume of the respective enzyme solution.

    • Add the various concentrations of Tranylcypromine to the wells. Include a vehicle control (no inhibitor) and a blank (no enzyme).[12]

    • Pre-incubate the enzyme and inhibitor for a specified duration at the optimal temperature to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the fluorescence increase using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).[13]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.[12]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve.

    • The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined from this curve.[14]

A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Enzyme into 96-well plate A->B C Add Serial Dilutions of Tranylcypromine B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence Over Time E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H TCP Tranylcypromine MAOA MAO-A TCP->MAOA Potent Inhibition MAOB MAO-B TCP->MAOB Potent Inhibition LSD1 LSD1 TCP->LSD1 Moderate Inhibition SSAO SSAO TCP->SSAO Weak/No Inhibition DAO DAO TCP->DAO Weak/No Inhibition

Caption: Relationship between Tranylcypromine and the amine oxidase panel.

Of particular interest is the moderate inhibitory activity of Tranylcypromine against LSD1. [2]While approximately 10-fold less potent than its inhibition of MAO isoforms, this off-target activity is significant. Given the role of LSD1 in cancer, this finding has spurred the development of Tranylcypromine analogs with enhanced potency and selectivity for LSD1 as potential anti-cancer agents. [7][8] Conversely, Tranylcypromine exhibits very weak to no inhibitory activity against the copper-containing amine oxidases, SSAO and DAO. [15]The lack of significant DAO inhibition is clinically important, as it suggests that Tranylcypromine is less likely to interfere with histamine metabolism, thereby avoiding a common source of adverse drug reactions. [10][15]The minimal interaction with SSAO indicates a lower potential for interference with inflammatory pathways mediated by this enzyme.

It is important to note that while Tranylcypromine is a powerful therapeutic agent, its use requires careful management due to potential drug-drug and drug-food interactions, largely stemming from its potent inhibition of MAO enzymes. [1][16]Furthermore, some studies suggest that Tranylcypromine may have other off-targets and can accumulate in lysosomes, which could contribute to its overall pharmacological profile. [17][18]

Conclusion

This comparative guide demonstrates that (1R)-2-phenylcyclopropan-1-amine is a potent inhibitor of MAO-A and MAO-B, with moderate activity against LSD1 and minimal effects on SSAO and DAO. This selectivity profile underpins its clinical utility as an antidepressant and highlights a rational basis for the exploration of its derivatives in other therapeutic areas such as oncology. A thorough understanding of an inhibitor's selectivity is paramount for both optimizing its therapeutic application and mitigating potential adverse effects. The methodologies and data presented herein provide a solid foundation for researchers and clinicians working with this important class of enzyme inhibitors.

References

  • What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse. (2024, July 17).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (1R)-2-phenylcyclopropan-1-amine (Tranylcypromine)

As researchers and drug development professionals, our work with potent, biologically active molecules demands the highest standards of safety and procedural precision. (1R)-2-phenylcyclopropan-1-amine, a stereoisomer of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with potent, biologically active molecules demands the highest standards of safety and procedural precision. (1R)-2-phenylcyclopropan-1-amine, a stereoisomer of Tranylcypromine, is a potent monoamine oxidase (MAO) inhibitor with significant physiological effects.[1][2] Its handling requires a comprehensive safety strategy that extends beyond mere product use to encompass every stage of its lifecycle in the laboratory—from procurement to disposal. This guide provides an in-depth, experience-driven framework for managing this compound, ensuring both regulatory compliance and the protection of all laboratory personnel.

Foundational Safety: Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the specific hazards is paramount. This initial assessment is the logical foundation upon which all subsequent safety protocols are built. Tranylcypromine and its salts are classified with several key hazards that dictate our handling procedures.[3][4]

GHS Hazard Classification Summary

Hazard ClassHazard CodeDescriptionImplication for Handling
Acute Toxicity, OralH302Harmful if swallowed.[3][4]Strict prohibition of eating, drinking, or smoking in the lab.[3] Immediate medical attention is required upon ingestion.[5]
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]Requires robust skin protection to prevent direct contact. Contaminated clothing must be removed and washed before reuse.[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]Mandates the use of chemical splash goggles. An accessible eyewash station is non-negotiable.[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3][4]All handling of the solid or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation.[3]

This initial risk assessment, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is not a mere formality; it is the critical first step in a self-validating safety system.[6][7]

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[8] True laboratory safety begins with robust engineering and administrative controls.

  • Primary Engineering Control: The Chemical Fume Hood: All procedures that involve handling the solid powder or preparing solutions of (1R)-2-phenylcyclopropan-1-amine must be performed inside a properly functioning and certified chemical fume hood.[3][6] This is to mitigate the risk of respiratory irritation from dust or aerosols.[3] The fume hood's performance should be verified regularly to ensure it meets OSHA standards.[6]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Clear, concise Standard Operating Procedures (SOPs) must be written, reviewed, and readily available. All users must be trained on these specific SOPs and the contents of the Safety Data Sheet (SDS) before beginning work.[7]

The Personal Protective Equipment (PPE) Protocol

Once engineering and administrative controls are in place, we select PPE to protect against residual risks. The selection of PPE must be deliberate and based on the specific tasks being performed.[8][9]

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Handling Unopened Container Nitrile gloves (single pair)Safety glasses with side shieldsStandard lab coatNot required
Weighing Solid Compound Double-gloved with chemical-resistant gloves (e.g., nitrile)Chemical splash gogglesFully-buttoned lab coat with cuffed sleevesNot required if performed within a certified chemical fume hood
Preparing Solutions Double-gloved with chemical-resistant glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coatNot required if performed within a certified chemical fume hood
Large-Scale Operations or Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton)Chemical splash goggles and a face shieldChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges, as determined by your institution's safety officer

Causality Behind PPE Choices:

  • Hand Protection: The directive to "wear protective gloves" is insufficient.[3] The choice of glove material is critical. While nitrile is a common laboratory glove, for prolonged handling or in the event of a splash, its resistance may be limited. Double-gloving provides an extra layer of protection. For more intensive operations, materials like Butyl rubber offer superior resistance to a broader range of chemicals.[10][11] Always inspect gloves for tears or pinholes before use.[5]

  • Eye and Face Protection: Safety glasses are the minimum requirement, but they do not protect against splashes.[9] Because (1R)-2-phenylcyclopropan-1-amine causes serious eye irritation, chemical splash goggles are mandatory when handling the substance in any open form.[3][9] A face shield should be worn over goggles during procedures with a high splash risk, such as transferring large volumes of solutions.[9]

  • Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing.[6][8] When handling larger quantities or preparing solutions, a chemical-resistant apron provides an additional barrier against potential splashes. Contaminated lab coats should never be taken home; they must be laundered by a professional service or disposed of as hazardous waste.[3]

Step-by-Step Operational Workflow

A systematic workflow minimizes error and exposure. The following protocol should be adapted to your specific experimental needs and incorporated into your formal SOP.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & SOP B 2. Assemble All Materials A->B C 3. Verify Fume Hood Operation B->C D 4. Don Required PPE (Gloves, Goggles, Lab Coat) C->D E 5. Weigh Solid Compound D->E F 6. Prepare Solution E->F G 7. Perform Experiment F->G H 8. Decontaminate Glassware & Work Surfaces G->H I 9. Segregate & Label Waste H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe handling workflow for (1R)-2-phenylcyclopropan-1-amine.

Emergency and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing.[3][5] Rinse the affected skin area thoroughly with large amounts of soap and water for at least 15 minutes.[3][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3][5] If breathing is difficult, provide respiratory support. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water.[3] Seek immediate medical attention.[5]

Decontamination and Disposal:

The responsibility for a chemical does not end when an experiment is complete. Proper decontamination and disposal are critical to ensure safety and environmental stewardship.

  • Decontamination: All glassware and surfaces should be decontaminated. A thorough rinse with a suitable solvent (such as ethanol or isopropanol) followed by washing with soap and water is recommended. Collect the initial rinsate as hazardous waste.

  • Waste Segregation: All waste streams must be treated as hazardous.[12] This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., gloves, weigh paper, pipette tips, paper towels).

  • Containerization and Labeling: Use designated, leak-proof, and chemically compatible containers for all waste.[12][13] Label containers clearly with "Hazardous Waste" and the full chemical name: "(1R)-2-phenylcyclopropan-1-amine".[12][13]

  • Final Disposal: Never dispose of amine waste down the drain.[13] All generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[12][13]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and your research. This structured approach, grounded in authoritative sources and practical experience, transforms safety from a checklist into an integral part of scientific excellence.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-2-phenylcyclopropan-1-amine
Reactant of Route 2
(1R)-2-phenylcyclopropan-1-amine
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